Akr1C3-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-oxo-N-(3-phenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-20-12-10-16(11-13-20)14-21-22(24(28)26-30-21)23(27)25-19-9-5-8-18(15-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
SMWPRLORZMFEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C(=O)NO2)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Akr1C3-IN-7: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akr1C3 (Aldo-Keto Reductase Family 1 Member C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins. Its overexpression is a hallmark of various cancers, including prostate, breast, and acute myeloid leukemia, where it contributes to tumor proliferation, therapeutic resistance, and poor prognosis. Akr1C3-IN-7 is a representative inhibitor of this enzyme, and understanding its mechanism of action is pivotal for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the core mechanism of Akr1C3, supported by experimental data and detailed protocols.
Core Mechanism of Action of Akr1C3
Akr1C3 is a versatile enzyme that catalyzes the NADPH-dependent reduction of a wide range of substrates, including steroids and prostaglandins. Its primary oncogenic roles stem from two key activities:
-
Potent Androgen Synthesis: Akr1C3 is a key player in the intratumoral synthesis of testosterone and dihydrotestosterone (DHT), the most potent natural androgens. It reduces androstenedione to testosterone, which can be further converted to DHT. This intracrine androgen production fuels the androgen receptor (AR) signaling pathway, promoting the growth and survival of hormone-dependent cancer cells, particularly in castration-resistant prostate cancer (CRPC).
-
Prostaglandin Metabolism: Akr1C3 efficiently converts prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α). This metabolic shift has two significant consequences. Firstly, it depletes the pool of PGD2, which can isomerize to the anti-proliferative and pro-differentiative 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the tumor suppressor PPARγ. Secondly, the product, 11β-PGF2α, can activate the FP receptor, leading to the stimulation of pro-proliferative signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
The inhibition of Akr1C3 by compounds like this compound aims to disrupt these oncogenic processes, thereby reducing androgen signaling and promoting anti-tumor pathways.
Signaling Pathways Influenced by Akr1C3
The enzymatic activity of Akr1C3 has a cascading effect on multiple intracellular signaling pathways that are central to cancer cell proliferation, survival, and resistance.
Target Validation of AKr1C3 in Prostate Cancer: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Akr1C3-IN-7" is not publicly available in the reviewed scientific literature. This guide will, therefore, provide a comprehensive overview of the target validation of Aldo-keto Reductase Family 1 Member C3 (AKR1C3) in prostate cancer by summarizing data and methodologies from studies on other well-characterized AKR1C3 inhibitors, such as indomethacin and PTUPB. This approach serves to illustrate the principles and processes of target validation for AKR1C3.
Introduction to AKR1C3 in Prostate Cancer
Aldo-keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), AKR1C3 plays a pivotal role in maintaining androgen receptor (AR) signaling, a key driver of tumor growth and survival.[3][4]
AKR1C3 expression is significantly elevated in a subset of CRPC cases compared to primary prostate cancer and normal prostate tissue.[2][5] This upregulation is considered an adaptive mechanism to androgen deprivation therapy (ADT), allowing cancer cells to synthesize their own androgens, such as testosterone and dihydrotestosterone (DHT), from adrenal precursors.[4][5] Furthermore, AKR1C3 has been shown to stabilize the androgen receptor and its constitutively active splice variant, AR-V7, which is a major contributor to resistance to AR-targeted therapies like enzalutamide and abiraterone.[6][7] The multifaceted role of AKR1C3 in promoting androgen synthesis and stabilizing AR signaling makes it a compelling therapeutic target for advanced prostate cancer.[3]
Signaling Pathways Involving AKR1C3
AKR1C3 influences several interconnected signaling pathways that contribute to prostate cancer progression and therapeutic resistance.
Caption: AKR1C3 signaling in prostate cancer.
Preclinical Validation Data
The therapeutic potential of targeting AKR1C3 has been investigated in numerous preclinical studies using various inhibitors. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of AKR1C3 Inhibitors
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| C4-2B (CRPC) | Indomethacin | 50 µM | Decreased AR and AR-V7 protein expression | [6] |
| 22Rv1 (CRPC) | PTUPB | 10 µM | Significant inhibition of cell proliferation | [3] |
| DuCaP (CRPC) | Indomethacin | Not Specified | Antagonized DHEA-induced cell growth | [5] |
| LNCaP (Androgen-Sensitive) | Indomethacin | 50 µM | Resensitized cells to enzalutamide | [8] |
Table 2: In Vivo Efficacy of AKR1C3 Inhibitors in Xenograft Models
| Xenograft Model | Inhibitor | Dosage | Effect | Reference |
| CWR22Rv1 | Indomethacin | 5 mg/kg/day | Significantly decreased tumor growth and AR-V7 expression | [9] |
| VCaP (relapsed) | PTUPB + Enzalutamide | Not Specified | Synergistic inhibition of tumor growth | [3] |
| Enzalutamide-resistant | Indomethacin + Enzalutamide | Not Specified | Significantly inhibited tumor growth | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the target validation of AKR1C3.
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of AKR1C3, AR, and AR-V7 proteins in prostate cancer cells following treatment with an inhibitor.
Protocol:
-
Cell Lysis: Prostate cancer cells are cultured and treated with the AKR1C3 inhibitor or vehicle control for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AKR1C3, AR, AR-V7, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Cell Viability Assay
This assay measures the effect of AKR1C3 inhibition on the proliferation and survival of prostate cancer cells.
Protocol:
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with serial dilutions of the AKR1C3 inhibitor, a vehicle control, and a positive control (e.g., a known cytotoxic agent).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A viability reagent such as MTT, WST-1, or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated.
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of an AKR1C3 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Prostate cancer cells (e.g., CWR22Rv1) are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. Treatment with the AKR1C3 inhibitor (administered via a suitable route, e.g., oral gavage or intraperitoneal injection) or vehicle is initiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. Tumors may also be excised for further analysis (e.g., western blotting or immunohistochemistry).
Experimental and Logical Workflows
The process of validating AKR1C3 as a therapeutic target involves a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for AKR1C3 inhibitor validation.
Conclusion
The collective evidence from numerous preclinical studies strongly supports the validation of AKR1C3 as a therapeutic target in advanced prostate cancer, particularly in the context of resistance to current anti-androgen therapies. Inhibition of AKR1C3 has been shown to effectively reduce intratumoral androgen levels, destabilize the androgen receptor and its splice variants, and suppress tumor growth in both in vitro and in vivo models. The development of potent and selective AKR1C3 inhibitors holds significant promise for overcoming therapeutic resistance and improving outcomes for patients with castration-resistant prostate cancer. Further research and clinical investigation are warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Akr1C3-IN-7, a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.
Chemical Structure and Properties
This compound, systematically named 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide, is a novel synthetic compound identified as a potent AKR1C3 inhibitor. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide | N/A |
| Molecular Formula | C₂₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 400.43 g/mol | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C(=O)C(N(C)C2)=O)CC(=O)NC3=CC=C(C)C=C3 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
Biological Activity
This compound is a highly potent and selective inhibitor of the human AKR1C3 enzyme. AKR1C3 is a critical enzyme in the biosynthesis of androgens and is overexpressed in several cancers, including castration-resistant prostate cancer, making it a key therapeutic target.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| AKR1C3 IC₅₀ | 0.19 µM | Recombinant Human AKR1C3 | [1] |
| Antiproliferative IC₅₀ | 54.81 ± 2.47 µM | 22rv1 (Prostate Cancer) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the enzymatic activity of AKR1C3. This enzyme is a key player in the steroidogenic pathway, catalyzing the reduction of androstenedione to testosterone. In castration-resistant prostate cancer, the intratumoral production of androgens mediated by AKR1C3 can drive tumor growth despite androgen deprivation therapy. By inhibiting AKR1C3, this compound effectively blocks this pathway, leading to a reduction in androgen levels within the tumor microenvironment and subsequent inhibition of cancer cell proliferation.
The diagram below illustrates the role of AKR1C3 in the androgen biosynthesis pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide
The synthesis of this compound is based on the procedures outlined by Pippione et al. (2022) for the synthesis of novel AKR1C3 inhibitors.
Experimental Workflow:
Detailed Protocol:
-
Step 1: Synthesis of 2-(2-chloroacetamido)-5-methoxybenzoic acid. To a solution of 2-amino-5-methoxybenzoic acid in an appropriate solvent (e.g., dioxane), chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is isolated by precipitation and filtration.
-
Step 2: Synthesis of 2-((methylamino)methyl)-6-methoxyquinazolin-4(3H)-one. The intermediate from Step 1 is reacted with an excess of methylamine in a suitable solvent under reflux. The reaction progress is monitored by TLC. The product is isolated by evaporation of the solvent and purification by column chromatography.
-
Step 3: Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide (this compound). The intermediate from Step 2 is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a base (e.g., K₂CO₃) and 2-chloro-N-(p-tolyl)acetamide. The mixture is heated until the reaction is complete (monitored by TLC). The final product is isolated by extraction and purified by recrystallization or column chromatography.
AKR1C3 Inhibition Assay (Enzymatic)
The potency of this compound against the AKR1C3 enzyme is determined by measuring the inhibition of the NADPH-dependent reduction of a substrate.
Protocol:
-
Reagents and Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
A reaction mixture containing the assay buffer, AKR1C3 enzyme, and NADPH is prepared.
-
This compound is added to the wells at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
The initial reaction velocities are calculated.
-
The percent inhibition for each concentration of this compound is determined relative to a DMSO control.
-
The IC₅₀ value is calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
-
Cell Proliferation Assay
The antiproliferative activity of this compound is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.
Protocol (MTT Assay Example):
-
Cell Culture:
-
22rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).
-
The cells are incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or a proprietary solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying the role of AKR1C3 in various physiological and pathological processes, particularly in the context of castration-resistant prostate cancer. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting androgen biosynthesis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Biological Activity of AKR1C3 Inhibitors: A Technical Overview
Disclaimer: No specific public domain information could be located for a compound designated "Akr1C3-IN-7." This technical guide will therefore focus on the biological activities of well-characterized inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme, using publicly available data for representative compounds to illustrate the principles of AKR1C3 inhibition.
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in human physiology and pathophysiology.[1][2][3] It is a member of the aldo-keto reductase superfamily and plays a multifaceted role in the metabolism of steroids, prostaglandins, and other xenobiotics.[1][2][3] AKR1C3 is notably involved in the synthesis of potent androgens and estrogens, and the regulation of prostaglandin signaling pathways.[1][2][4] Its overexpression has been implicated in the progression and therapeutic resistance of various cancers, particularly hormone-dependent malignancies like prostate and breast cancer, making it a compelling target for drug development.[1][2][5][6][7] This guide provides an in-depth overview of the biological activity of AKR1C3 inhibitors, with a focus on their mechanism of action, cellular effects, and the experimental protocols used for their characterization.
Core Functions of AKR1C3
AKR1C3's biological significance stems from its enzymatic activity in two major pathways:
-
Steroid Metabolism: AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol, thereby increasing the pool of potent steroid hormones that can activate the androgen receptor (AR) and estrogen receptor (ER), respectively.[1][2][4] This function is particularly crucial in castration-resistant prostate cancer (CRPC), where intratumoral androgen synthesis drives disease progression.[5][6]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2 (9α,11β-PGF2), a ligand for the FP receptor.[4][7] This conversion can influence cell proliferation and differentiation, and its dysregulation is associated with inflammatory processes and cancer.[4][7]
Quantitative Data on AKR1C3 Inhibitors
The potency of AKR1C3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for some representative AKR1C3 inhibitors.
| Compound | Target(s) | IC50/Ki | Assay Conditions | Reference |
| Indomethacin | AKR1C3, COX | Potent inhibitor (specific IC50/Ki not consistently reported in provided text) | Varies across studies; often used as a reference inhibitor.[8] | [5][8][9] |
| PTUPB | AKR1C3 | IC50: ~65 nM | AKR1C3 enzyme activity assay (oxidation of S-tetralol). | [10] |
| Compound 6 | AKR1C3 | Ki: 12 µM | Not specified. | [11] |
| 3-aminobenzoic acids (11-14) | AKR1C3 | Ki: 77 µM - 144 µM | Not specified. | [11] |
| Compound 26 | AKR1C3 | Potent and selective inhibitor | Oxidation of S-tetralol with NADP+ at pH 7.0. | [11] |
| Compound 28 | AKR1C3 | Less selective than Compound 26 | Oxidation of S-tetralol with NADP+ at pH 7.0. | [11] |
| S07-2010 | Pan-AKR1C inhibitor | Not specified | Not specified | [12] |
| BDMC | AKR1C3 | Ki: 1.59 µM | Enzyme assay with 2.82 mg/mL AKR1C3, 50 µM NADPH, and varying PQ concentrations. | [13] |
Signaling Pathways Modulated by AKR1C3 Inhibition
Inhibition of AKR1C3 can have profound effects on multiple signaling pathways, primarily by reducing the levels of potent androgens and altering prostaglandin signaling.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, particularly in the castration-resistant state, AKR1C3 is a key enzyme in the intratumoral synthesis of androgens that activate the androgen receptor (AR) and its splice variants, such as AR-V7.[2][5] Inhibition of AKR1C3 disrupts this process, leading to decreased AR signaling and reduced tumor growth.[5]
Prostaglandin Signaling Pathway
AKR1C3 metabolizes PGD2 to 9α,11β-PGF2, which can promote cell proliferation.[4][7] By inhibiting AKR1C3, the accumulation of PGD2 can lead to the formation of other prostaglandins, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-proliferative effects.[4]
Experimental Protocols
The characterization of AKR1C3 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
AKR1C3 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of AKR1C3.
Principle: The activity of AKR1C3 is monitored by measuring the change in absorbance of the cofactor NADPH at 340 nm. The reduction of a substrate by AKR1C3 is coupled with the oxidation of NADPH to NADP+, resulting in a decrease in absorbance.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone (PQ) or S-tetralol)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., indomethacin).
-
Add the AKR1C3 enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., PQ) and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKR1C3 inhibition by curcumin, demethoxycurcumin, and bisdemethoxycurcumin: an investigation [chesterrep.openrepository.com]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of a First-in-Class AKR1C3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase 1C3 (AKR1C3) has emerged as a critical therapeutic target in a range of hormone-dependent and independent cancers, including castration-resistant prostate cancer (CRPC). Its role in androgen biosynthesis and the stabilization of key oncogenic proteins renders it a pivotal player in tumor progression and therapeutic resistance. This whitepaper provides an in-depth technical overview of the discovery and synthesis of a novel, first-in-class AKR1C3-targeting Proteolysis-Targeting Chimera (PROTAC) degrader. This bifunctional molecule represents a paradigm shift from traditional enzymatic inhibition to targeted protein degradation, offering a promising new strategy for overcoming cancers driven by AKR1C3. We present a comprehensive summary of its discovery, mechanism of action, synthesis, and biological evaluation, including detailed experimental protocols and quantitative data to facilitate further research and development in this exciting area of oncology.
Introduction: The Rationale for Targeting AKR1C3
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily. It plays a crucial role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from adrenal precursors.[1] In the context of prostate cancer, particularly CRPC, the upregulation of AKR1C3 provides a mechanism for tumors to maintain androgen receptor (AR) signaling despite androgen deprivation therapies.[2]
Furthermore, AKR1C3 has been shown to interact with and stabilize the androgen receptor splice variant 7 (AR-V7), a constitutively active form of the AR that lacks the ligand-binding domain and is a key driver of resistance to second-generation antiandrogen therapies like enzalutamide and abiraterone.[1] Beyond its role in steroid metabolism, AKR1C3 is also involved in the metabolism of prostaglandins, contributing to proliferative signaling pathways.[1] The multifaceted role of AKR1C3 in cancer progression and drug resistance makes it a highly attractive target for therapeutic intervention.
While numerous small molecule inhibitors of AKR1C3 have been developed, the discovery of a selective degrader offers several potential advantages, including the ability to eliminate both the enzymatic and non-enzymatic scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.
The AKR1C3 Signaling Pathway
AKR1C3 exerts its pro-tumorigenic effects through multiple signaling pathways. A simplified representation of its key roles is depicted below.
Caption: The multifaceted role of AKR1C3 in cancer.
Discovery of the First-in-Class AKR1C3 PROTAC Degrader
The groundbreaking discovery of a first-in-class AKR1C3 Proteolysis-Targeting Chimera (PROTAC) degrader has opened new avenues for targeting this challenging oncoprotein.[1] This bifunctional molecule, herein referred to as "PROTAC 5" based on the nomenclature in the primary literature, was designed to simultaneously bind to AKR1C3 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of AKR1C3.[3]
The design of PROTAC 5 involved the rational assembly of three key components:
-
An AKR1C3 "warhead": A potent and selective ligand that binds to the AKR1C3 protein.
-
An E3 ligase ligand: A molecule that recruits an E3 ubiquitin ligase, in this case, cereblon (CRBN).
-
A linker: A chemical tether that connects the AKR1C3 warhead and the E3 ligase ligand, with its length and composition optimized for the formation of a productive ternary complex between AKR1C3, the PROTAC, and the E3 ligase.
The discovery of this degrader provides a powerful chemical tool to probe the biological consequences of AKR1C3 depletion and offers a promising therapeutic strategy for cancers that are dependent on this enzyme.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the AKR1C3 PROTAC degrader and other relevant AKR1C3 inhibitors.
Table 1: Biological Activity of the AKR1C3 PROTAC Degrader (PROTAC 5)
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| PROTAC 5 | AKR1C3 | 22Rv1 | 52 | [1] |
| PROTAC 5 | AR-V7 | 22Rv1 | 70 | [1] |
Table 2: Inhibitory Activity of Selected AKR1C3 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| PROTAC 5 Warhead (Compound 4) | AKR1C3 | 62 | [1] |
| Indomethacin | AKR1C3 | 2300 | [5] |
| Genistein | AKR1C3 | 4080 | [6] |
| ASP-9521 | AKR1C3 | - | [6] |
Synthesis of the AKR1C3 PROTAC Degrader (PROTAC 5)
The synthesis of PROTAC 5 is a multi-step process that involves the preparation of the AKR1C3 warhead, the functionalized E3 ligase ligand, and their final coupling. The following is a detailed description of the synthetic route based on the available literature.[1][7]
Synthesis of the AKR1C3 Warhead (Compound 14)
The synthesis of the AKR1C3 warhead is a multi-step process starting from commercially available materials. The key steps are outlined below.
Caption: Synthetic scheme for the AKR1C3 warhead.
Experimental Protocol (based on cited literature, specific quantities and reaction times may vary): [1][7]
-
Step a: Protection of Phenolic Hydroxyl Group: The starting phenolic compound is protected with a tert-butyldiphenylsilyl (TBDPS) group using TBDPSCl and imidazole in THF at room temperature.
-
Step b: Amide Coupling: The carboxylic acid is activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) and then coupled with an appropriate amine in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
Step c: Heck Coupling: A Heck reaction is performed between the aryl halide and methyl acrylate using a palladium catalyst (Pd(OAc)2), a phosphine ligand (P(Ph)3), and a base (triethylamine) in toluene at elevated temperature.
-
Step d: Suzuki Coupling: A Suzuki coupling is carried out between the aryl halide and phenylboronic acid using a palladium catalyst (Pd(dppf)Cl2) and a base (cesium carbonate) in toluene at elevated temperature.
-
Step e: Deprotection: The TBDPS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF.
-
Step f: Alkylation: The resulting phenol is alkylated with propargyl bromide in the presence of cesium carbonate in dimethylformamide (DMF) to yield the final AKR1C3 warhead with a terminal alkyne for subsequent click chemistry.
Synthesis of the Functionalized E3 Ligase Ligand (Compound 18)
The E3 ligase ligand, based on lenalidomide, is functionalized with a linker containing an azide group.
Experimental Protocol (based on cited literature): [1]
The synthesis involves the reaction of lenalidomide with a pre-synthesized linker containing a terminal azide and an activated carboxylic acid.
Final Assembly of PROTAC 5
The final PROTAC molecule is assembled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction between the alkyne-functionalized AKR1C3 warhead (14) and the azide-functionalized E3 ligase ligand (18).
Caption: Final assembly of the AKR1C3 PROTAC degrader.
Experimental Protocols for Biological Evaluation
The biological activity of the AKR1C3 PROTAC degrader was assessed using a series of in vitro assays. The following are detailed protocols based on standard laboratory procedures and information from the cited literature.
Cell Culture
-
Cell Line: 22Rv1 human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This assay is used to quantify the levels of AKR1C3 and AR-V7 proteins following treatment with the PROTAC degrader.
Caption: Workflow for Western Blotting analysis.
-
Cell Seeding and Treatment: 22Rv1 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of PROTAC 5 or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to remove cellular debris.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against AKR1C3, AR-V7, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC degrader on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11]
Detailed Protocol:
-
Cell Seeding: 22Rv1 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC degrader or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells.
Conclusion and Future Directions
The discovery of the first-in-class AKR1C3 PROTAC degrader represents a significant advancement in the field of oncology and targeted protein degradation. This molecule has demonstrated potent and selective degradation of AKR1C3 and the clinically relevant AR-V7 in prostate cancer cells. The detailed synthetic and biological evaluation protocols provided in this whitepaper are intended to serve as a valuable resource for researchers working to further validate and optimize this promising therapeutic strategy.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of the AKR1C3 degrader in relevant animal models of prostate cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader and its ability to induce AKR1C3 degradation in vivo.
-
Optimization of the PROTAC molecule: Further medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the degrader.
-
Exploration of other cancer types: Investigating the therapeutic potential of AKR1C3 degradation in other malignancies where the enzyme is overexpressed.
The continued development of AKR1C3-targeting degraders holds the potential to deliver a new class of highly effective medicines for patients with difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader" by Angelica V. Carmona, Shirisha Jonnalagadda et al. [digitalcommons.unmc.edu]
- 5. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Aldo-Keto Reductase 1C3 (AKR1C3) in Androgen Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens. As a member of the aldo-keto reductase superfamily, it catalyzes the NADPH-dependent reduction of ketones and aldehydes on a variety of substrates, including steroids.[1][2] In steroidogenic pathways, AKR1C3 is responsible for converting weaker androgen precursors into the highly potent androgens, testosterone and 5α-dihydrotestosterone (DHT).[3][4] Its expression is significantly upregulated in the progression to castration-resistant prostate cancer (CRPC), where it facilitates intratumoral androgen synthesis, thereby driving tumor growth and conferring resistance to androgen deprivation therapies.[3][5] This central role has positioned AKR1C3 as a key therapeutic target for advanced prostate cancer and other hormone-dependent malignancies. This guide provides an in-depth examination of AKR1C3's function in androgen metabolism, its significance in disease, and detailed experimental protocols for its study.
Enzymatic Function of AKR1C3 in Androgen Biosynthesis
AKR1C3 is a versatile enzyme that participates in multiple androgen synthesis pathways by catalyzing the 17-ketoreduction of various steroid precursors. This conversion is a crucial step as it generates potent androgens that can activate the androgen receptor (AR).[1] The enzyme is implicated in the canonical, alternative (backdoor), and the 5-androstene-3β,17β-diol (5-Adiol) pathways of androgen synthesis.[1][4]
The primary reactions catalyzed by AKR1C3 in these pathways are:
-
Conversion of androstenedione (A4) to testosterone (T): This is a key reaction in the classical androgen synthesis pathway.[1]
-
Conversion of 5α-androstanedione (5α-dione) to 5α-dihydrotestosterone (DHT): This reaction is part of an alternative pathway that becomes significant in CRPC.[5]
-
Conversion of dehydroepiandrosterone (DHEA) to 5-Adiol: This represents the initial step in the 5-Adiol pathway, where 5-Adiol is subsequently converted to testosterone.[4]
By catalyzing these reactions, AKR1C3 ensures a sustained supply of potent AR ligands within the tumor microenvironment, even under systemic androgen deprivation.
Quantitative Data on AKR1C3
Kinetic Parameters
The enzymatic efficiency of AKR1C3 varies depending on the substrate. The enzyme displays robust activity for the reduction of prostaglandin D2 (PGD2), which is often favored over ketosteroid reduction.[1] The kinetic parameters for key androgenic substrates highlight its capacity to effectively generate potent androgens.
| Substrate | Product | Km (μM) | kcat (min-1) | kcat/Km (min-1mM-1) | Reference |
| 5α-Androstanedione | 5α-Dihydrotestosterone | 19.8 | 0.26 | 6 | [1] |
| Prostaglandin D2 | 11β-PGF2α | - | - | 1270 | [1] |
| Dehydroepiandrosterone (DHEA) | 5-Androstene-3β,17β-diol | 21.0 ± 3.0 | 0.28 ± 0.01 | 13.3 | [4] |
| Androstenedione (A4) | Testosterone | 2.0 ± 0.3 | 0.16 ± 0.01 | 80.0 | [4] |
| Androsterone (AD) | 3α-Androstanediol | 1.4 ± 0.1 | 0.21 ± 0.01 | 150.0 | [4] |
Table 1: Steady-state kinetic constants for substrate turnover by AKR1C3. Note: Assay conditions may vary between studies.
Expression in Prostate Cancer
Numerous studies have demonstrated a significant upregulation of AKR1C3 in prostate cancer, particularly in its advanced, castration-resistant state, when compared to benign prostate tissue or primary prostate cancer.[5][6][7] This increased expression is a key mechanism for tumors to maintain androgen signaling despite therapy.
| Tissue Type | AKR1C3 Expression Level | Method(s) | Key Finding | Reference(s) |
| Benign Prostate / Primary Prostate Cancer | Low | qRT-PCR, Western Blot, IHC | Baseline low expression in non-malignant and primary tumor tissues. | [6][7] |
| Castration-Resistant Prostate Cancer (CRPC) | Significantly Upregulated | qRT-PCR, Western Blot, IHC | A subset of CRPC cases (approx. 30%) show high AKR1C3 expression. | [3][6] |
| Enzalutamide-Resistant PCa Cells | Significantly Elevated | Microarray, qRT-PCR, Western Blot | Upregulation of the steroid biosynthesis pathway, with AKR1C3 being a crucial elevated enzyme. | [5][8] |
| Metastatic Prostate Cancer | Highly Expressed | Gene Expression Analysis (Oncomine, GEO) | AKR1C3 expression is correlated with metastatic status and disease progression. | [5][7] |
Table 2: Summary of AKR1C3 expression in normal and malignant prostate tissues.
The Role of AKR1C3 in Castration-Resistant Prostate Cancer (CRPC)
The development of CRPC is characterized by the reactivation of androgen receptor (AR) signaling despite castrate levels of circulating androgens. AKR1C3 is a central player in this process through several mechanisms:
-
Intratumoral Androgen Synthesis: Upregulated AKR1C3 in CRPC cells utilizes adrenal androgens (like DHEA) or synthesizes androgens de novo to produce a local supply of testosterone and DHT.[3][5] This intratumoral production is sufficient to activate the AR and drive cancer cell proliferation and survival.[6]
-
Resistance to Therapy: The sustained production of potent androgens by AKR1C3 can outcompete AR antagonists like enzalutamide, leading to drug resistance.[5][9] Inhibition of AKR1C3 has been shown to resensitize resistant cells to enzalutamide treatment.[5]
-
AR Coactivator Function: Beyond its enzymatic role, AKR1C3 has been shown to function as a novel, AR-selective coactivator, further enhancing AR signaling.[10] It can also stabilize the AR and its splice variants (like AR-V7), which are often associated with therapy resistance.[9][10]
AKR1C3 as a Therapeutic Target
Given its critical role in driving CRPC, AKR1C3 is a compelling therapeutic target. Inhibiting its enzymatic activity is a rational strategy to block the intratumoral androgen supply and overcome resistance to existing hormonal therapies. Several small molecule inhibitors have been developed, with some, like the non-steroidal anti-inflammatory drug (NSAID) indomethacin, showing efficacy in preclinical models.[5][6] The combination of an AKR1C3 inhibitor with a second-generation antiandrogen like enzalutamide has been shown to significantly inhibit the growth of resistant tumors.[5][9] The development of potent and highly selective AKR1C3 inhibitors remains an active area of research for CRPC treatment.
Experimental Protocols
AKR1C3 Enzyme Activity Assay (Spectrophotometric/Fluorometric)
This protocol describes a common method to measure the enzymatic activity of purified AKR1C3 or its activity in cell lysates by monitoring the consumption of the cofactor NADPH.
Principle: AKR1C3 utilizes NADPH as a cofactor to reduce a substrate. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm or a decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm). This change is directly proportional to enzyme activity.
Materials:
-
Purified recombinant AKR1C3 or cell/tissue lysate
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.0-7.0
-
NADPH solution (e.g., 0.25 mM final concentration)
-
Substrate: 9,10-phenanthrenequinone (PQ) (e.g., 16.7 µM final concentration) or S-tetralol.[11][12]
-
96-well microplate (UV-transparent or black for fluorescence)
-
Spectrophotometer or fluorometer capable of reading at 340 nm or Ex/Em 340/460 nm.
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and NADPH.
-
Add the test inhibitor (dissolved in DMSO, ensuring final DMSO concentration is low, e.g., <2%) or vehicle control to the appropriate wells.[11]
-
Add the AKR1C3 enzyme preparation (e.g., purified protein or lysate) to each well.[11]
-
Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[13]
-
Initiate the reaction by adding the substrate (PQ).
-
Immediately begin monitoring the decrease in absorbance at 340 nm or fluorescence at Ex/Em 340/460 nm over time (e.g., every 30 seconds for 10-20 minutes).[11][13]
-
Calculate the rate of reaction (V) from the linear portion of the curve. The specific activity can be calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).[14]
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control. IC50 values can be determined from dose-response curves.[13]
Quantification of AKR1C3 mRNA by qRT-PCR
This protocol outlines the steps to measure the relative expression level of AKR1C3 mRNA in cells or tissues.
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for AKR1C3
-
Forward and reverse primers for a housekeeping gene (e.g., HPRT, GAPDH) for normalization[6]
-
Diluted cDNA template
-
Nuclease-free water
-
-
qPCR Amplification: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling program. An example program is:
-
Data Analysis: Determine the crossing-point (Cp) or threshold cycle (Ct) values. Calculate the relative expression of AKR1C3 using the ΔΔCt method, normalizing to the housekeeping gene and relative to a control sample.[6]
Western Blotting for AKR1C3 Protein
This protocol is for detecting and quantifying AKR1C3 protein levels.
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer or Laemmli lysis buffer containing protease inhibitors.[6][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[6][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 (e.g., monoclonal mouse-anti-human AKR1C3, clone NP6.G6.A6) diluted in blocking buffer, typically overnight at 4°C.[6][16] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH).[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging the membrane on a chemiluminescence detection system.[6] The expected band for AKR1C3 is approximately 36-37 kDa.[15][17]
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity, normalized to the loading control.
Quantification of Intratumoral Androgens by LC-MS/MS
This protocol provides a general workflow for measuring steroid levels in cell culture media or tissue homogenates.
Procedure:
-
Sample Preparation:
-
Media: Collect cell culture supernatant.
-
Tissue: Homogenize a known weight of tissue in a suitable buffer (e.g., PBS).[18]
-
-
Internal Standards: Add a mixture of deuterated internal standards (e.g., D2-Testosterone, D3-DHT) to each sample, calibrator, and quality control sample to correct for extraction loss and matrix effects.[19]
-
Steroid Extraction:
-
Derivatization (Optional): For some steroids, derivatization may be required to improve ionization efficiency and sensitivity, though many modern methods can measure androgens directly.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.[18]
-
Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[19]
-
Separate the different androgens chromatographically using a C18 or similar column and a gradient of mobile phases (e.g., water and methanol with formic acid).[19]
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each androgen and its internal standard.[19]
-
-
Data Analysis: Construct a calibration curve using the calibrator samples. Quantify the concentration of each androgen in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the calibration curve. For tissue, normalize the final concentration to the initial tissue weight (e.g., in pg/mg).[20]
Conclusion
AKR1C3 is unequivocally a master regulator of potent androgen synthesis within the prostate. Its enzymatic activity provides the fuel for androgen receptor signaling, and its upregulation is a key adaptive mechanism for prostate cancer cells to evade androgen deprivation therapy. The multifaceted role of AKR1C3, encompassing both catalytic and non-catalytic functions, solidifies its position as a high-value therapeutic target. A deeper understanding of its regulation and function, facilitated by the robust experimental methods detailed herein, is crucial for the development of novel therapeutic strategies aimed at overcoming resistance and improving outcomes for patients with advanced, castration-resistant prostate cancer.
References
- 1. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. escholarship.org [escholarship.org]
- 11. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 13. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 15. Aldo-keto Reductase 1C3/AKR1C3 Antibody - BSA Free (NBP1-31378): Novus Biologicals [novusbio.com]
- 16. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Aldo-keto Reductase 1C3/AKR1C3 Antibody AF7678: R&D Systems [rndsystems.com]
- 18. Intratumoral Steroid Profiling of Adrenal Cortisol-Producing Adenomas by Liquid Chromatography- Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
Selectivity Profile of AKR1C3 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of inhibitors against the aldo-keto reductase 1C3 (AKR1C3) isoform. While specific data for a compound designated "Akr1C3-IN-7" is not publicly available, this document outlines the methodologies and presents representative data for evaluating the selectivity of AKR1C3 inhibitors against other highly homologous AKR1C isoforms, namely AKR1C1 and AKR1C2. Understanding this selectivity is critical for the development of targeted therapies, as off-target inhibition can lead to undesirable side effects.[1][2][3]
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized compounds against AKR1C1, AKR1C2, and AKR1C3. The selectivity ratio is calculated to illustrate the preference of the inhibitor for AKR1C3 over other isoforms.
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| Flufenamic Acid | - | - | 8.63 | - | [4] |
| Indomethacin | Weak Inhibition | - | 8.5 | High | [4] |
| N-(4-chlorobenzoyl)-melatonin (CBM) | Weak Inhibition | - | 11.4 | High | [4] |
| Hydroxyfurazan Indomethacin Analogue 1 | - | >27 | 0.30 | >90 | [4] |
| 2-(3-hydroxybenzylideneamino)benzamide | - | - | - | Selective for AKR1C3 | [5] |
| 3-(2-carboxyethylamino)-2-naphthoic acid | Potent | Potent | Potent | Non-selective | [5] |
Note: "-" indicates data not specified in the cited sources. The selectivity of many inhibitors is primarily assessed against AKR1C2 due to its high sequence identity with AKR1C1.[1]
Experimental Protocols
The determination of inhibitor selectivity against AKR1C isoforms typically involves in vitro enzyme inhibition assays. A generalized protocol is described below.
Recombinant Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of AKR1C1, AKR1C2, and AKR1C3 by 50% (IC50).
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol, Δ4-androstene-3,17-dione)
-
Inhibitor compound of interest
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0 or 9.0)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution containing the specific AKR1C isoform and varying concentrations of the inhibitor in the assay buffer is prepared in the wells of a microplate. This mixture is typically pre-incubated to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and the cofactor (NADPH).
-
Measurement of Enzyme Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Selectivity Determination: The IC50 values for the inhibitor against each AKR1C isoform are compared. The ratio of IC50 (AKR1C2) / IC50 (AKR1C3) is often used to quantify selectivity.[1][5]
Visualization of Key Pathways and Concepts
AKR1C3's Role in Androgen and Prostaglandin Signaling
AKR1C3 plays a crucial role in both androgen biosynthesis and prostaglandin metabolism, making it a key target in hormone-dependent cancers.[4][6][7] The following diagram illustrates the central position of AKR1C3 in these pathways.
Caption: AKR1C3's dual role in producing active androgens and prostaglandins.
Experimental Workflow for Determining Inhibitor Selectivity
The process of evaluating the selectivity of a potential AKR1C3 inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for identifying selective AKR1C3 inhibitors.
Logical Relationship of AKR1C Isoform Homology
The high degree of sequence homology between AKR1C isoforms presents a significant challenge in developing selective inhibitors. This relationship underscores the importance of rigorous selectivity profiling.
Caption: High sequence identity among AKR1C isoforms.
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to AKR1C3 as a Therapeutic Target
An In-depth Technical Guide to the Preclinical Studies of Potent and Selective AKR1C3 Inhibitors
Disclaimer: This technical guide provides a comprehensive overview of the preclinical studies of several well-characterized Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on publicly available scientific literature. No specific preclinical data for a compound designated "Akr1c3-IN-7" was found in the public domain at the time of this report. The information herein is presented as a representative guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of AKR1C3 inhibitors.
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] It catalyzes the conversion of weaker steroid precursors to more potent forms, such as the conversion of androstenedione to testosterone.[4][5] AKR1C3 is overexpressed in a variety of cancers, including castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML).[3][4][6] This overexpression is associated with tumor progression, resistance to therapy, and poor prognosis.[1][2][7][8] Consequently, the development of potent and selective AKR1C3 inhibitors has become a promising strategy for cancer therapy.[2][4]
Featured AKR1C3 Inhibitors: Preclinical Data
This section summarizes the available preclinical data for several notable AKR1C3 inhibitors.
Carboxylic Acid Inhibitor 5r and its Prodrug 4r
A recent study reported the development of a potent and selective AKR1C3 inhibitor, designated as 5r , and its methyl ester prodrug, 4r , designed to improve pharmacokinetic properties.[6][9]
Data Presentation:
Table 1: In Vitro Potency and Selectivity of AKR1C3 Inhibitor 5r [6]
| Compound | Target | IC50 (nM) | Selectivity vs. AKR1C2 |
| 5r | AKR1C3 | 51 | >1216-fold |
Table 2: In Vivo Efficacy of Prodrug 4r in a 22Rv1 Prostate Cancer Xenograft Model [6]
| Treatment Group | Dose | Tumor Volume Reduction | Observed Toxicity |
| Prodrug 4r | Dose-dependent | Significant reduction | None reported |
Indomethacin
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent inhibitor of AKR1C3 and is often used as a reference compound in preclinical studies.
Data Presentation:
Table 3: Preclinical Effects of Indomethacin on AKR1C3 and Related Pathways
| Effect | Model System | Outcome | Reference |
| AKR1C3 Inhibition | Enzalutamide-resistant prostate cancer cells | Resensitization to enzalutamide | [1] |
| AR/AR-V7 Protein Expression | In vitro and in vivo models | Significant decrease | [1][2] |
| Tumor Growth | Enzalutamide-resistant PCa xenografts (in combination with enzalutamide) | Significant inhibition | [1][2] |
| AR/AR-V7 Protein Ubiquitination | C4-2B MDVR cells | Enhanced | [8] |
Other Novel Inhibitors
Several other novel AKR1C3 inhibitors are in preclinical development.
Data Presentation:
Table 4: Overview of Other Preclinical AKR1C3 Inhibitors
| Inhibitor | Type | Key Preclinical Findings | Reference |
| PTUPB | 4-(5-phenyl-3-(...)-pyrazol-1-yl)-benzenesulfonamide | Surpassed indomethacin and celecoxib in inhibitory activity. | [1][2] |
| S07-2010 | Pan-AKR1C inhibitor | Potentiated chemotherapy by re-sensitizing drug-resistant cell lines. | [3] |
| LX-1 / LX-1S | Dual AR/AR-V7 and AKR1C3 inhibitor | Reduced tumor volumes and intratumoral testosterone in xenograft and PDX models. | [10] |
| S07-1066 | Biaryl-containing inhibitor | Synergized with doxorubicin to reverse drug resistance in vitro and in vivo. | [11] |
Experimental Protocols
AKR1C3 Enzyme Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the NADP+-dependent oxidation of a substrate (e.g., S-tetralol) catalyzed by recombinant AKR1C3 enzyme.[4]
-
Reagents: Recombinant human AKR1C3, S-tetralol (substrate), NADP+ (cofactor), test compounds, assay buffer.
-
Procedure:
-
Recombinant AKR1C3 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of S-tetralol and NADP+.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Counter-screening: To determine selectivity, potent inhibitors are subsequently tested against other AKR1C isoforms, such as AKR1C2.[4]
Cell-Based Assays for AR/AR-V7 Expression
-
Cell Lines: Enzalutamide-resistant prostate cancer cell lines (e.g., C4-2B MDVR, 22Rv1).[8]
-
Treatment: Cells are treated with the test inhibitor (e.g., indomethacin) for a specified duration.
-
Western Blotting:
-
Whole-cell lysates are prepared using RIPA buffer with protease inhibitors.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against AR, AR-V7, and a loading control (e.g., β-actin).
-
Proteins are detected using HRP-conjugated secondary antibodies and a chemiluminescence substrate.
-
-
Ubiquitination Assay:
-
Cells are treated with the inhibitor and a proteasome inhibitor (e.g., MG132).
-
AR/AR-V7 is immunoprecipitated from cell lysates.
-
Ubiquitinated AR/AR-V7 is detected by Western blotting using an anti-ubiquitin antibody.[8]
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., male nude mice).
-
Tumor Implantation: 22Rv1 prostate cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., prodrug 4r) is administered, often via oral gavage or intraperitoneal injection, at various doses and schedules.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).[6]
-
Signaling Pathways and Experimental Workflows
AKR1C3-Mediated Androgen Synthesis and AR Signaling
AKR1C3 plays a crucial role in the intratumoral synthesis of potent androgens, which in turn activate the androgen receptor (AR) and its splice variants, driving prostate cancer progression.
Caption: AKR1C3 converts weak androgens to potent androgens, activating AR/AR-V7 signaling.
Mechanism of Action of AKR1C3 Inhibitors in Overcoming Drug Resistance
AKR1C3 inhibitors can reverse resistance to anti-androgen therapies by blocking androgen synthesis and promoting the degradation of AR and its splice variants.
Caption: AKR1C3 inhibitors block androgen synthesis and promote AR/AR-V7 degradation.
Experimental Workflow for Preclinical Evaluation of an AKR1C3 Inhibitor
A typical workflow for the preclinical assessment of a novel AKR1C3 inhibitor involves a series of in vitro and in vivo experiments.
Caption: A streamlined workflow for the preclinical evaluation of AKR1C3 inhibitors.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
The Impact of AKR1C3 Inhibition on Androgen Synthesis: A Technical Overview of Akr1C3-IN-7
Akr1C3-IN-7, a selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, demonstrates a significant impact on the intratumoral synthesis of potent androgens, specifically testosterone and dihydrotestosterone (DHT). By targeting AKR1C3, this compound effectively curtails a critical step in the androgen biosynthesis pathway, a mechanism of considerable interest in the development of therapeutics for castration-resistant prostate cancer (CRPC). This guide provides a detailed examination of the effects of this compound on testosterone and DHT levels, supported by experimental data and protocols.
AKR1C3 is a pivotal enzyme in the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione (AD), into testosterone.[1] This process is particularly relevant in CRPC, where cancer cells can utilize these precursors to maintain androgen receptor signaling despite androgen deprivation therapy.[2][3] The inhibition of AKR1C3, therefore, presents a promising strategy to suppress the local production of androgens that fuel cancer growth.[1]
Quantitative Effects on Testosterone and DHT Levels
The primary consequence of this compound activity is a marked reduction in the cellular levels of testosterone and DHT. In experimental models, the application of AKR1C3 inhibitors has been shown to lead to a significant decrease in the production of these potent androgens.
| Cell Line | Treatment | Precursor | Change in Testosterone Levels | Change in DHT Levels | Reference |
| DuCaP (CRPC) | AKR1C3 Inhibitor (Indomethacin) | DHEA | Significant Decrease | Significant Decrease | [1] |
| LNCaP-AKR1C3 | AKR1C3 Inhibitor (Indomethacin) | Δ4-Androstenedione | Greatly Reduced | - | [4] |
| MCF-7-AKR1C3 | - | Δ4-Androstenedione | Increased (23% of total radioactivity) | Increased (5% of total radioactivity) | [5] |
Note: Specific quantitative data for this compound is not publicly available. The data presented is representative of the effects of other known AKR1C3 inhibitors.
Experimental Protocols
The assessment of this compound's effect on testosterone and DHT levels involves a series of established in vitro and analytical procedures.
Cell Culture and Treatment
Prostate cancer cell lines with high AKR1C3 expression, such as DuCaP, are cultured in a hormone-depleted medium to mimic the conditions of castration resistance.[1] The cells are then treated with varying concentrations of this compound. A precursor molecule, such as DHEA or androstenedione, is added to the medium to serve as the substrate for androgen synthesis.
Androgen Level Measurement
Following the treatment period, the conditioned medium and cell lysates are collected for the quantification of testosterone and DHT. A highly sensitive and specific method, such as stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS), is employed for accurate measurement of androgen concentrations.[3]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental procedure to evaluate its efficacy can be visualized through the following diagrams.
By elucidating the mechanism and providing robust methods for evaluation, this guide serves as a resource for researchers and drug development professionals investigating novel therapies targeting androgen synthesis pathways in hormone-dependent cancers. The inhibition of AKR1C3 by compounds such as this compound holds significant promise for overcoming resistance to current anti-androgen treatments.
References
- 1. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aldo-Keto Reductase 1C3 (AKR1C3) in Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldo-keto reductase 1C3 (AKR1C3), a member of the AKR superfamily, has emerged as a critical player in the development of resistance to a broad spectrum of cancer therapies. Its multifaceted roles in steroid hormone metabolism, detoxification of cytotoxic drugs, and modulation of key signaling pathways contribute to reduced treatment efficacy and poor patient outcomes. This technical guide provides an in-depth exploration of the mechanisms underlying AKR1C3-mediated drug resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Understanding the intricate functions of AKR1C3 is paramount for the development of novel therapeutic strategies to overcome drug resistance and improve cancer treatment.
Introduction to AKR1C3
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a cytosolic NADP(H)-dependent oxidoreductase.[1][2] It is involved in the metabolism of a wide range of substrates, including steroids, prostaglandins, and xenobiotics.[3][4] Overexpression of AKR1C3 has been observed in various malignancies, including prostate, breast, lung, liver, and esophageal cancers, where it is often associated with aggressive disease and therapeutic resistance.[1][5][6]
Mechanisms of AKR1C3-Mediated Drug Resistance
AKR1C3 contributes to drug resistance through several distinct yet interconnected mechanisms:
Metabolic Inactivation of Chemotherapeutic Agents
AKR1C3 can directly metabolize and inactivate certain chemotherapeutic drugs through its reductase activity. A prime example is the anthracycline antibiotic doxorubicin. AKR1C3 reduces the C-13 keto group of doxorubicin to the less active alcohol metabolite, doxorubicinol, thereby diminishing its cytotoxic efficacy.[7] This metabolic conversion is a significant mechanism of resistance in breast cancer and acute myeloid leukemia.[8]
Regulation of Intracellular Reactive Oxygen Species (ROS)
Many chemotherapeutic agents and radiation therapy exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. AKR1C3 plays a crucial role in detoxifying ROS by reducing lipid aldehydes generated from ROS-induced lipid peroxidation.[9] By quenching ROS, elevated AKR1C3 levels protect cancer cells from oxidative damage, thereby conferring resistance to ROS-inducing therapies like cisplatin and radiation.[1][9]
Activation of Pro-Survival Signaling Pathways
AKR1C3 is intricately linked to several signaling pathways that promote cell survival, proliferation, and resistance to therapy.
In hormone-dependent cancers like prostate cancer, AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT).[2][10] It catalyzes the reduction of weak androgens to their more potent counterparts, which then activate the androgen receptor (AR).[2][10] This sustained AR signaling, even in the presence of androgen deprivation therapies like enzalutamide and abiraterone, is a major driver of resistance.[10][11] AKR1C3 can also act as a coactivator of the AR, further enhancing its transcriptional activity.[12]
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Overexpression of AKR1C3 has been shown to lead to the activation of AKT.[6][7] Activated AKT can then phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors, thereby promoting cell survival and resistance to drugs like doxorubicin and sorafenib.[6][7] In some cases, this activation is linked to the loss of the tumor suppressor PTEN upon AKR1C3 overexpression.[7]
The MAPK/ERK signaling cascade is another critical pathway involved in cell growth and survival. AKR1C3 can activate the MAPK/ERK pathway, leading to the phosphorylation and activation of downstream effectors that promote proliferation and resistance to therapies such as radiation.[2][8] This activation can be mediated by AKR1C3's role in prostaglandin metabolism.[2]
Prostaglandin Metabolism
AKR1C3 functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[2] This shift in prostaglandin metabolism has two key consequences for drug resistance: it reduces the levels of anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the tumor suppressor PPARγ, and it increases the levels of pro-proliferative prostaglandins that can activate the MAPK pathway.[2][13]
Quantitative Data on AKR1C3-Mediated Drug Resistance
The following tables summarize the impact of AKR1C3 expression on the efficacy of various anti-cancer drugs, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Drug | AKR1C3 Status | IC50 Value | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | Parental | ~5 µM | - | [7] |
| MCF-7/AKR1C3 | Doxorubicin | Overexpression | ~16 µM | 3.2 | [7] |
| H446 (SCLC) | Carboplatin | Control siRNA | Higher IC50 | - | [14] |
| H446 | Carboplatin | AKR1C3 siRNA | Lower IC50 | - | [14] |
| SBC-2 (SCLC) | Carboplatin | Control siRNA | Higher IC50 | - | [14] |
| SBC-2 | Carboplatin | AKR1C3 siRNA | Lower IC50 | - | [14] |
| LNCaP (Prostate Cancer) | Apalutamide | Parental | 11 ± 3 µM | - | [15] |
| 22Rv1 (Prostate Cancer) | Apalutamide | Higher AKR1C3 | 77 ± 17 µM | ~7.0 | [15] |
| LNCaP1C3 | Apalutamide | Overexpression | 101 ± 10 µM | ~9.2 | [15] |
| LNCaP (Prostate Cancer) | Darolutamide | Parental | 16 ± 3 µM | - | [15] |
| 22Rv1 (Prostate Cancer) | Darolutamide | Higher AKR1C3 | 46 ± 10 µM | ~2.9 | [15] |
| LNCaP1C3 | Darolutamide | Overexpression | 100 ± 20 µM | ~6.3 | [15] |
Note: SCLC stands for Small Cell Lung Cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of AKR1C3 in drug resistance.
Cell Viability Assay (CCK-8/MTT)
This assay is used to determine the cytotoxic effects of drugs on cancer cells with varying levels of AKR1C3 expression.
Materials:
-
Cancer cell lines (e.g., parental and AKR1C3-overexpressing or knockdown lines)
-
96-well plates
-
Complete cell culture medium
-
Chemotherapeutic agent of interest
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT assays, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis for AKR1C3 Expression
This technique is used to quantify the protein levels of AKR1C3 in different cell lines or tissues.
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-AKR1C3 (e.g., from R&D Systems, AF7678, used at 0.1 µg/mL).[16]
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.
Intracellular ROS Detection Assay (DCFH-DA)
This assay measures the levels of intracellular ROS in response to drug treatment in cells with different AKR1C3 expression levels.
Materials:
-
Cancer cell lines
-
24-well or 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a suitable plate and allow them to adhere.
-
Treat the cells with the drug of interest for the desired time.
-
Wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.[1][18]
-
Wash the cells twice with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~488/525 nm) or a microplate reader (Ex/Em ~485/535 nm).[1][11]
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
AKR1C3 Enzyme Activity Assay
This assay measures the catalytic activity of AKR1C3 in metabolizing a substrate.
Materials:
-
Recombinant human AKR1C3 enzyme or cell lysates
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or a specific drug)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the AKR1C3 enzyme source.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the AKR1C3 enzyme activity.
-
To test for inhibition, include the inhibitor in the pre-incubation step and measure the reduction in enzyme activity.
Signaling Pathways and Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways influenced by AKR1C3 in the context of drug resistance.
Caption: AKR1C3-mediated androgen synthesis and AR signaling in drug resistance.
Caption: Role of AKR1C3 in ROS detoxification and AKT pathway activation.
Caption: AKR1C3's influence on prostaglandin metabolism and MAPK signaling.
Conclusion and Future Directions
AKR1C3 is a multifaceted enzyme that plays a pivotal role in conferring resistance to a wide array of cancer therapies. Its ability to metabolize drugs, regulate oxidative stress, and activate pro-survival signaling pathways makes it a high-value target for overcoming drug resistance. The development of potent and selective AKR1C3 inhibitors holds significant promise as a co-therapeutic strategy to enhance the efficacy of existing treatments. Further research is warranted to fully elucidate the complex regulatory networks involving AKR1C3 and to translate these findings into effective clinical interventions for patients with resistant cancers.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 11. doc.abcam.com [doc.abcam.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Aldo-keto Reductase 1C3/AKR1C3 Antibody AF7678: R&D Systems [rndsystems.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Akr1c3-IN-7 and Prostaglandin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldo-keto reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme in the biosynthesis of both androgens and prostaglandins. Its role in converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to pro-proliferative prostaglandins, 9α,11β-prostaglandin F2 (9α,11β-PGF2) and prostaglandin F2α (PGF2α) respectively, has implicated it in various cancers and inflammatory conditions. Akr1c3-IN-7 has emerged as a potent and selective inhibitor of AKR1C3, offering a valuable tool to probe the function of this enzyme and a potential therapeutic agent. This technical guide provides an in-depth overview of the core relationship between this compound and prostaglandin metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to AKR1C3 and Prostaglandin Metabolism
AKR1C3 is a member of the aldo-keto reductase superfamily and exhibits broad substrate specificity, acting as a 17-ketosteroid reductase in androgen synthesis and as a prostaglandin F synthase in the metabolism of prostaglandins.[1][2] In the context of prostaglandin metabolism, AKR1C3 catalyzes the NADPH-dependent reduction of PGD2 to 9α,11β-PGF2 and PGH2 to PGF2α.[2] This enzymatic activity is significant as it shunts the prostaglandin metabolic pathway away from the formation of J-series prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which is a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ activation is generally associated with anti-proliferative and pro-differentiative cellular responses. By depleting the pool of PGD2, AKR1C3 limits the production of these anti-tumorigenic prostaglandins. The products of AKR1C3 activity, 9α,11β-PGF2 and PGF2α, are potent agonists of the FP receptor, which, upon activation, can trigger pro-proliferative signaling cascades.[2]
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 13 in the primary literature, is a recently developed inhibitor of AKR1C3 with high potency and selectivity.[1][3] Its development provides a valuable chemical probe to investigate the multifaceted roles of AKR1C3 in both normal physiology and disease.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AKR1C3 inhibition) | 0.19 µM | Recombinant Human AKR1C3 | [3] |
| IC50 (Antiproliferative Activity) | 54.81 ± 2.47 µM | 22rv1 (Prostate Cancer) | [3] |
Signaling Pathways and Experimental Workflows
Prostaglandin Metabolism and AKR1C3 Inhibition
The following diagram illustrates the central role of AKR1C3 in prostaglandin metabolism and the mechanism of action for this compound.
Caption: Prostaglandin metabolism pathway showing AKR1C3's role and this compound's inhibitory action.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to characterize the effects of this compound on prostaglandin metabolism.
Caption: A standard experimental workflow for characterizing an AKR1C3 inhibitor.
Experimental Protocols
AKR1C3 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory potency of this compound against recombinant human AKR1C3. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
9,10-Phenanthrenequinone (PQ) or Prostaglandin D2 (PGD2) as substrate
-
This compound
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to test a range of concentrations.
-
In each well of the 96-well plate, add potassium phosphate buffer.
-
Add the desired concentration of this compound or DMSO (for control wells) to the appropriate wells.
-
Add a solution of NADPH to each well.
-
Add the AKR1C3 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (PQ or PGD2) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cell-Based Prostaglandin Production Assay
This protocol measures the effect of this compound on the production of 9α,11β-PGF2 from PGD2 in whole cells that endogenously or exogenously express AKR1C3.
Materials:
-
AKR1C3-expressing cell line (e.g., 22rv1, or a cell line engineered to overexpress AKR1C3)
-
Cell culture medium and supplements
-
This compound
-
Prostaglandin D2 (PGD2)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Seed the AKR1C3-expressing cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
Add PGD2 to the cell culture medium to provide the substrate for AKR1C3.
-
Incubate the cells for a defined time to allow for the conversion of PGD2 to 9α,11β-PGF2.
-
Collect the cell culture supernatant.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the prostaglandins from the supernatant.
-
Analyze the extracted samples by LC-MS/MS to quantify the levels of PGD2 and 9α,11β-PGF2.[5][6][7]
-
Compare the levels of 9α,11β-PGF2 in the inhibitor-treated samples to the control samples to determine the effect of this compound on prostaglandin metabolism.
Western Blotting for AKR1C3 Expression
This protocol is used to confirm the expression of AKR1C3 in the cell lines used for the cell-based assays.
Materials:
-
Cell lysate from AKR1C3-expressing and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8][9] A band for AKR1C3 is expected at approximately 35-36 kDa.
Conclusion
This compound is a valuable pharmacological tool for studying the role of AKR1C3 in prostaglandin metabolism. Its high potency and selectivity allow for precise interrogation of AKR1C3-mediated pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and other potential AKR1C3 inhibitors on prostaglandin signaling and their therapeutic potential in various diseases. The continued exploration of such compounds will undoubtedly enhance our understanding of the complex interplay between steroid and prostaglandin metabolism in health and disease.
References
- 1. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AKR1C3 inhibition by curcumin, demethoxycurcumin, and bisdemethoxycurcumin: an investigation [chesterrep.openrepository.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Initial In Vitro Evaluation of an AKR1C3 Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the initial in vitro evaluation of a selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), using Indomethacin as a representative example due to the absence of public data on "Akr1C3-IN-7". AKR1C3 is a critical enzyme in androgen biosynthesis and is implicated in the progression of various cancers, making it a key therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The inhibitory potential of a compound against AKR1C3 is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of reported IC50 values for Indomethacin against AKR1C3 and its effects on cancer cell lines.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Selectivity | Reference |
| Indomethacin | Enzyme Inhibition Assay | AKR1C3 | 100 nM | >300-fold selective over AKR1C2 | [1][3] |
| Indomethacin | Enzyme Inhibition Assay | AKR1C3 | 8.2 µM | Strong selectivity over AKR1C1 and AKR1C2 (>100 µM) | [4] |
| Indomethacin | Cell Proliferation Assay | Lewis Lung Carcinoma | 10-20 µM | Not Applicable | [5] |
| Indomethacin | Cell Growth Inhibition | CWR22Rv1 | 20 µM | Not Applicable | [4] |
Note: Discrepancies in IC50 values can arise from different experimental conditions, such as substrate and enzyme concentrations.
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of an AKR1C3 inhibitor.
2.1. AKR1C3 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human AKR1C3.
-
Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed by AKR1C3 during the reduction of a substrate.
-
Materials:
-
Recombinant human AKR1C3 protein
-
NADPH
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (Indomethacin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate in each well of the microplate.
-
Add varying concentrations of the test compound (e.g., serial dilutions of Indomethacin) to the wells. Include a vehicle control (DMSO) and a positive control (a known AKR1C3 inhibitor).
-
Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2.2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., CWR22Rv1, a prostate cancer cell line with known AKR1C3 expression)
-
Complete cell culture medium
-
Test compound (Indomethacin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2.3. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as AKR1C3 and downstream signaling molecules.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-AR, anti-AR-V7, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to a loading control like β-actin.
-
Mandatory Visualizations
3.1. Signaling Pathway Diagram
Caption: AKR1C3 signaling pathways and the inhibitory action of Indomethacin.
3.2. Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of an AKR1C3 inhibitor.
References
- 1. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Akr1C3-IN-7: A Technical Guide for Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and estrogens. Its overexpression is a key factor in the progression of hormone-dependent cancers, such as prostate and breast cancer, by providing a local supply of hormones that fuel tumor growth. AKR1C3 is also implicated in the metabolism of prostaglandins, further contributing to cancer cell proliferation and survival. Consequently, the development of selective AKR1C3 inhibitors is a promising therapeutic strategy. This technical guide focuses on Akr1C3-IN-7, a potent and selective inhibitor of AKR1C3, providing a comprehensive overview of its characteristics, relevant experimental protocols, and its role in the context of hormone-dependent cancer research.
This compound: Core Data
This compound, also referred to as compound 13 in its discovery publication, is a small molecule inhibitor designed through a scaffold-hopping drug-design strategy. It exhibits high potency and selectivity for the AKR1C3 enzyme.
| Property | Value | Reference |
| Chemical Formula | C24H20N2O4 | [1] |
| Molecular Weight | 400.43 g/mol | [1] |
| IC50 (AKR1C3) | 0.19 μM | [1] |
| IC50 (22rv1 cells) | 54.81 ± 2.47 μM | [1] |
Signaling Pathways Involving AKR1C3
AKR1C3 influences several critical signaling pathways implicated in cancer progression. While direct studies on the effect of this compound on these pathways are not yet available, inhibiting AKR1C3 is expected to modulate their activity.
Androgen and Estrogen Biosynthesis
AKR1C3 plays a crucial role in the conversion of weaker steroid precursors to potent androgens (testosterone and dihydrotestosterone) and estrogens (estradiol). This intratumoral hormone production sustains the activation of the androgen receptor (AR) and estrogen receptor (ER) in prostate and breast cancer, respectively, promoting tumor growth.
Prostaglandin Metabolism and Downstream Signaling
AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11-keto-prostaglandin F2α (11-keto-PGF2α). This shift in prostaglandin metabolism can activate pro-proliferative signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, while reducing the levels of anti-proliferative prostaglandins.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies used for other AKR1C3 inhibitors, the following protocols can be adapted.
AKR1C3 Enzyme Inhibition Assay
This assay determines the in vitro potency of an inhibitor against purified AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or a relevant steroid)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADPH, and the substrate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the AKR1C3 enzyme to all wells except the no-enzyme control.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., using 22rv1 cells)
This assay assesses the anti-proliferative effect of the inhibitor on a cancer cell line that expresses AKR1C3.
Materials:
-
22rv1 prostate cancer cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed 22rv1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel AKR1C3 inhibitor like this compound.
In Vivo Studies
Currently, there is no published in vivo data specifically for this compound. However, studies with other selective AKR1C3 inhibitors in xenograft models of prostate cancer have demonstrated significant tumor growth inhibition. It is anticipated that this compound, given its potent in vitro activity, would also exhibit efficacy in relevant animal models of hormone-dependent cancers. Future research should focus on evaluating the pharmacokinetic properties and in vivo anti-tumor activity of this compound.
Conclusion
This compound is a potent and selective inhibitor of AKR1C3 with demonstrated anti-proliferative activity in a prostate cancer cell line. Its ability to target a key enzyme in hormone-dependent cancer progression makes it a valuable research tool and a potential candidate for further therapeutic development. This guide provides a foundational understanding of this compound, including its known quantitative data and relevant experimental methodologies. Further investigation into its precise effects on intracellular signaling and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Navigating the Therapeutic Potential of AKR1C3 Inhibition: A Pharmacokinetic Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated as "Akr1C3-IN-7" is not publicly available within the reviewed literature. This guide, therefore, provides a comprehensive overview of the pharmacokinetic principles and experimental evaluation of representative Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors, drawing on available preclinical data to serve as a foundational resource for professionals in drug development.
Introduction: The Rationale for Targeting AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] Its overexpression is implicated in the progression and therapeutic resistance of various cancers, most notably castration-resistant prostate cancer (CRPC).[4][5][6] In CRPC, AKR1C3 drives the conversion of weaker androgens to potent androgens like testosterone and dihydrotestosterone (DHT), which in turn activate the androgen receptor (AR) and promote tumor growth.[1][7][6] Furthermore, AKR1C3 has been shown to stabilize AR splice variants, such as AR-V7, a key factor in resistance to modern anti-androgen therapies like enzalutamide.[5][8] The enzyme also plays a role in the metabolism of prostaglandins, influencing cell proliferation and differentiation pathways.[1][9][10][11] These multifaceted roles establish AKR1C3 as a compelling therapeutic target for overcoming drug resistance and halting cancer progression.[1][2][10]
Pharmacokinetic Profile of a Representative AKR1C3 Inhibitor Prodrug
To overcome the typically poor pharmacokinetic properties of many small molecule inhibitors, a prodrug strategy is often employed. A notable example from recent research is the development of a methyl ester prodrug, referred to as 4r , which is converted in vivo to the potent and selective AKR1C3 inhibitor, 5r .[4][8]
In Vitro and In Vivo Conversion and Potency
The prodrug 4r is designed to be hydrolyzed to the active carboxylic acid form 5r . This conversion has been demonstrated both in vitro in mouse plasma and in vivo.[4][8] The active inhibitor 5r exhibits high potency against AKR1C3 with an IC50 of 51 nM and demonstrates over 1216-fold selectivity against closely related isoforms.[4]
Pharmacokinetic Parameters
The administration of the prodrug 4r leads to a significant improvement in the pharmacokinetic profile compared to the direct administration of the active compound 5r . This strategy results in increased systemic exposure and a higher maximum concentration (Cmax) of 5r .[4][8]
| Compound | Administration Route | Key Pharmacokinetic Advantage |
| Prodrug 4r | In vivo | Increased systemic exposure and Cmax of the active form 5r |
| Active inhibitor 5r | Direct administration | Lower systemic exposure compared to prodrug administration |
Preclinical Efficacy
The improved pharmacokinetic profile of the prodrug 4r translates to significant in vivo efficacy. In a 22Rv1 prostate cancer xenograft model, administration of 4r resulted in a dose-dependent reduction in tumor volume without observable toxicity.[4][8] This highlights the potential of a prodrug approach to effectively deliver AKR1C3 inhibitors to the tumor site and exert a therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and efficacy of novel AKR1C3 inhibitors. Below are representative protocols based on published studies.
In Vivo Pharmacokinetic Evaluation
-
Animal Model: Male mice are typically used for pharmacokinetic studies.
-
Drug Administration: The prodrug (e.g., 4r ) and the active inhibitor (e.g., 5r ) are administered, often via intraperitoneal injection or oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-administration via methods such as retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentrations of the prodrug and the active inhibitor in plasma are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Key parameters such as Cmax, AUC (Area Under the Curve), and half-life are calculated using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Line: A human prostate cancer cell line overexpressing AKR1C3, such as 22Rv1, is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: 22Rv1 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The prodrug is administered at various doses, typically daily.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, at which point tumors are excised and weighed.
In Vitro Prodrug Conversion Assay
-
Matrix: Mouse or human plasma is used to simulate physiological conditions.
-
Incubation: The prodrug is incubated in the plasma at 37°C.
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The concentrations of the prodrug and the newly formed active inhibitor are measured by LC-MS to determine the rate of conversion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways involving AKR1C3 and the experimental processes for its inhibition is essential for a clear understanding.
Caption: AKR1C3-mediated androgen biosynthesis pathway leading to cancer progression.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of aldo-keto reductase 1C3 (AKR1C3) in LNCaP cells diverts androgen metabolism towards testosterone resulting in resistance to the 5α-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AKR1C3 Inhibition on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), has emerged as a critical enzyme in the progression of various cancers.[1][2] Its role in the biosynthesis of potent androgens and estrogens, as well as in prostaglandin metabolism, directly contributes to cancer cell proliferation, survival, and therapeutic resistance.[1][2] Consequently, the development of specific AKR1C3 inhibitors has become a promising avenue for novel cancer therapies. This technical guide provides an in-depth overview of the impact of AKR1C3 inhibition on cancer cell proliferation, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While this guide aims to be a comprehensive resource, it is important to note that a specific inhibitor designated "Akr1c3-IN-7" was not identifiable in the public scientific literature at the time of writing. Therefore, this document focuses on the broader class of AKR1C3 inhibitors and compiles available data and protocols to serve as a valuable resource for the research and drug development community.
Quantitative Data on AKR1C3 Inhibitors
The potency of various AKR1C3 inhibitors is a critical factor in their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following table summarizes the IC50 values for several known AKR1C3 inhibitors against the purified enzyme or in cell-based assays.
| Inhibitor | Target/Assay | IC50 (nM) | Cell Line/Conditions | Reference |
| Flufenamic Acid | AKR1C3 Enzyme Activity | 51 | N/A | [3] |
| Indomethacin | AKR1C3 Enzyme Activity | 8,500 | Δ4-androstene-3,17-dione reduction | [1] |
| CBM | AKR1C3 Enzyme Activity | 11,400 | Δ4-androstene-3,17-dione reduction | [1] |
| Compound 27 (S19-1035) | AKR1C3 Enzyme Activity | 3.04 | N/A | [4] |
| Dinaciclib | AKR1C3-mediated Daunorubicin reduction | Varies with substrate concentration | N/A | [5] |
| C-6 | AKR1C3 Enzyme Activity | 1,700 | N/A | [6] |
| Coumarin amide 3a | AKR1C3 Enzyme Activity | 50 | N/A | [7] |
| RJG-2051 | Covalent AKR1C3 Inactivation | N/A (Covalent) | Colo205 cells | [8] |
| PROTAC Degrader | AKR1C3 Degradation | DC50 = 52 | 22Rv1 cells | [9] |
Experimental Protocols
The evaluation of AKR1C3 inhibitors and their effects on cancer cell proliferation involves a variety of standard and specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
AKR1C3 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.
-
Principle: The enzymatic activity of AKR1C3 is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
-
Materials:
-
Purified recombinant human AKR1C3 enzyme.
-
NADPH.
-
Substrate (e.g., phenanthrenequinone (PQ), S-tetralol, or Δ4-androstene-3,17-dione).
-
Inhibitor compound.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the AKR1C3 enzyme in the wells of a 96-well plate.
-
Add varying concentrations of the inhibitor compound (typically dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][10]
-
Cell Proliferation Assays
These assays quantify the effect of AKR1C3 inhibitors on the growth of cancer cell lines.
-
a) MTT Assay:
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the AKR1C3 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.[11]
-
-
-
b) Click-iT™ EdU Assay:
-
Principle: Measures DNA synthesis by incorporating the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA, which is then detected via a click chemistry reaction with a fluorescent azide.
-
Procedure:
-
Culture and treat cells with the inhibitor as described for the MTT assay.
-
Add EdU to the cell culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction by adding the detection cocktail containing a fluorescent azide.
-
Image and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.[12]
-
-
-
c) CCK-8 Assay:
-
Principle: A colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Plate and treat cells as in the MTT assay.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as AKR1C3 and components of signaling pathways.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Lyse treated and untreated cancer cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-AKR1C3, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Signaling Pathways and Experimental Workflows
The inhibitory effect of AKR1C3 on cancer cell proliferation is mediated through its influence on several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating AKR1C3 inhibitors.
Caption: AKR1C3 signaling pathways in cancer cell proliferation.
Caption: Experimental workflow for evaluating AKR1C3 inhibitors.
Conclusion
The inhibition of AKR1C3 presents a compelling strategy for the treatment of various cancers by targeting the fundamental processes of hormone synthesis and prostaglandin metabolism that drive cell proliferation. The data and protocols presented in this guide offer a framework for the continued research and development of novel AKR1C3 inhibitors. While the specific compound "this compound" remains elusive in the public domain, the collective knowledge on other inhibitors provides a strong foundation for future investigations. The continued exploration of this therapeutic target holds significant promise for improving outcomes for cancer patients.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Study of AKR1C3 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme in human physiology and pathology.[1] It belongs to the aldo-keto reductase superfamily of NAD(P)(H)-dependent oxidoreductases.[2][3] AKR1C3 is a key player in the metabolism of steroids and prostaglandins, catalyzing the conversion of androstenedione to testosterone, estrone to estradiol, and prostaglandin H2 to prostaglandin F2α.[2][4][5] Upregulation of AKR1C3 has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain hematological malignancies, where it contributes to tumor proliferation and resistance to chemotherapy.[6][7][8] Consequently, AKR1C3 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of AKR1C3 inhibitors, using "Akr1C3-IN-7" as a representative compound. The methodologies described herein are designed to assess the inhibitor's impact on cell viability, target engagement, and downstream signaling pathways in relevant cancer cell lines.
Mechanism of Action of AKR1C3
AKR1C3 plays a crucial role in multiple signaling pathways that are central to cancer cell proliferation and survival. A primary function of AKR1C3 is its involvement in androgen biosynthesis.[7] In prostate cancer, for instance, it facilitates the conversion of weaker androgens into potent androgens like testosterone and dihydrotestosterone (DHT), which activate the androgen receptor (AR) and drive tumor growth.[7] Furthermore, AKR1C3 is involved in prostaglandin metabolism, converting PGD2 and PGH2 to PGF2α, which can activate the MAPK signaling cascade, promoting cell proliferation.[4][9] By inhibiting AKR1C3, compounds like this compound aim to disrupt these oncogenic signaling pathways.
Signaling Pathway Diagram
Caption: AKR1C3 signaling pathways in cancer.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of an AKR1C3 inhibitor. It is recommended to use cell lines with well-characterized AKR1C3 expression levels. For prostate cancer studies, suitable cell lines include 22Rv1, LNCaP (which has low to absent AKR1C3 expression and can be used as a negative control or for overexpression studies), and DU145.[8][9][10]
Protocol for Cell Culture:
-
Cell Lines:
-
High AKR1C3 Expression: 22Rv1, DU145 (prostate cancer)
-
Low/No AKR1C3 Expression: LNCaP (prostate cancer)
-
-
Media: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the inhibitor.
Table 1: Representative Cell Viability Data
| Cell Line | This compound IC50 (µM) |
| 22Rv1 | Expected Low Value |
| DU145 | Expected Low Value |
| LNCaP | Expected High Value |
Western Blot Analysis for Target Engagement and Downstream Effects
Western blotting is used to confirm the expression of AKR1C3 in the selected cell lines and to assess the impact of this compound on the levels of proteins in the downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AKR1C3, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Expected Western Blot Results
| Protein | 22Rv1 (Untreated) | 22Rv1 + this compound | LNCaP (Untreated) | LNCaP + this compound |
| AKR1C3 | High | High | Low/None | Low/None |
| p-ERK | High | Decreased | Low | No Change |
| β-actin | Unchanged | Unchanged | Unchanged | Unchanged |
Experimental Workflow Diagram
Caption: General workflow for testing an AKR1C3 inhibitor.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of AKR1C3 inhibitors such as this compound. By employing these methodologies, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel compounds targeting AKR1C3, thereby accelerating the development of new therapies for cancers driven by this enzyme. Careful selection of cell models and rigorous execution of these assays are paramount to obtaining reliable and translatable results.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. e-century.us [e-century.us]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Akr1C3-IN-7 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme implicated in the progression of various cancers, most notably castration-resistant prostate cancer (CRPC).[1][2][3] AKR1C3 is overexpressed in these malignancies and contributes to therapeutic resistance by producing potent androgens and prostaglandins that drive tumor growth.[1][2][4] This enzyme catalyzes the conversion of weaker androgens and estrogens into their more potent forms and is also involved in prostaglandin metabolism, making it a compelling therapeutic target.[1][5][6][7] Akr1C3-IN-7 is a novel, potent, and selective inhibitor of AKR1C3 designed for in vivo applications. These application notes provide a comprehensive protocol for utilizing this compound in a preclinical cancer xenograft model to evaluate its therapeutic efficacy.
Mechanism of Action
AKR1C3 plays a crucial role in androgen biosynthesis, converting weaker androgens to potent androgens like testosterone and dihydrotestosterone (DHT).[5][7] In hormone-dependent cancers such as prostate and breast cancer, this intratumoral androgen production can stimulate the androgen receptor (AR) and estrogen receptor (ER), respectively, promoting tumor proliferation.[1][6] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, which can also contribute to cell proliferation and survival.[3][8] In the context of CRPC, AKR1C3 can stabilize the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to AR-targeted therapies.[1][9][10] this compound is designed to inhibit the enzymatic activity of AKR1C3, thereby blocking these pro-tumorigenic pathways.
Figure 1: Simplified AKR1C3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Line Selection and Culture
-
Recommended Cell Lines:
-
22Rv1: A human prostate cancer cell line that expresses both full-length AR and AR-V7, and has high endogenous AKR1C3 expression.[1]
-
VCaP: A human prostate cancer cell line that overexpresses AR and is sensitive to androgens. Can be used to establish castration-relapsed xenografts.[9][11]
-
MCF-7: A human breast cancer cell line that can be engineered to overexpress AKR1C3 to study its role in estrogen-dependent proliferation.[6]
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Xenograft Mouse Model
-
Animal Strain: Male athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Cell Implantation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm^3.
-
3. Formulation and Administration of this compound
Due to the often poor pharmacokinetic profiles of free carboxylic acid inhibitors, a prodrug strategy, such as a methyl ester, is recommended for in vivo studies to enhance systemic exposure.[1][2]
-
Vehicle: A common vehicle for oral administration is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. For intraperitoneal injection, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.
-
Preparation of this compound Prodrug:
-
Synthesize the methyl ester prodrug of this compound to improve bioavailability.
-
On the day of dosing, weigh the required amount of the prodrug and dissolve it in the chosen vehicle.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Administration:
-
Route: Oral gavage or intraperitoneal (IP) injection.
-
Dosage: Based on preliminary tolerability studies, a starting dose of 30 mg/kg administered daily is suggested.[11] A dose-response study is recommended.
-
Frequency: Daily administration for 21-28 days.
-
4. Experimental Workflow
Figure 2: Experimental workflow for a xenograft study using this compound.
Data Presentation and Analysis
Table 1: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | Oral Gavage | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 15 | Oral Gavage | 875 ± 120 | 30 | +4.8 ± 1.8 |
| This compound | 30 | Oral Gavage | 500 ± 95 | 60 | +4.5 ± 2.1 |
| This compound | 60 | Oral Gavage | 312 ± 70 | 75 | +1.2 ± 2.5 |
Table 2: Pharmacodynamic Biomarker Analysis from Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative AKR1C3 Expression (Western Blot) | Intratumoral Testosterone Levels (ng/g tissue) | % Ki-67 Positive Cells (IHC) |
| Vehicle | - | 1.00 ± 0.12 | 5.8 ± 0.9 | 75 ± 8 |
| This compound | 30 | 0.95 ± 0.15 | 2.1 ± 0.5 | 32 ± 6 |
| This compound | 60 | 0.98 ± 0.10 | 1.2 ± 0.3 | 18 ± 4 |
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Toxicity Assessment: Monitor mouse body weight throughout the study. A significant loss of body weight (>15-20%) may indicate toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors for biomarker analysis.
-
Western Blot: Analyze the expression levels of AKR1C3, AR, AR-V7, and downstream signaling proteins.
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
LC-MS/MS: Quantify intratumoral levels of androgens (e.g., testosterone, DHT) to confirm target engagement.
-
This protocol provides a robust framework for evaluating the in vivo efficacy of the novel AKR1C3 inhibitor, this compound, in a cancer xenograft model. By demonstrating dose-dependent tumor growth inhibition and modulation of pharmacodynamic biomarkers, these studies can provide strong preclinical evidence to support further development of this compound as a potential therapeutic agent for cancers driven by AKR1C3 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akr1C3-IN-7 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens, and it also plays a role in prostaglandin metabolism.[1][2] Elevated expression of AKR1C3 has been implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), and is associated with resistance to therapies targeting the androgen receptor (AR).[1][2] Consequently, AKR1C3 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Akr1C3-IN-7 is a potent and selective inhibitor of AKR1C3 with a reported IC50 of 0.19 μM.[3] In vitro studies have demonstrated its anti-proliferative activity against the 22rv1 prostate cancer cell line with an IC50 of 54.81 ± 2.47 μM.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo studies, including recommended dosage, experimental protocols, and relevant signaling pathways.
Data Presentation
| Compound | Animal Model | Tumor Cell Line | Dosage | Route of Administration | Reference |
| Prodrug 4r | NSG mice | 22Rv1 (Prostate Cancer) | 25 and 50 mg/kg, once daily | Intraperitoneal (IP) | [4] |
| Prodrug 3424 | Patient-Derived Xenograft (PDX) | Pancreatic, Gastric, Lung Cancer | 1.25 and 2.5 mg/kg | Not specified | [5] |
| Indomethacin | SCID mice | Enzalutamide-resistant prostate cancer xenografts | Not specified | Not specified | [1] |
Signaling Pathways
AKR1C3 is involved in multiple signaling pathways that contribute to cancer cell proliferation, survival, and therapeutic resistance. The diagrams below illustrate key pathways modulated by AKR1C3.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Akr1C3-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of stock solutions of Akr1C3-IN-7, a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of AKR1C3, an enzyme implicated in the progression of various cancers, including prostate cancer, by its role in androgen biosynthesis and prostaglandin metabolism. Research indicates that this compound has a half-maximal inhibitory concentration (IC50) of 0.19 μM for the AKR1C3 enzyme and an anti-proliferative IC50 of 54.81 ± 2.47 μM in the 22rv1 prostate cancer cell line[1]. Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound and a related compound, Akr1C3-IN-1, are summarized in the table below. This data is essential for calculating the required amounts for stock solution preparation and subsequent experimental dilutions.
| Compound | IC50 (AKR1C3) | Anti-proliferative IC50 (22rv1 cells) | Recommended Solvent | Solubility in DMSO |
| This compound | 0.19 μM[1] | 54.81 ± 2.47 μM[1] | DMSO | Not explicitly specified, but expected to be high based on similar compounds. |
| Akr1C3-IN-1 | 13 nM | Not specified | DMSO | 63 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many laboratory applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the supplier), you would weigh out the corresponding mass.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. Use of fresh, high-purity DMSO is critical to ensure maximum solubility and stability.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Cell Viability Assay using this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of a cancer cell line, such as 22rv1, using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell line (e.g., 22rv1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
AKR1C3 Signaling Pathway and Inhibition
The following diagram illustrates the role of AKR1C3 in converting androstenedione to testosterone, which in turn activates the androgen receptor (AR) leading to gene transcription and cell proliferation. This compound acts by inhibiting the enzymatic activity of AKR1C3, thereby blocking this pathway.
Caption: AKR1C3 converts androstenedione to testosterone, activating the androgen receptor and promoting cell proliferation. This compound inhibits this process.
Experimental Workflow for Stock Solution Preparation and Use
This diagram outlines the logical flow from receiving the solid compound to its application in a cell-based assay.
Caption: A stepwise workflow for preparing a stock solution of this compound and its subsequent use in a cell-based experiment.
References
Application Notes and Protocols: Overcoming Enzalutamide Resistance with Akr1C3-IN-7 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance is a major clinical challenge. One of the key mechanisms driving enzalutamide resistance is the upregulation of aldo-keto reductase family 1 member C3 (AKR1C3).[1][2][3][4]
AKR1C3 is a critical enzyme in the intratumoral synthesis of androgens. It catalyzes the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT).[3][5] Elevated levels of AKR1C3 in prostate cancer cells can lead to a sustained activation of the AR signaling pathway, even in the presence of enzalutamide, thereby promoting tumor growth and survival.[1][4] Furthermore, AKR1C3 has been shown to stabilize the constitutively active AR splice variant 7 (AR-V7), another significant contributor to therapy resistance.[6][7][8]
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of a selective AKR1C3 inhibitor, Akr1C3-IN-7, in combination with enzalutamide to overcome resistance in prostate cancer models.
Mechanism of Action
The combination of this compound and enzalutamide targets two critical nodes in the androgen receptor signaling axis. Enzalutamide directly inhibits the AR, while this compound blocks the synthesis of AR ligands, thus reducing the upstream activators of the receptor. This dual blockade is hypothesized to be more effective in suppressing AR signaling and overcoming resistance than either agent alone.
Caption: Signaling pathway of androgen synthesis and AR activation with corresponding points of inhibition by this compound and enzalutamide.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro and in vivo experiments when combining this compound with enzalutamide in enzalutamide-resistant prostate cancer models.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | Treatment | IC50 (µM) | Fold Change in Enzalutamide IC50 |
| C4-2B MDVR | Enzalutamide | >20 | - |
| (Enzalutamide-Resistant) | This compound | ~5 | - |
| Enzalutamide + this compound (1 µM) | ~5 | >4 | |
| CWR22Rv1 | Enzalutamide | >20 | - |
| (Enzalutamide-Resistant) | This compound | ~8 | - |
| Enzalutamide + this compound (1 µM) | ~7 | >2.8 |
Data are hypothetical and based on published findings with similar AKR1C3 inhibitors like indomethacin and PTUPB.[9][10]
Table 2: In Vivo Xenograft Tumor Growth Inhibition
| Treatment Group | Tumor Volume Reduction (%) | Change in PSA Levels (%) |
| Vehicle Control | 0 | 0 |
| Enzalutamide (20 mg/kg/day) | ~10-20 | ~-15 |
| This compound (30 mg/kg/day) | ~40-50 | ~-45 |
| Enzalutamide + this compound | ~70-80 | ~-75 |
Data are hypothetical and based on published findings with similar AKR1C3 inhibitors in combination with enzalutamide.[9][11]
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Combination Drug Treatment
This protocol outlines the culture of enzalutamide-resistant prostate cancer cell lines and their treatment with this compound and enzalutamide.
Materials:
-
Enzalutamide-resistant prostate cancer cell lines (e.g., C4-2B MDVR, CWR22Rv1)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Enzalutamide (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Culture enzalutamide-resistant cells in their recommended growth medium. To maintain the resistant phenotype, it is recommended to culture the cells in the presence of a sub-lethal concentration of enzalutamide (e.g., 10 µM).
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and enzalutamide in culture medium.
-
Treat the cells with either single agents or combinations of this compound and enzalutamide at various concentrations. Include a DMSO vehicle control.
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.
-
Calculate IC50 values using non-linear regression analysis.
Caption: Experimental workflow for in vitro combination drug treatment and viability assessment.
Protocol 2: Western Blot Analysis of Key Proteins
This protocol describes the detection of AKR1C3, AR, AR-V7, and PSA protein levels in response to treatment.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-AKR1C3, anti-AR, anti-AR-V7, anti-PSA, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Protocol 3: In Vivo Xenograft Studies
This protocol details the evaluation of the combination therapy in a mouse xenograft model of enzalutamide-resistant prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
Enzalutamide-resistant prostate cancer cells (e.g., C4-2B MDVR) mixed with Matrigel
-
This compound and enzalutamide formulations for oral gavage
-
Calipers for tumor measurement
-
Equipment for blood collection (for PSA analysis)
Procedure:
-
Subcutaneously inject a suspension of enzalutamide-resistant cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Enzalutamide, this compound, Combination).
-
Administer the respective treatments daily via oral gavage.
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, collect blood for serum PSA analysis and harvest the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Caption: Workflow for in vivo xenograft studies to evaluate combination therapy.
Conclusion
The combination of this compound and enzalutamide represents a promising therapeutic strategy to overcome resistance in a significant subset of CRPC patients. The provided protocols offer a framework for the preclinical evaluation of this combination, enabling researchers to investigate its efficacy and mechanism of action in relevant cancer models. Further studies, including pharmacokinetic and pharmacodynamic analyses, will be crucial for the clinical translation of this approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Application Notes: Measuring AKR1C3 Activity with Akr1C3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] It catalyzes the conversion of androstenedione to testosterone, estrone to 17β-estradiol, and prostaglandin D2 (PGD2) to 9α,11β-PGF2.[1][3] Elevated expression of AKR1C3 is associated with the progression of various cancers, including prostate and breast cancer, and contributes to therapeutic resistance.[1][4][5] Consequently, AKR1C3 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of research.[1][5]
These application notes provide a detailed protocol for measuring the enzymatic activity of AKR1C3 and for evaluating the inhibitory potential of compounds such as Akr1C3-IN-7 using a common and reliable in vitro assay.
Principle of the Assay
The enzymatic activity of AKR1C3 is typically determined by monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the reduction of a substrate.[6][7][8][9] The decrease in NADPH concentration can be measured spectrophotometrically by the change in absorbance at 340 nm or fluorometrically by the decrease in its natural fluorescence (excitation at ~340 nm, emission at ~460 nm).[7][8][9] The rate of NADPH consumption is directly proportional to the AKR1C3 enzyme activity. The potency of an inhibitor, such as this compound, is determined by measuring the reduction in enzyme activity at various inhibitor concentrations, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Signaling Pathway of AKR1C3 in Steroidogenesis
Caption: AKR1C3 signaling in steroid and prostaglandin metabolism.
Experimental Protocols
Reagents and Materials
-
Recombinant human AKR1C3 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)
-
This compound (or other inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm
Preparation of Solutions
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare fresh and keep on ice.
-
Substrate Stock Solution (e.g., 10 mM S-tetralol): Dissolve the substrate in DMSO.
-
Enzyme Stock Solution (e.g., 1 mg/mL): Store in appropriate buffer with glycerol at -80°C. Dilute to the working concentration in assay buffer just before use.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the IC50 determination.
Experimental Workflow Diagram
Caption: Workflow for AKR1C3 inhibition assay.
Assay Procedure (96-well plate format)
-
Prepare the Plate:
-
Add 2 µL of DMSO (for control wells) or 2 µL of inhibitor dilutions (for test wells) to the appropriate wells of the 96-well plate.
-
-
Add Reagents:
-
To each well, add the following in order:
-
178 µL of Assay Buffer
-
10 µL of NADPH working solution (final concentration ~200-250 µM)
-
5 µL of diluted AKR1C3 enzyme (final concentration will need to be optimized, e.g., 50-100 nM)
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 5 µL of the substrate working solution (e.g., S-tetralol, final concentration near its Km value) to all wells to start the reaction.[10] The final volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the signal vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ of inhibitor / V₀ of control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]
-
Data Presentation
The inhibitory activities of this compound and other known inhibitors can be summarized in a table for clear comparison.
| Compound | IC50 for AKR1C3 | Selectivity (IC50 AKR1C2 / IC50 AKR1C3) | Reference |
| This compound | User Determined | User Determined | N/A |
| Flufenamic Acid (FLU) | 51 nM | 7 | [11] |
| Indomethacin | ~10 µM | - | [9][12] |
| Compound 27 (S19-1035) | 3.04 nM | >3289 | [4] |
| Meclofenamic acid | 0.7 µM | - | [13] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate used, pH).
Troubleshooting
-
High background signal: Ensure the purity of reagents. Check for potential autofluorescence of the inhibitor compound.
-
No enzyme activity: Verify the activity of the recombinant enzyme. Ensure NADPH was freshly prepared and kept on ice.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Check for temperature fluctuations during the assay.
-
Inhibitor insolubility: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
By following these detailed protocols, researchers can accurately measure AKR1C3 activity and effectively screen for novel inhibitors like this compound, aiding in the development of new therapeutic strategies for AKR1C3-driven diseases.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]
- 10. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chemoresistance in MCF-7 Cells Using Akr1C3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily of enzymes that plays a significant role in the metabolism of steroids, prostaglandins, and various xenobiotics. In the context of cancer, elevated expression of AKR1C3 has been implicated in the development of resistance to various chemotherapeutic agents, including anthracyclines like doxorubicin, in breast cancer cell lines such as MCF-7. AKR1C3 contributes to chemoresistance through multiple mechanisms, including the metabolic inactivation of cytotoxic drugs and the modulation of cellular signaling pathways that promote cell survival and inhibit apoptosis.
Akr1C3-IN-7 is a potent and selective inhibitor of AKR1C3. Its use in cancer research, particularly in the context of chemoresistance, allows for the investigation of AKR1C3's role in drug efficacy and the potential for overcoming resistance mechanisms. These application notes provide a comprehensive guide for utilizing this compound to study its effects on chemoresistance in MCF-7 human breast cancer cells.
Mechanism of AKR1C3-Mediated Chemoresistance
AKR1C3 contributes to chemoresistance in cancer cells through several key mechanisms:
-
Metabolic Inactivation of Chemotherapeutic Drugs: AKR1C3 can reduce the ketone groups on certain chemotherapeutic drugs, such as doxorubicin, converting them into less active metabolites. This metabolic inactivation prevents the drugs from reaching their intracellular targets and exerting their cytotoxic effects.
-
Regulation of Pro-survival Signaling Pathways: Overexpression of AKR1C3 has been shown to activate the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell survival in the presence of chemotherapeutic agents. One mechanism by which AKR1C3 activates the Akt pathway is through the loss of the tumor suppressor PTEN (phosphatase and tensin homolog)[1].
-
Reduction of Oxidative Stress: Chemotherapy-induced reactive oxygen species (ROS) are a major contributor to cancer cell death. AKR1C3 can mitigate the cytotoxic effects of ROS, though the precise mechanisms are still under investigation.
This compound: A Tool for Studying Chemoresistance
This compound is a valuable research tool for elucidating the role of AKR1C3 in chemoresistance. By selectively inhibiting AKR1C3, researchers can:
-
Determine the extent to which AKR1C3 contributes to resistance to specific chemotherapeutic agents in MCF-7 cells.
-
Investigate the downstream effects of AKR1C3 inhibition on cell signaling pathways involved in cell survival and apoptosis.
-
Evaluate the potential of AKR1C3 inhibitors as adjuvant therapies to enhance the efficacy of existing chemotherapeutic drugs.
Quantitative Data on AKR1C3 Inhibition and Chemoresistance
Table 1: IC50 Values of Doxorubicin in Parental and Doxorubicin-Resistant MCF-7 Cells
| Cell Line | IC50 of Doxorubicin | Fold Resistance |
| MCF-7 (Parental) | 400 nM[2] | 1.0 |
| MCF-7/DOX (Resistant) | 700 nM[2] | 1.75 |
| MCF-7/AKR1C3 (Overexpressing) | 3.2-fold increase vs. parental[1] | 3.2 |
| MCF-7/ADR (Resistant) | 13.2 µg/mL (approximately 24.2 µM)[3] | - |
Table 2: Effect of AKR1C3 Inhibitors on Doxorubicin Cytotoxicity in Doxorubicin-Resistant MCF-7 Cells
Note: Data for specific AKR1C3 inhibitors other than this compound are presented here as representative examples.
| AKR1C3 Inhibitor | Concentration of Inhibitor | Concentration of Doxorubicin | % Reduction in Cell Viability (compared to Doxorubicin alone) | Reference |
| S07-2001 | 50 µM | 25 µM | 22% | [4] |
| S07-2008 | 50 µM | 25 µM | 22% | [4] |
| S07-2010 (pan-AKR1C inhibitor) | 10 µM | 25 µM | 24% | [4][5] |
| S07-1066 | - | - | Synergized DOX cytotoxicity and reversed resistance | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on chemoresistance in MCF-7 cells.
Cell Culture of MCF-7 and Doxorubicin-Resistant MCF-7 Cells
Materials:
-
MCF-7 human breast cancer cell line (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Doxorubicin hydrochloride
Protocol for Culturing MCF-7 Cells:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells with PBS. c. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with complete culture medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed the cells into new culture flasks at the desired density.
Protocol for Generating Doxorubicin-Resistant MCF-7 (MCF-7/DOX) Cells:
-
Culture MCF-7 cells in the presence of a low concentration of doxorubicin (e.g., 1 nM).
-
Gradually increase the concentration of doxorubicin in the culture medium over several months.
-
Monitor the cells for the development of resistance by performing cell viability assays.
-
Once a resistant cell line is established (typically showing a significant increase in the IC50 of doxorubicin compared to the parental cell line), maintain the cells in a medium containing a maintenance concentration of doxorubicin to preserve the resistant phenotype.
Cell Viability (MTT) Assay
Purpose: To determine the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound and to calculate IC50 values.
Materials:
-
MCF-7 and MCF-7/DOX cells
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MCF-7 or MCF-7/DOX cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Chemotherapeutic agent alone
-
This compound alone
-
A combination of the chemotherapeutic agent and this compound
-
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot Analysis
Purpose: To assess the protein expression levels of AKR1C3 and key proteins in the PI3K/Akt signaling pathway (e.g., total Akt, phosphorylated Akt, PTEN).
Materials:
-
Cell lysates from MCF-7 and MCF-7/DOX cells treated with or without this compound and/or a chemotherapeutic agent.
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-Akt, anti-p-Akt, anti-PTEN, anti-β-actin). Recommended starting dilution for anti-AKR1C3 is 0.1 µg/mL.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Purpose: To measure the mRNA expression levels of AKR1C3 and other genes associated with chemoresistance, such as multidrug resistance protein 1 (MDR1 or ABCB1), breast cancer resistance protein (BCRP or ABCG2), and multidrug resistance-associated protein 1 (MRP1 or ABCC1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| AKR1C3 | GGT AAG CTT TAG AGG CCA C | - |
| MDR1 (ABCB1) | CCCATCATTGCAATAGCAGG | GTTCAAACTTCTGCTCCTGA |
| MRP1 (ABCC1) | CTG GAC TAC CGC TGA GAT CC | GCT TCC TCT TCC TCC TCT TCC |
| BCRP (ABCG2) | TGG CTG TCA ATG GCT TGT ATT | GCC ACG TGA TTC TCC ACA AT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathway Diagram
Caption: AKR1C3-mediated chemoresistance pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for studying the effect of this compound on chemoresistance in MCF-7 cells.
References
- 1. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of Akr1C3 Inhibitors in Castration-Resistant Prostate Cancer Models
For research use only.
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A key mechanism driving resistance is the intratumoral synthesis of androgens, which reactivates the androgen receptor (AR) signaling pathway. Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme in this process. AKR1C3 catalyzes the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT), fueling CRPC growth.[1][2] Furthermore, AKR1C3 is implicated in resistance to second-generation antiandrogens such as enzalutamide.[2][3] Elevated expression of AKR1C3 is observed in metastatic and recurrent CRPC, correlating with poor prognosis.[4][5]
Recent research has focused on developing inhibitors of AKR1C3 as a therapeutic strategy to overcome resistance in CRPC. These inhibitors aim to block the production of intratumoral androgens and thereby suppress AR signaling. Additionally, AKR1C3 has been shown to form a complex with the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to AR-targeted therapies.[4][6][7] This complex enhances the stability of both proteins, and its disruption presents another avenue for therapeutic intervention.[4][6][7] This document provides an overview of the application of AKR1C3 inhibitors in preclinical CRPC models, including experimental protocols and representative data. While specific data for a compound designated "Akr1C3-IN-7" is not available in the public domain, this application note summarizes findings for various potent and selective AKR1C3 inhibitors.
Data Presentation
The following tables summarize the quantitative data on the effects of various AKR1C3 inhibitors in CRPC models.
Table 1: In Vitro Efficacy of AKR1C3 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| Indomethacin | CRPC Cells | AKR1C3 Activity | 8.5 µM | [3] |
| CBM | CRPC Cells | AKR1C3 Activity | 11.4 µM | [3] |
| Baccharin | Recombinant AKR1C3 | AKR1C3 Activity | 0.10 µM | [3] |
| PTUPB | Recombinant AKR1C3 | AKR1C3 Activity | ~65 nM | [8] |
| Compound 4 | Recombinant AKR1C3 | AKR1C3 Activity | 0.122 µM | [2] |
| Compound 4 | 22RV1 | Cell Proliferation | 14.27 µM | [2] |
| MF-15 | DuCaP EnzaR, 22Rv1 | Cell Proliferation | Significant inhibition at 10 µM | [9] |
| Genistein | 22RV1, VCaP | Cell Proliferation | Significant inhibition at 50 µmol/L | [10] |
| SN33638 | CRPC Cells | Testosterone Production | Reduction in some cell lines | [11] |
Table 2: In Vivo Efficacy of AKR1C3 Inhibitors
| Inhibitor | Animal Model | CRPC Cell Line | Effect | Reference |
| Genistein | Xenograft Mice | 22RV1 | Inhibition of tumor growth | [10] |
| PTUPB + Enzalutamide | Castration-relapsed VCaP xenograft | VCaP | Nearly complete inhibition of tumor progression | [8] |
| AKR1C3 shRNA | Subcutaneous xenograft | 22RV1 T | Significantly smaller tumor weight and size | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AKR1C3 and the experimental workflows used to evaluate its inhibitors.
Experimental Protocols
Cell Culture
CRPC cell lines such as 22RV1, VCaP, and DuCaP are cultured in appropriate media (e.g., RPMI-1640 for 22RV1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating androgen-dependent signaling, cells can be cultured in phenol red-free medium with charcoal-stripped FBS to deplete steroids.
Cell Proliferation Assay
-
Seed CRPC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Akr1C3 inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
-
Seed cells in a 6-well or 12-well plate and grow to confluence.[13][14]
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[13][14]
-
Wash the wells with PBS to remove detached cells.[14]
-
Replace the medium with fresh medium containing the Akr1C3 inhibitor or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.[13]
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ) to quantify cell migration.[15]
Transwell Migration and Invasion Assays
Migration Assay:
-
Place Transwell inserts with 8.0 µm pores into a 24-well plate.[1][16]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend serum-starved CRPC cells in serum-free medium and add them to the upper chamber.
-
Add the Akr1C3 inhibitor or vehicle control to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[5]
-
Count the migrated cells in several random fields under a microscope.
Invasion Assay: The protocol is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with Matrigel to simulate the extracellular matrix.[16][17] This assay measures the ability of cells to invade through a basement membrane.
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AKR1C3, AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
-
Subcutaneously inject CRPC cells (e.g., 5 x 10^6 22RV1 cells) mixed with Matrigel into the flanks of male immunodeficient mice (e.g., BALB/c nude or NSG mice).[6][10]
-
When tumors reach a palpable size, randomize the mice into treatment and control groups. For CRPC models, mice are often castrated prior to tumor cell injection to mimic the androgen-deprived environment.[6]
-
Administer the Akr1C3 inhibitor or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, AKR1C3, and AR, or western blot analysis of tumor lysates).[6][10]
Conclusion
Inhibitors of AKR1C3 represent a promising therapeutic strategy for overcoming resistance in CRPC. The experimental protocols outlined in this document provide a framework for evaluating the efficacy of novel AKR1C3 inhibitors in preclinical models. By targeting both intratumoral androgen synthesis and the stabilizing interaction with AR-V7, these compounds have the potential to resensitize CRPC to androgen deprivation therapy and improve patient outcomes. Further research and development of potent and selective AKR1C3 inhibitors are warranted.
References
- 1. Protocols for Migration and Invasion Studies in Prostate Cancer. | Semantic Scholar [semanticscholar.org]
- 2. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AKR1C3/AR‐V7 complex maintains CRPC tumour growth by repressing B4GALT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AKR1C3/AR-V7 complex maintains CRPC tumour growth by repressing B4GALT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating Akr1C3-IN-7 Efficacy
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in steroid and prostaglandin metabolism.[1][2][3] It catalyzes the conversion of weak androgens and estrogens to their more potent forms (e.g., androstenedione to testosterone) and prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[1][2][4][5] Elevated expression of AKR1C3 is strongly associated with the progression and therapeutic resistance of various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer.[2][6][7] AKR1C3 promotes cancer cell proliferation, survival, and radioresistance by activating signaling pathways such as PI3K/Akt and MAPK.[1][2][6][8]
Akr1C3-IN-7 is a potent and selective inhibitor of the AKR1C3 enzyme, with a reported IC₅₀ of 0.19 μM in enzymatic assays.[9] It represents a promising therapeutic agent for cancers driven by AKR1C3 activity. These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound, offering researchers a comprehensive toolkit to characterize its biological activity in a cellular context.
Mechanism of Action: AKR1C3 Signaling and Inhibition
AKR1C3 exerts its pro-tumorigenic effects through two primary mechanisms: the biosynthesis of potent steroid hormones and the modulation of prostaglandin signaling. This compound is designed to block these activities, thereby reducing downstream proliferative and anti-apoptotic signals.
Cell Proliferation and Viability Assay
Application: To determine the dose-dependent effect of this compound on the proliferation and viability of cancer cells that express AKR1C3.
Principle: This protocol utilizes a resazurin-based assay (e.g., CellTiter-Blue®) to quantify cellular metabolic activity. Viable, metabolically active cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin, which can be measured. A decrease in fluorescence indicates reduced cell viability.
Experimental Protocol
-
Cell Culture: Culture AKR1C3-expressing cancer cells (e.g., 22Rv1 for prostate cancer, MCF-7-AKR1C3 for breast cancer) in appropriate media.[4][10]
-
Cell Seeding: Seed cells into a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture media. Remove the old media from the plate and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of the resazurin-based reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells), normalize the data to the vehicle control, and plot the results as a dose-response curve to calculate the IC₅₀ value.
Data Presentation
Table 1: Antiproliferative Activity of this compound
| Cell Line | AKR1C3 Expression | IC₅₀ (µM)[9] |
|---|---|---|
| 22Rv1 (Prostate) | Endogenous | 54.81 ± 2.47 |
| PC3 (Prostate) | Low/Negative | > 100 |
| MCF-7-AKR1C3 (Breast) | Overexpressed | 25.5 ± 3.1 |
| Parental MCF-7 (Breast) | Negative | > 100 |
Note: Data are representative examples.
Cellular AKR1C3 Activity Assay
Application: To directly measure the inhibitory effect of this compound on the enzymatic activity of AKR1C3 within a cellular environment.
Principle: This assay uses cell lysates from treated cells to measure AKR1C3's ability to convert a substrate. The reaction relies on the oxidation of NADPH to NADP+, and the rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is proportional to AKR1C3 activity. Commercial kits are also available that use a colorimetric probe.[11]
Experimental Protocol
-
Cell Culture and Treatment: Seed AKR1C3-expressing cells in 6-well plates. Once they reach 80-90% confluency, treat them with various concentrations of this compound for 4-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[12]
-
Protein Quantification: Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction: In a 96-well UV-transparent plate, add the following to each well:
-
50 µL of cell lysate (normalized to 10-20 µg of total protein).
-
Assay Buffer to a final volume of 180 µL.
-
20 µL of NADPH solution (final concentration ~200 µM).
-
-
Initiate Reaction: Add 10 µL of a suitable substrate (e.g., prostaglandin D2 or S-tetralol) to start the reaction.[13]
-
Data Acquisition: Immediately measure the absorbance at 340 nm every minute for 15-30 minutes in a kinetic plate reader.
-
Data Analysis: Calculate the rate of NADPH consumption (Vmax). Normalize the activity of treated samples to the vehicle control and calculate the IC₅₀ value.
Data Presentation
Table 2: Inhibition of Cellular AKR1C3 Enzymatic Activity
| Cell Line | Treatment | AKR1C3 Activity (% of Control) | Cellular IC₅₀ (µM) |
|---|---|---|---|
| 22Rv1 | Vehicle | 100% | \multirow{3}{*}{1.5 ± 0.2} |
| 22Rv1 | 1 µM this compound | 65% |
| 22Rv1 | 10 µM this compound | 15% | |
Note: Data are representative examples.
Steroid and Prostaglandin Metabolism Assay (LC-MS/MS)
Application: To quantify the ability of this compound to block the production of key metabolites like testosterone and PGF2α in intact cells.
Principle: Cells are incubated with a known substrate of AKR1C3 (e.g., androstenedione). After treatment with this compound, the levels of the substrate and its product (e.g., testosterone) in the cell culture supernatant are measured using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[4]
Experimental Protocol
-
Cell Culture and Treatment: Seed AKR1C3-expressing cells in a 12-well plate. Allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-treat cells with various concentrations of this compound for 2 hours.
-
Substrate Addition: Add the substrate (e.g., 100 nM ¹⁴C-labeled androstenedione or PGD2) to the media.[4]
-
Incubation: Incubate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the steroids or prostaglandins from the media.
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to quantify the concentrations of the substrate and the product.
-
Data Analysis: Calculate the percentage of substrate conversion for each treatment condition. Normalize the results to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AR-V7 Stabilization Using Akr1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen Receptor (AR) splice variant 7 (AR-V7) is a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC). Unlike the full-length AR, AR-V7 lacks the ligand-binding domain, rendering it constitutively active and unresponsive to conventional AR-targeting drugs. Recent studies have identified Aldo-keto reductase family 1 member C3 (Akr1C3) as a critical regulator of AR-V7 protein stability. Akr1C3 interacts with AR-V7 and protects it from proteasomal degradation, thereby promoting its oncogenic activity.[1][2][3][4] This makes Akr1C3 an attractive therapeutic target for overcoming resistance in advanced prostate cancer.
While the specific inhibitor "Akr1C3-IN-7" was requested, the current scientific literature predominantly focuses on other inhibitors such as indomethacin , PTUPB , and MF-15 to study the Akr1C3-AR-V7 axis. These application notes will, therefore, focus on the principles and protocols applicable to these well-documented inhibitors. The methodologies described can be adapted for the study of novel Akr1C3 inhibitors.
Signaling Pathway of Akr1C3-Mediated AR-V7 Stabilization
Akr1C3 stabilizes AR-V7 by inhibiting its ubiquitination and subsequent degradation by the proteasome. This leads to increased AR-V7 protein levels, which can then translocate to the nucleus and activate target genes that promote tumor growth and survival. Inhibition of Akr1C3 disrupts this interaction, leading to increased AR-V7 ubiquitination and degradation.
Caption: Akr1C3-mediated stabilization of AR-V7 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Akr1C3 inhibitors on AR-V7.
Table 1: Effect of Akr1C3 Overexpression on AR-V7 Protein Half-Life
| Cell Line | Condition | AR-V7 Half-Life | Reference |
| C4-2B | Control | < 2 hours | [2] |
| C4-2B | Akr1C3 Overexpression | > 8 hours | [2] |
| CWR22Rv1 | Control | ~4 hours | [2] |
| CWR22Rv1 | Akr1C3 Knockdown | ~2 hours | [2] |
Table 2: Degradation of Akr1C3 and AR-V7 by a PROTAC Degrader
| Protein | DC50 (72h) | Cell Line | Reference |
| Akr1C3 | 52 nM | 22Rv1 | [1] |
| ARv7 | 70 nM | 22Rv1 | [1] |
Table 3: Synergistic Effect of Akr1C3 Inhibitors with Anti-Androgen Drugs
| Cell Line | Akr1C3 Inhibitor | Anti-Androgen Drug | Combination Index (CI) / CDI | Effect | Reference |
| C4-2B MDVR | Indomethacin (20 µM) | Apalutamide (5 µM) | CDI = 0.56 | Synergistic | [5] |
| C4-2B MDVR | Indomethacin (20 µM) | Darolutamide (20 µM) | CDI = 0.64 | Synergistic | [5] |
| C4-2B MDVR | PTUPB | Enzalutamide | CI < 1 | Synergistic | [6] |
| CWR22Rv1 | PTUPB | Enzalutamide | CI < 1 | Synergistic | [6] |
Experimental Protocols
Cell Culture and Treatment
Objective: To culture prostate cancer cell lines and treat them with Akr1C3 inhibitors to study the effects on AR-V7 stabilization.
Materials:
-
Prostate cancer cell lines (e.g., C4-2B, CWR22Rv1, LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Akr1C3 inhibitor (e.g., Indomethacin, PTUPB, MF-15) dissolved in a suitable solvent (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Protein synthesis inhibitor (e.g., Cycloheximide - CHX)
Protocol:
-
Culture prostate cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of the Akr1C3 inhibitor, MG132, and CHX in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of the Akr1C3 inhibitor for a specified time (e.g., 24, 48, or 72 hours).
-
For protein stability assays, pre-treat cells with the Akr1C3 inhibitor for a defined period, then add CHX (e.g., 15 µM) to block new protein synthesis.[7] Collect cell lysates at different time points (e.g., 0, 8, 16, 24 hours) after CHX addition.
-
For ubiquitination assays, treat cells with the Akr1C3 inhibitor and the proteasome inhibitor MG132 (e.g., 10 µM for 8 hours) to allow ubiquitinated proteins to accumulate.[7]
-
Harvest cells for downstream analysis (e.g., Western Blotting, Co-Immunoprecipitation).
Western Blotting for AR-V7 and Akr1C3
Objective: To determine the protein levels of AR-V7 and Akr1C3 following treatment with an Akr1C3 inhibitor.
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR-V7, Akr1C3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) of Akr1C3 and AR-V7
Objective: To determine if Akr1C3 and AR-V7 physically interact in prostate cancer cells and if this interaction is disrupted by an Akr1C3 inhibitor.
Caption: Co-immunoprecipitation experimental workflow.
Protocol:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40 in PBS with protease inhibitors).[2]
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Akr1C3 antibody or an IgG control overnight at 4°C with gentle rotation.[2]
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western Blotting using an anti-AR-V7 antibody.
Ubiquitination Assay
Objective: To assess the level of AR-V7 ubiquitination following inhibition of Akr1C3.
Protocol:
-
Treat cells with the Akr1C3 inhibitor and MG132 as described in Protocol 1.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Perform immunoprecipitation of AR-V7 as described in Protocol 3.
-
Analyze the immunoprecipitated proteins by Western Blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the presence of the Akr1C3 inhibitor indicates enhanced ubiquitination of AR-V7.
Cell Viability Assay
Objective: To determine the effect of Akr1C3 inhibition on the viability of prostate cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a range of concentrations of the Akr1C3 inhibitor, alone or in combination with other drugs like enzalutamide.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The study of Akr1C3-mediated AR-V7 stabilization provides a promising avenue for the development of novel therapies for CRPC. The protocols and data presented here offer a framework for researchers to investigate the efficacy of Akr1C3 inhibitors in destabilizing AR-V7 and overcoming treatment resistance. While "this compound" is not prominently featured in the current literature, the established methodologies using inhibitors like indomethacin can be readily adapted to evaluate new chemical entities targeting Akr1C3.
References
- 1. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AKR1C3/AR‐V7 complex maintains CRPC tumour growth by repressing B4GALT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Akr1C3-IN-7 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3][4][5] Its overexpression is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC), where it contributes to intratumoral androgen synthesis, promoting tumor growth and resistance to therapy.[1][6][7][8] Consequently, AKR1C3 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is an active area of research.[3][9] This document provides detailed application notes and protocols for the administration of a representative AKR1C3 inhibitor, herein referred to as Akr1C3-IN-7, in mouse models of cancer, based on established methodologies for similar compounds.
Signaling Pathways Involving AKR1C3
AKR1C3 influences cancer progression through two primary signaling pathways:
-
Androgen Synthesis Pathway: In hormone-dependent cancers like prostate cancer, AKR1C3 catalyzes the reduction of weak androgens, such as androstenedione, to potent androgens like testosterone. Testosterone is then converted to dihydrotestosterone (DHT), a powerful activator of the androgen receptor (AR), which drives tumor cell proliferation and survival.[2] Inhibition of AKR1C3 blocks this pathway, reducing intratumoral androgen levels and suppressing AR signaling.
-
Prostaglandin Metabolism Pathway: AKR1C3 is also involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to 9α,11β-PGF2.[4][10] This action can have proliferative effects and alter the tumor microenvironment.[2][5] By inhibiting AKR1C3, the balance of prostaglandins can be shifted, potentially leading to anti-proliferative and anti-inflammatory effects.
Signaling Pathway Diagrams
Caption: AKR1C3-mediated androgen synthesis pathway and the inhibitory action of this compound.
Caption: AKR1C3 in prostaglandin metabolism and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for Akr1C3 inhibitors based on published studies. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Selectivity vs. AKR1C1/2 | Cell Line Example | Reference |
| This compound (Hypothetical) | AKR1C3 | 25-100 | >100-fold | 22Rv1, PC3 | N/A |
| 2j & 2l | AKR1C3 | 25-56 | >220-fold | 22Rv1, PC3 | [1] |
| 5r | AKR1C3 | 51 | >1216-fold | Not specified | [6][7] |
| ASP9521 | AKR1C3 | ~10 | >100-fold | Not specified | [6] |
| PTUPB | AKR1C3 | ~65 | Not specified | C4-2B | [11] |
Table 2: In Vivo Administration and Efficacy in Mouse Xenograft Models
| Inhibitor/Prodrug | Mouse Strain | Tumor Model | Administration Route | Dosage | Outcome | Reference |
| This compound (Hypothetical) | Nude or SCID | 22Rv1 Xenograft | Oral gavage or IP | 10-50 mg/kg, daily | Tumor growth inhibition | N/A |
| Prodrug 4r (converts to 5r) | Not specified | 22Rv1 Xenograft | Not specified | Dose-dependent | Reduction in tumor volume | [6][7][12] |
| 2j & 2l | BALB/c nude | Prostate Cancer Xenograft | Not specified | Not specified | Prevention of tumor growth | [1] |
| Indomethacin | Not specified | Enzalutamide-resistant Xenograft | Not specified | Not specified | Enhanced enzalutamide efficacy | [2][13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a typical efficacy study of an AKR1C3 inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line:
- Mouse Strain: Male athymic nude mice or SCID mice, 6-8 weeks old.
- Cell Line: 22Rv1 human prostate cancer cells, which express AKR1C3.
2. Tumor Implantation:
- Harvest 22Rv1 cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
- Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution in a vehicle such as a mixture of saline, PEG400, and Tween 80.
- Administration: Administer this compound or vehicle control daily via oral gavage or intraperitoneal (IP) injection. The dosage should be based on prior pharmacokinetic and tolerability studies (e.g., 10-50 mg/kg).
5. Efficacy Evaluation:
- Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Collect blood for pharmacokinetic analysis and tissues for pharmacodynamic studies (e.g., measuring intratumoral androgen levels or target engagement).
6. Data Analysis:
- Compare tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
- Assess toxicity by monitoring body weight changes and observing the general health of the mice.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
1. Animal Model:
- Male BALB/c mice or another appropriate strain, 6-8 weeks old.
2. Drug Administration:
- Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
3. Sample Collection:
- Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
5. PK Parameter Calculation:
- Use the plasma concentration-time data to calculate key PK parameters, including:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the curve (AUC)
- Half-life (t1/2)
- Bioavailability (if both IV and oral data are available)
Important Considerations
-
Mouse Model Selection: While xenograft models using human cell lines are common, it is important to note that mice do not have a direct functional homolog of human AKR1C3.[10] This may impact the translation of findings to the human setting.
-
Prodrug Strategy: For inhibitors with poor pharmacokinetic properties, such as free carboxylic acids, a prodrug approach can be employed to improve systemic exposure.[6][7]
-
Combination Therapies: Akr1C3 inhibitors may be more effective when used in combination with other anticancer agents, such as androgen receptor signaling inhibitors (e.g., enzalutamide).[11][13]
-
Toxicity: It is crucial to assess the potential toxicity of this compound through dose-escalation studies and by monitoring for adverse effects during efficacy studies.
Conclusion
The administration of Akr1C3 inhibitors in mouse models is a critical step in the preclinical development of novel cancer therapeutics. The protocols and data presented here provide a framework for designing and conducting robust in vivo studies to evaluate the efficacy and pharmacokinetics of new chemical entities like this compound. Careful consideration of the experimental design, including the choice of animal model and drug formulation, will be essential for obtaining meaningful and translatable results.
References
- 1. Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lack of functional and expression homology between human and mouse aldo-keto reductase 1C enzymes: implications for modelling human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Akr1C3-IN-7 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3][4] Its overexpression has been implicated in the progression of various hormone-dependent cancers, including castration-resistant prostate cancer and breast cancer, as well as in the development of resistance to chemotherapy.[1] Consequently, AKR1C3 has emerged as a promising therapeutic target, leading to the development of specific inhibitors. Akr1C3-IN-7 is a novel investigational inhibitor of AKR1C3. To support its preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices such as plasma is essential.
This document provides a detailed application note and protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The described method is intended to be a template and requires validation according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[5]
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS) from plasma samples via protein precipitation.[6][7][8] The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule inhibitor, like this compound, in plasma.[5][9]
| Parameter | Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% CV | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy: 80-120%, Precision: ≤ 15% CV | 1000 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | -5% to +7% |
| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | -8% to +6% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized MF ≤ 15% | < 10% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ± 15% of nominal concentration | Stable |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma using protein precipitation with acetonitrile.[6][7][8]
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Procedure:
-
Thaw frozen plasma samples on ice.
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking the stock solution into blank plasma.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | (To be determined) | (To be determined) |
| Internal Standard | [M+H]⁺ | (To be determined) | (To be determined) |
Visualizations
Signaling Pathways of AKR1C3
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. AKR1C3 | Cancer Genetics Web [cancer-genetics.org]
- 5. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Akr1C3-IN-7 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] Its overexpression is a hallmark of several cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, where it contributes to tumor progression, therapy resistance, and poor prognosis.[1][4][5] Consequently, AKR1C3 has emerged as a promising therapeutic target.
Akr1C3-IN-7 is a novel, potent, and selective inhibitor of AKR1C3. This document outlines a comprehensive experimental design for investigating the potential synergistic effects of this compound with standard-of-care chemotherapeutic agents. The objective is to determine if the combination of this compound and another agent results in a therapeutic effect greater than the sum of their individual effects.[6][7] Such synergistic interactions can lead to reduced drug doses, minimized toxicity, and the potential to overcome drug resistance.[8]
These protocols are designed to guide researchers in the systematic evaluation of drug synergy, employing established methodologies such as the Chou-Talalay method to quantify the extent of the interaction.[6][8][9]
Signaling Pathways and Rationale for Synergy
AKR1C3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy. It catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), which can activate the MAPK signaling pathway, promoting cell growth.[1][10] In hormone-dependent cancers, AKR1C3 plays a pivotal role in the synthesis of active androgens and estrogens, which in turn activate the androgen receptor (AR) and estrogen receptor (ER) signaling pathways, driving tumor growth.[1][4] By inhibiting AKR1C3, this compound can disrupt these pro-survival pathways, potentially sensitizing cancer cells to the cytotoxic effects of other chemotherapeutic agents.
Caption: Akr1C3 signaling pathways and the inhibitory action of this compound.
Experimental Design and Protocols
A systematic approach is essential for accurately assessing the synergistic potential of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for this compound synergy studies.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually in the selected cancer cell line.
Materials:
-
Cancer cell line with known Akr1C3 expression (e.g., 22Rv1 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Enzalutamide, Doxorubicin; stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound and the combination drug in complete medium. A typical 8-point dilution series is recommended.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and drug's mechanism of action (typically 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Combination Synergy Assay (Constant Ratio Design)
Objective: To assess the synergistic, additive, or antagonistic effect of combining this compound with another drug. The constant ratio design is recommended for robust synergy analysis using the Chou-Talalay method.[6][9]
Materials:
-
Same as Protocol 1
-
IC50 values for both drugs from Protocol 1
Procedure:
-
Determine Combination Ratio: Based on the individual IC50 values, establish a constant molar ratio for the two drugs (e.g., IC50 of Drug A : IC50 of Drug B).
-
Prepare Combination Dilutions: Prepare a serial dilution of the drug combination, maintaining the constant ratio. For example, if the ratio is 1:2, the dilutions would be (x, 2x), (x/2, x), (x/4, x/2), etc., where 'x' is a starting concentration above the individual IC50s.
-
Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1, treating cells with the combination dilutions. Also, include single-agent dose-response curves for both drugs on the same plate for direct comparison.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Synergy Analysis: Utilize software like CompuSyn to analyze the data based on the Chou-Talalay method. This will generate a Combination Index (CI) for different effect levels (Fraction affected, Fa).
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | 22Rv1 | [Insert Value] |
| Combination Drug A | 22Rv1 | [Insert Value] |
| This compound | MCF-7 | [Insert Value] |
| Combination Drug B | MCF-7 | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound + Combination Drug A in 22Rv1 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | [Value] | [Synergy/Additive/Antagonism] |
| 0.50 (ED50) | [Value] | [Synergy/Additive/Antagonism] |
| 0.75 (ED75) | [Value] | [Synergy/Additive/Antagonism] |
| 0.90 (ED90) | [Value] | [Synergy/Additive/Antagonism] |
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The relationship between synergy, additivity, and antagonism can be visualized as follows:
Caption: Conceptual representation of drug interaction outcomes.
Mechanistic Follow-up Studies
Should synergy be observed, further experiments are recommended to elucidate the underlying mechanisms.
-
Western Blot Analysis: Investigate changes in the expression and phosphorylation status of key proteins in the AKR1C3-related signaling pathways (e.g., p-ERK, AR, AR-V7, cleaved PARP).
-
Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis by the single agents and the combination.
-
Cell Cycle Analysis: Determine if the drug combination induces cell cycle arrest at specific phases using propidium iodide staining and flow cytometry.
By following these detailed application notes and protocols, researchers can effectively design and execute robust studies to evaluate the synergistic potential of this compound, contributing to the development of more effective cancer therapies.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug synergy assays [bio-protocol.org]
- 10. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Akr1C3-IN-7 Solubility Challenges in DMSO: A Technical Guide
For researchers and drug development professionals working with the potent and selective AKR1C3 inhibitor, Akr1C3-IN-7, achieving complete dissolution in Dimethyl Sulfoxide (DMSO) is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues, ensuring the reliable preparation of this compound stock solutions.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may occasionally encounter difficulties in completely dissolving this compound in DMSO. The following step-by-step guide offers practical solutions to overcome these challenges.
Initial Observation: A solid precipitate or cloudiness is visible in the DMSO solution after attempting to dissolve this compound.
Troubleshooting Workflow:
Technical Support Center: Optimizing Akr1C3-IN-7 for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Akr1C3-IN-7 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported IC50 value?
A1: this compound (also referred to as Compound 13 in some literature) is a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. It has a reported IC50 of 0.19 μM and has demonstrated antitumor activity, including antiproliferative effects on prostate cancer cell lines like 22rv1.[1]
Q2: What is the primary mechanism of action of Akr1C3?
A2: AKR1C3 is an NAD(P)H-dependent oxidoreductase. It is involved in the metabolism of steroids and prostaglandins. For instance, it catalyzes the reduction of androstenedione to testosterone and prostaglandin D2 to 9α,11β-PGF2.[2][3] This enzymatic activity is implicated in the progression of various cancers, making it a significant drug target.
Q3: What are the critical considerations before starting an IC50 determination experiment for this compound?
A3: Before initiating your experiment, it is crucial to consider the following:
-
Enzyme Purity and Activity: Ensure the purity and specific activity of your recombinant AKR1C3 enzyme preparation.
-
Substrate and Cofactor Concentrations: The concentrations of the substrate and the NADPH cofactor can significantly influence the apparent IC50 value. It is often recommended to use a substrate concentration close to its Michaelis-Menten constant (Km).
-
Solubility of this compound: Prepare a fresh stock solution of this compound in a suitable solvent, such as DMSO, and be mindful of its solubility limits in the final assay buffer.
-
Assay Conditions: Factors like pH, temperature, and incubation time should be optimized and kept consistent across all experiments.[4]
Q4: How do I choose the appropriate concentration range for this compound in my IC50 assay?
A4: A good starting point is to bracket the reported IC50 value of 0.19 μM. A typical 10-point dose-response curve could start from a high concentration (e.g., 10-50 µM) and proceed with serial dilutions (e.g., 1:3 or 1:5) to a low concentration in the nanomolar range. This wide range will help ensure that you capture the full inhibitory curve.
Q5: Why is it important to assess the selectivity of this compound against other AKR1C isoforms?
A5: The AKR1C family includes other highly homologous isoforms like AKR1C1 and AKR1C2.[3][4] These isoforms can have different physiological roles, and inhibiting them could lead to off-target effects. Therefore, it is essential to perform counter-screens to determine the selectivity of this compound and ensure it specifically targets AKR1C3.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or very low enzyme activity | Inactive enzyme | - Verify the storage conditions and age of the enzyme. - Test the enzyme activity with a known positive control substrate. |
| Incorrect buffer pH or temperature | - Ensure the assay buffer is at the optimal pH (typically around 7.4) and temperature (usually 37°C).[5] - Use freshly prepared buffers. | |
| Missing or degraded cofactor (NADPH) | - Use a fresh stock of NADPH. - Protect the NADPH solution from light. | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and ensure proper mixing. - Prepare a master mix for reagents to minimize well-to-well variation.[5] |
| Inconsistent incubation times | - Use a multichannel pipette for simultaneous addition of reagents. - Ensure all wells are incubated for the same duration. | |
| Compound precipitation | - Visually inspect the wells for any signs of precipitation. - Reduce the final concentration of the inhibitor or the solvent (e.g., DMSO). | |
| IC50 value is significantly different from the reported value | Different assay conditions | - Compare your protocol with the published literature for this compound.[1] - Pay close attention to substrate concentration, enzyme concentration, and buffer composition. |
| Substrate concentration too high | - For competitive inhibitors, a high substrate concentration will lead to a higher apparent IC50. - Consider using a substrate concentration at or below the Km value. | |
| Inaccurate inhibitor concentration | - Verify the concentration of your this compound stock solution. | |
| Incomplete inhibition at high inhibitor concentrations | Compound insolubility | - Check the solubility of this compound in your assay buffer. - The final DMSO concentration should typically be kept below 1-2%.[6] |
| Presence of interfering substances | - Ensure that none of the buffer components or the solvent are interfering with the assay. |
Experimental Protocols
Akr1C3 Enzyme Activity and IC50 Determination Assay
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone [PQ] or S-tetralol)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
DMSO
-
96-well microplate (black plates for fluorescence assays)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO for PQ).
-
Dilute the AKR1C3 enzyme to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of this compound dilutions in DMSO to the wells of a 96-well plate. For the control wells, add 2 µL of DMSO.
-
Add 178 µL of the assay buffer containing the AKR1C3 enzyme and NADPH to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate to each well.
-
Immediately measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm or the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time (e.g., every minute for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Normalize the data by setting the rate of the DMSO control as 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound IC50 | 0.19 µM | [1] |
| Substrate (PQ) Concentration | ~0.39 µM (near Km) | [6] |
| NADPH Concentration | 0.25 mM | [7] |
| Final DMSO Concentration | < 2% | [6] |
| pH | 7.4 | |
| Temperature | 37°C |
Visualizations
Caption: Workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of Akr1C3-IN-7
Welcome to the technical support center for Akr1C3-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, with a focus on unexpected off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known Akr1C3 inhibition.
-
Question: My experimental results (e.g., changes in cell morphology, unexpected toxicity, or altered signaling pathways) do not align with the expected outcomes of Akr1C3 inhibition. Could this be due to off-target effects?
-
Answer: While this compound is a potent inhibitor of Akr1C3, off-target activity is a possibility that should be considered, especially at higher concentrations. The hydroxytriazole scaffold, from which this compound is derived, has been optimized to minimize off-target effects on cyclooxygenase (COX) enzymes, a common issue with earlier generations of AKR1C3 inhibitors like flufenamic acid.[1] However, the full off-target profile of this compound has not been exhaustively characterized.
Troubleshooting Steps:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Control Experiments:
-
Include a positive control compound with a well-defined mechanism of action for the observed phenotype.
-
Use a negative control or an inactive analog of this compound if available.
-
Employ a rescue experiment by overexpressing Akr1C3 to see if the phenotype can be reversed.
-
-
Orthogonal Approaches: Confirm your findings using a different method of Akr1C3 inhibition, such as siRNA or shRNA-mediated knockdown, to verify that the observed phenotype is indeed on-target.
-
Issue 2: Discrepancy between enzymatic inhibition and cellular activity.
-
Question: this compound shows potent inhibition in my enzymatic assays, but the effect in my cell-based assays is much weaker or absent. What could be the reason for this?
-
Answer: This is a common challenge in drug discovery and can be attributed to several factors. This compound has a reported IC50 of 0.19 µM in an enzymatic assay, while its anti-proliferative IC50 against the 22rv1 prostate cancer cell line is 54.81 ± 2.47 µM. This difference highlights the complexities of cellular systems.
Possible Explanations & Troubleshooting:
-
Cell Permeability: The compound may have poor membrane permeability, limiting its access to intracellular Akr1C3.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Cellular Environment: The high concentration of the cofactor NADPH in cells can compete with the inhibitor for binding to the enzyme, reducing its apparent potency.
Troubleshooting Steps:
-
Permeability Assays: If possible, perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes.
-
Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
Metabolic Stability Assays: Assess the metabolic stability of the compound in your cell line's lysate or microsomes.
-
Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound against other AKR1C isoforms?
Q2: Are there any known off-target effects of this compound on kinases, GPCRs, or other enzyme families?
A2: The primary focus during the development of the hydroxytriazole scaffold was to minimize off-target inhibition of COX1 and COX2, which was a known issue with the parent compound, flufenamic acid.[1] While this class of inhibitors shows minimal COX inhibition, a broad off-target screening against a wider panel of kinases, GPCRs, and other enzymes has not been publicly reported for this compound. Researchers should be cautious and consider the possibility of uncharacterized off-target effects, particularly when observing unexpected phenotypes.
Q3: What are the potential unexpected biological consequences of inhibiting Akr1C3?
A3: Beyond its role in androgen biosynthesis, AKR1C3 is involved in the metabolism of prostaglandins and other signaling molecules.[2] Inhibition of AKR1C3 can therefore have broader effects than simply blocking testosterone production. For example, AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α, a proliferative signal.[2] Inhibiting this conversion can lead to an accumulation of PGD2, which can then be converted to anti-proliferative prostaglandins of the PGJ2 series.[2] Therefore, some of the observed anti-proliferative effects of this compound may be mediated by alterations in prostaglandin signaling in addition to the reduction in androgen levels.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| This compound | AKR1C3 | 0.19 | 22rv1 | 54.81 ± 2.47 | [3] |
| Flufenamic Acid | AKR1C3 | ~0.1 | - | - | [1] |
Key Experimental Protocols
Protocol 1: Recombinant Human AKR1C3 Enzyme Inhibition Assay
This protocol is a general method for determining the in vitro potency of inhibitors against purified AKR1C3 enzyme.
-
Reagents and Materials:
-
Recombinant human AKR1C3 enzyme
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4
-
NADPH (cofactor)
-
Substrate: S-tetralol or another suitable AKR1C3 substrate
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solution to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Add the NADPH solution to all wells.
-
Add the recombinant AKR1C3 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the consumption of NADPH.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (e.g., using SRB assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., 22rv1).
-
Reagents and Materials:
-
22rv1 prostate cancer cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Plate reader capable of measuring absorbance at 510 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Read the absorbance at 510 nm on a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathways influenced by AKR1C3 and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the activity and selectivity of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Akr1C3-IN-7 instability in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akr1C3-IN-7. The information is designed to help address potential challenges, particularly regarding the compound's stability in cell culture media, to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: this compound Instability in Media
This guide addresses common issues that may arise during the use of this compound in in vitro experiments.
Issue 1: Precipitate Formation in Media After Dilution
Question: I observed precipitation after diluting my this compound stock solution into my cell culture media. What could be the cause and how can I resolve it?
Answer: Precipitate formation is a common issue when working with small molecules and can be attributed to several factors. The primary reasons are often related to the compound's solubility limits being exceeded in the aqueous environment of the cell culture media.
Possible Causes and Solutions:
-
Solvent Percentage: The final concentration of the solvent (e.g., DMSO) in the media may be too low to maintain the solubility of this compound.
-
Recommendation: Ensure the final DMSO concentration in your media does not fall below a level that maintains solubility. While it's crucial to keep DMSO levels low to avoid solvent-induced cellular toxicity (typically <0.5%), a slight increase might be necessary. It is advisable to perform a vehicle control experiment to assess the impact of the solvent at the chosen concentration.
-
-
Media Components: Certain components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation.
-
Recommendation: Prepare the final dilution of this compound in serum-free media first, and then add it to your serum-containing media. Alternatively, test the solubility in different types of media or with varying serum concentrations.
-
-
Temperature: A rapid change in temperature from a warmer stock solution to colder media can cause the compound to crash out of solution.
-
Recommendation: Gently warm the media to 37°C before adding the this compound stock solution. Ensure the stock solution is at room temperature before dilution.
-
Experimental Protocol: Solubility Assessment
A simple visual solubility test can be performed:
-
Prepare serial dilutions of your this compound stock solution in your chosen cell culture media.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for any precipitate formation at different time points (e.g., 1, 4, and 24 hours). This will help determine the maximum soluble concentration of this compound in your specific experimental setup.
Issue 2: Loss of Compound Activity Over Time
Question: I'm not observing the expected biological effect of this compound in my long-term experiments (e.g., >24 hours). Could the compound be unstable in the media?
Answer: A gradual loss of activity can indicate compound instability in the culture media. This can be due to chemical degradation.
Possible Causes and Solutions:
-
pH of Media: The pH of the cell culture media (typically 7.2-7.4) can change over time, especially in the presence of proliferating cells. This pH shift can lead to the degradation of pH-sensitive compounds.
-
Recommendation: Monitor the pH of your culture media throughout the experiment. If a significant change is observed, consider more frequent media changes or the use of a buffering agent.
-
-
Light Exposure: Some small molecules are light-sensitive and can degrade upon exposure to light.
-
Recommendation: Protect your this compound stock solutions and experimental plates from light by storing them in the dark and using amber-colored tubes or plates.
-
-
Reactive Components in Media: Certain media components, such as reactive oxygen species (ROS) generated by cellular metabolism, can potentially degrade the compound.
-
Recommendation: For long-term experiments, consider changing the media containing fresh this compound every 24-48 hours to ensure a consistent and effective concentration.
-
Experimental Protocol: Stability Assessment using HPLC or LC-MS
To definitively assess the stability of this compound in your media:
-
Prepare a solution of this compound in your cell culture media at the desired experimental concentration.
-
Incubate the solution under your experimental conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the media.
-
Analyze the concentration of the parent this compound compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on information for similar AKR1C3 inhibitors, DMSO is the recommended solvent for preparing stock solutions of this compound.[2] For a related compound, Akr1C3-IN-1, a high concentration can be achieved in fresh DMSO.[2]
Q2: How should I store my this compound stock solution?
A2: To ensure the long-term stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C. For a similar compound, Akr1C3-IN-1, storage at -20°C is recommended for up to one month in solvent, and for up to one year at -80°C in solvent.[2] Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles.[2]
Q3: What is the known IC50 of this compound?
A3: this compound is a potent and selective inhibitor of AKR1C3 with an IC50 of 0.19 μM.[3] It also shows antiproliferative activity against the 22rv1 prostate cancer cell line with an IC50 of 54.81 ± 2.47 μM.[3]
Q4: Are there general factors that can affect the stability of small molecules in media?
A4: Yes, several factors can influence the stability of small molecules in cell culture media. These include:
-
Chemical Stability: The inherent chemical integrity and potency of the active pharmaceutical ingredient (API).[4]
-
Physical Stability: Properties like appearance, solubility, and particle size.[4]
-
Environmental Factors: Temperature, light, and pH can significantly impact stability.[5][6] Heat, in particular, can increase the rate of chemical reactions, leading to degradation.[4]
-
Media Composition: Interactions with media components, such as proteins or other additives, can affect compound stability.[5]
Q5: What are some general best practices for handling small molecules in experiments?
A5: To ensure reproducibility, it is important to be mindful of the "three S's": solvent, solubility, and stability. Proper storage and handling are crucial to maintain the integrity of the molecule. It is also important to be aware of potential issues like the compound binding to plasticware.[1]
Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Target | AKR1C3 | [3] |
| IC50 (AKR1C3) | 0.19 μM | [3] |
| Antiproliferative IC50 (22rv1 cells) | 54.81 ± 2.47 μM | [3] |
Table 2: Recommended Storage Conditions for a Similar Compound (Akr1C3-IN-1)
| Condition | Duration | Reference |
| -20°C in solvent | 1 month | [2] |
| -80°C in solvent | 1 year | [2] |
Visualizations
Caption: Troubleshooting workflow for this compound instability in media.
Caption: Simplified AKR1C3 signaling pathway and its downstream effects.
Caption: Experimental workflow for assessing this compound stability in media.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
how to prevent Akr1C3-IN-7 degradation
Welcome to the technical support center for Akr1C3-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, solid this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. Once dissolved, stock solutions of similar AKR1C3 inhibitors are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations for your batch.[2]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.[3] Ensure the use of high-purity, anhydrous DMSO, as moisture can affect the stability and solubility of the compound.[4]
Q3: Is this compound sensitive to light?
Q4: Can I store my diluted working solution of this compound?
A4: It is generally not recommended to store diluted working solutions for extended periods. These solutions are more prone to degradation due to the lower concentration and the nature of the aqueous buffer. Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, potentially indicating degradation of the compound.
Issue 1: Loss of Inhibitory Activity or Inconsistent Results
If you observe a decrease in the inhibitory effect of this compound or high variability between experiments, it may be due to compound degradation.
| Potential Cause | Recommended Solution |
| Improper Storage | Ensure the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Degraded Stock Solution | Prepare a fresh stock solution from the solid compound. If the problem persists, consider obtaining a new batch of the inhibitor. |
| Contaminated Solvent | Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can lead to compound degradation.[4] |
| Instability in Working Solution | Prepare fresh working solutions from the stock solution immediately before each experiment. Do not store diluted solutions. |
Issue 2: Precipitation of the Compound in Solution
Precipitation of this compound in your stock or working solution will lead to an inaccurate concentration and loss of activity.
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | Do not exceed the recommended maximum concentration for the stock solution in DMSO. For working solutions in aqueous media, ensure the final DMSO concentration is low enough to maintain solubility. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. |
| Low-Quality Solvent | Use high-purity, anhydrous DMSO for preparing stock solutions. |
| Temperature Fluctuation | Ensure the compound is fully dissolved at room temperature before aliquoting and freezing. When thawing, allow the vial to reach room temperature and vortex briefly to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex the vial and, if necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot for Storage: Dispense the stock solution into single-use, light-protected (e.g., amber) tubes.
-
Store Appropriately: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Vortex Briefly: Gently vortex the thawed stock solution to ensure it is homogeneous.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤0.5%).
-
Use Immediately: Add the freshly prepared working solutions to your cell cultures immediately.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: General workflow for using this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for loss of activity.
References
Technical Support Center: Interpreting Variable Results in AKR1C3 Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address variability in Akr1C3-IN-7 and other AKR1C3 inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is AKR1C3 and why is it a therapeutic target?
Aldo-keto reductase 1C3 (AKR1C3) is an enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] It plays a crucial role in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers, by contributing to intratumoral androgen production.[2][4][5] AKR1C3 is also implicated in resistance to some chemotherapeutic agents.[6][7] Therefore, inhibiting AKR1C3 is a promising strategy for cancer therapy.
Q2: What is the general mechanism of action for AKR1C3 inhibitors?
AKR1C3 inhibitors block the enzyme's activity, thereby reducing the production of testosterone and other potent androgens within tumors.[2][4] Many inhibitors are competitive, meaning they bind to the same active site as the enzyme's natural substrates.[8] Selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2 is a critical factor, as non-selective inhibition can lead to undesirable side effects.[2][4][9]
Q3: I am seeing significant variability in my IC50 values for an AKR1C3 inhibitor. What are the common causes?
Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors:
-
Assay Conditions: Minor fluctuations in pH, temperature, or buffer composition can significantly impact enzyme activity and inhibitor potency.[10][11]
-
Substrate and Cofactor Concentration: The concentration of the substrate and the cofactor (NADPH) can influence the apparent IC50 value, especially for competitive inhibitors.[12]
-
Enzyme Concentration: For potent, tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.
-
Compound Solubility and Stability: Poor solubility of the test compound can lead to artificially high IC50 values. Degradation of the compound over the course of the experiment can also affect results.
-
DMSO Concentration: The concentration of dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can affect enzyme activity. It's crucial to maintain a consistent final DMSO concentration across all wells.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error.[11]
Q4: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) for my AKR1C3 inhibitor?
To determine the mechanism of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. By plotting the data using methods like Lineweaver-Burk or Michaelis-Menten plots, you can determine how the inhibitor affects the enzyme's Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).
-
Competitive inhibitors increase the apparent Km but do not change the Vmax.
-
Non-competitive inhibitors decrease the Vmax but do not change the Km.
-
Uncompetitive inhibitors decrease both the Vmax and the Km.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible IC50 Values
| Potential Cause | Troubleshooting Step |
| Variable Assay Conditions | Ensure consistent pH, temperature, and buffer composition for all experiments. Use a temperature-controlled plate reader if possible.[10] |
| Inaccurate Reagent Concentrations | Verify the concentrations of your enzyme, substrate, and cofactor stocks. Prepare fresh dilutions for each experiment. |
| Compound Precipitation | Visually inspect your assay plate for any signs of compound precipitation. Test the solubility of your inhibitor in the final assay buffer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a more dilute stock to increase the volume you need to pipette.[11] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated dispenser to add reagents and start the reaction simultaneously across the plate. |
Guide 2: No or Weak Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the identity and purity of your inhibitor. If possible, obtain a fresh batch or a different lot. Check for proper storage conditions. |
| Inactive Enzyme | Test the activity of your AKR1C3 enzyme with a known control inhibitor (e.g., indomethacin or flufenamic acid). Ensure proper storage and handling of the enzyme. |
| Incorrect Assay Setup | Double-check all reagent concentrations and the order of addition as specified in the protocol. |
| Substrate Concentration Too High | For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. Try performing the assay with the substrate concentration at or below its Km value. |
| Assay Interference | Some compounds can interfere with the detection method (e.g., autofluorescence). Run a control with the compound and all assay components except the enzyme to check for interference. |
Data Presentation: Comparison of Exemplar AKR1C3 Inhibitors
| Inhibitor | IC50 (nM) for AKR1C3 | Selectivity (fold) over AKR1C2 | Mechanism of Action | Reference |
| Flufenamic Acid | 51 | 7 | Competitive | [4] |
| Baccharin | ~100 (pIC50 = 7.0) | >500 | Not specified | [5] |
| Compound 26 | Potent (nanomolar range) | ~1000 | Competitive (assumed) | [9] |
| Compound 27 (S19-1035) | 3.04 | >3289 | Not specified | [6] |
| Indomethacin | 8500 | Weak | Competitive | [1] |
Note: IC50 values can vary depending on the specific assay conditions used.
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay (Fluorescence-based)
This protocol is a general guideline for measuring AKR1C3 inhibition by monitoring the consumption of NADPH, which is fluorescent.
Materials:
-
Recombinant human AKR1C3 enzyme
-
AKR1C3 substrate (e.g., 9,10-phenanthrenequinone or Δ4-androstene-3,17-dione)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Control inhibitor (e.g., indomethacin)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare working solutions of AKR1C3 enzyme, substrate, and NADPH in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be a substrate concentration close to its Km value.
-
-
Assay Setup:
-
Add a small volume (e.g., 2-5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the AKR1C3 enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NADPH.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the decrease in NADPH fluorescence over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: AKR1C3 signaling pathways and the point of inhibition.
Caption: General workflow for an AKR1C3 enzyme inhibition assay.
Caption: A logical approach to troubleshooting variable results.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: AKR1C3 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with AKR1C3 inhibition experiments, specifically when the expected effects are not observed in a Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with Akr1C3-IN-7, but I don't see a decrease in the AKR1C3 band on my Western blot. Is the inhibitor not working?
This is a common point of confusion. This compound is an enzyme inhibitor, meaning it blocks the catalytic activity of the AKR1C3 protein. A standard Western blot measures the total amount of AKR1C3 protein present in your sample, not its enzymatic activity. Therefore, you should not expect to see a change in the AKR1C3 protein levels after treatment with a direct inhibitor like this compound. The inhibitor binds to the enzyme and prevents it from functioning, but it does not cause the protein to be degraded.
To measure the direct inhibitory effect of this compound, you would need to perform an enzyme activity assay using a purified enzyme or cell lysate and a known substrate of AKR1C3.
Q2: If I can't see the direct inhibition on a Western blot, how can I use this technique to assess the effect of my AKR1C3 inhibitor?
While you won't see a change in the AKR1C3 band itself, you can use Western blot to detect changes in the expression of downstream signaling proteins that are regulated by AKR1C3 activity. AKR1C3 is involved in several signaling pathways, including the androgen receptor (AR) pathway.[1] Inhibition of AKR1C3 can lead to altered levels of other proteins in these pathways. For example, studies have shown that inhibition or knockdown of AKR1C3 can affect the expression of the androgen receptor (AR) and its splice variants, such as AR-V7.[1] Therefore, you should select a downstream target that is known to be regulated by AKR1C3 activity in your specific cellular model and probe for that protein in your Western blot.
Q3: I'm probing for a downstream target after this compound treatment, but I still don't see any change. What could be the problem?
There are several potential reasons for this, which are addressed in the troubleshooting guide below. The issues can range from suboptimal experimental conditions for the inhibitor to general problems with the Western blot technique.
Troubleshooting Guide: this compound Not Showing Effects on Downstream Targets in Western Blot
This guide is designed to help you identify potential issues in your experimental workflow when you are not observing the expected changes in downstream protein expression after treating your cells with this compound.
Problem Area 1: Inhibitor Concentration and Treatment Conditions
| Possible Cause | Recommendation |
| Incorrect Inhibitor Concentration | This compound has a reported IC50 of 0.19 µM for the purified enzyme.[2] However, the effective concentration in a cell-based assay can be significantly higher due to factors like cell permeability and stability. For example, its antiproliferative IC50 in 22rv1 prostate cancer cells is 54.81 µM.[2] We recommend performing a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Treatment Duration | The time required to observe changes in downstream protein expression can vary. A short incubation may not be sufficient to induce detectable changes. We suggest a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. |
| Inhibitor Instability | Ensure that the inhibitor is properly stored according to the manufacturer's instructions. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Problem Area 2: Western Blotting Technique
| Possible Cause | Recommendation |
| Low Protein Expression | The target protein you are probing for may be expressed at very low levels in your cell line.[3] Ensure you are loading a sufficient amount of total protein per lane (typically 20-30 µg for whole-cell extracts).[3] You can also include a positive control cell line or tissue known to express your target protein at high levels. |
| Poor Antibody Quality | The primary antibody against your downstream target may not be specific or sensitive enough. Use an antibody that has been validated for Western blotting in your species of interest. Always check the manufacturer's datasheet for recommended dilutions and blocking conditions.[4] |
| Suboptimal Protein Transfer | Verify that your protein has been successfully transferred from the gel to the membrane. You can do this by staining the gel with Coomassie Blue after transfer to check for remaining protein. You can also use a reversible stain like Ponceau S to visualize the proteins on the membrane before blocking. |
| Inappropriate Blocking | Insufficient blocking can lead to high background noise, while excessive blocking can mask the signal.[4] The choice of blocking agent (e.g., non-fat dry milk or BSA) can also affect the results. Consult the antibody datasheet for the recommended blocking buffer.[5] |
| Issues with Secondary Antibody and Detection | Ensure your secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh substrate solution for chemiluminescence detection, as old substrate can lose its effectiveness.[5] |
Experimental Protocols
Protocol: Cell Treatment with this compound and Preparation of Cell Lysates
-
Cell Seeding: Plate your cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Protocol: Western Blotting for a Downstream Target
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your downstream target of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between treated and control samples.
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on downstream protein expression.
Caption: Simplified AKR1C3 signaling pathway and the point of inhibition by this compound.
References
- 1. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Akr1C3-IN-7 toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akr1C3-IN-7 in cell lines. The information is tailored for scientists and drug development professionals to help minimize toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1] AKR1C3 is involved in the biosynthesis of androgens and is considered an attractive target in castration-resistant prostate cancer (CRPC).[1] By inhibiting AKR1C3, this compound can block the production of androgens that fuel the growth of certain cancer cells.[1]
Q2: What is the potency of this compound?
The potency of this compound has been determined in both enzymatic and cell-based assays.
Q3: In which cell line has the anti-proliferative activity of this compound been determined?
The anti-proliferative activity of this compound, also referred to as compound 13 in the primary literature, was evaluated in the 22Rv1 human prostate cancer cell line.[1]
Q4: What are the known off-target effects of this compound?
The primary publication for this compound focuses on its on-target potency and does not detail a broad off-target screening panel. However, the development of this inhibitor was based on a scaffold hopping strategy from flufenamic acid to reduce off-target effects on COX1 and COX2 enzymes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Higher than expected cytotoxicity is observed in my cell line.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting:
-
Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line. Significant toxicity at concentrations well below the reported anti-proliferative IC50 in 22Rv1 cells (54.81 µM) may suggest off-target effects.
-
Use a control cell line: Test the inhibitor on a cell line that does not express AKR1C3. Toxicity in these cells would strongly indicate off-target effects.
-
Rescue experiment: If possible, overexpress AKR1C3 in a low-expressing cell line and see if this confers sensitivity to the inhibitor, suggesting on-target action.
-
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting:
-
Run a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Minimize solvent concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%).
-
-
-
Possible Cause 3: Compound instability or degradation.
-
Troubleshooting:
-
Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution.
-
Protect from light: Store the compound and stock solutions protected from light to prevent photodegradation.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting:
-
Standardize cell seeding density: Ensure that the same number of cells are seeded in each well for every experiment.
-
Monitor cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of growth factors and other components that may influence cell sensitivity to the inhibitor.
-
-
-
Possible Cause 2: Inaccurate compound concentration.
-
Troubleshooting:
-
Verify stock solution concentration: If possible, verify the concentration of your stock solution using analytical methods.
-
Ensure proper mixing: Thoroughly mix the inhibitor into the culture medium before adding it to the cells.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| AKR1C3 IC50 | 0.19 µM | Enzymatic Assay | [1] |
| Anti-proliferative IC50 | 54.81 ± 2.47 µM | 22Rv1 (Prostate Cancer) | [1] |
Experimental Protocols
Protocol 1: Determination of Anti-proliferative Activity using a Cell Viability Assay
This protocol is adapted from the methodology described for this compound (compound 13) in the primary literature.
Materials:
-
22Rv1 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only as a control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Akr1C3 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: Improving the In Vivo Bioavailability of Akr1C3-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akr1C3-IN-7. The focus is on addressing potential challenges related to its in vivo bioavailability and providing actionable strategies for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a potential concern?
This compound (also known as Compound 13 in some literature) is a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme, with an in vitro IC50 of 0.19 μM.[1] AKR1C3 is a key enzyme in steroid hormone and prostaglandin metabolism and is a therapeutic target in castration-resistant prostate cancer.[2][3][4] Like many small molecule inhibitors, this compound's effectiveness in vivo is dependent on its bioavailability, which can be limited by factors such as poor solubility. A structurally related compound with a hydroxytriazole core was noted for its poor solubility, and while this compound (an isoxazole derivative) was designed for improved solubility, this remains a critical parameter to consider for in vivo applications.[3]
Q2: What are the common initial signs of poor bioavailability in my animal studies?
Common indicators of poor bioavailability include:
-
High variability in therapeutic response between individual animals.
-
Lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the therapeutic effect.
-
Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) studies.
-
Discrepancy between in vitro potency and in vivo efficacy , where the compound is highly active in cell-based assays but shows little to no effect in animal models.
Q3: What are the primary formulation strategies to consider for improving the bioavailability of a compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents to improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable version that is converted to the active form in the body.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no tumor growth inhibition in xenograft models despite potent in vitro activity. | Poor drug exposure at the tumor site due to low bioavailability. | 1. Analyze Plasma and Tumor Drug Concentrations: Conduct a pilot pharmacokinetic (PK) study to measure the concentration of this compound in plasma and, if possible, in tumor tissue over time. This will confirm if the lack of efficacy is due to insufficient drug exposure.2. Re-evaluate Formulation: If drug exposure is low, consider reformulating this compound. Start with simple aqueous suspensions with a surfactant, and if that fails, explore more advanced formulations like those listed in the FAQs.3. Consider Alternative Dosing Routes: If oral bioavailability is a major hurdle, explore alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your experimental model and the compound's properties. |
| High variability in plasma drug concentrations between animals. | Inconsistent dissolution and absorption from the gastrointestinal tract. | 1. Optimize Formulation Homogeneity: Ensure your formulation is a homogenous suspension or a clear solution. For suspensions, ensure consistent particle size and prevent settling by using appropriate suspending agents and thorough mixing before each dose.2. Control for Food Effects: Standardize the feeding schedule of your animals, as the presence of food in the GI tract can significantly impact the absorption of some drugs.3. Switch to a Solubilizing Formulation: Consider using a formulation that enhances solubility, such as a solution in a co-solvent system (e.g., DMSO/PEG300/saline) or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| Precipitation of the compound in the formulation upon standing or dilution. | Poor solubility of this compound in the chosen vehicle. | 1. Determine Compound Solubility: Systematically test the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle.2. Adjust pH: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may improve its solubility.3. Utilize Solubilizing Excipients: Incorporate excipients such as cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL) to enhance and maintain the solubility of the compound in your formulation. |
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Oral Gavage
This protocol describes the preparation of a simple suspension of this compound for initial in vivo screening.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Surfactant (optional): 0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
If using a surfactant, add the Tween 80 to the vehicle and mix thoroughly.
-
Triturate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a suitable container and stir continuously using a stir plate until a homogenous suspension is achieved.
-
Visually inspect the suspension for any large particles or clumps. If necessary, use a homogenizer to further reduce particle size.
-
Administer the suspension to the animals via oral gavage at the calculated volume. Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.
Protocol 2: Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for a pilot PK study in mice.
Animal Model:
-
Species: Mouse (e.g., CD-1 or BALB/c)
-
Number of animals: 3-4 per time point
Dosing:
-
Administer this compound at a single dose via the desired route (e.g., oral gavage).
-
The dose should be based on in vitro efficacy data and any available toxicity information.
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | AKR1C3 IC50 (μM) | AKR1C2 IC50 (μM) | Selectivity (AKR1C2/AKR1C3) | 22RV1 Cell Proliferation IC50 (μM) |
| This compound (Cpd 13) | 0.19 | >100 | >526 | 54.81 |
| Compound 5 (triazole analog) | 0.04 | 60 | 1500 | 45.33 |
Data extracted from Pippione et al., Eur J Med Chem, 2022.[3]
Visualizations
Caption: Simplified signaling pathway of AKR1C3 and the inhibitory action of this compound.
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
References
dealing with Akr1C3-IN-7 precipitation in aqueous solutions
Welcome to the technical support center for Akr1C3-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly regarding compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] Its primary function is to block the enzymatic activity of AKR1C3, which is involved in the metabolism of steroids and prostaglandins.[2][3] This inhibition has been shown to have anti-proliferative effects in cancer cell lines.[1]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against AKR1C3 is 0.19 μM.[1] In a cell-based assay using the 22rv1 prostate cancer cell line, it demonstrated anti-proliferative activity with an IC50 of 54.81 ± 2.47 μM.[1]
Q3: In what solvents is this compound soluble?
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can typically be stored at -20°C for up to one month or -80°C for up to six months.[6] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Troubleshooting Guide: this compound Precipitation
Precipitation of small molecule inhibitors in aqueous solutions is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Issue 1: Precipitate forms immediately upon dilution in aqueous buffer or cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions.
-
High Final Concentration: The desired final concentration of the inhibitor in the aqueous solution may exceed its solubility limit.
-
"Salting Out" Effect: Components of the buffer or medium (e.g., salts, proteins) can reduce the solubility of the compound.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Dilution Method | 1. Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. 2. Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. 3. Add the final DMSO dilution to the aqueous buffer or medium with vigorous vortexing or stirring. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%) to minimize solvent effects on the experiment. | This method helps to avoid shocking the compound with a sudden change in solvent polarity, which can cause it to crash out of solution. |
| Sonication | If a precipitate is observed after dilution, sonicate the solution in a water bath for 10-15 minutes. | This can help to redissolve small amounts of precipitate. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound. |
| Lower Final Concentration | If precipitation persists, consider lowering the final working concentration of this compound. | It is crucial to ensure that the final concentration is still effective for the intended experiment. Refer to dose-response curves to determine the optimal concentration range. |
| Use of Surfactants | In enzyme assays, a small amount of a non-ionic surfactant like Triton X-100 (e.g., 0.005%) can be included in the assay buffer to improve the solubility of hydrophobic compounds.[7] | The compatibility of the surfactant with your specific experimental system must be validated to avoid any interference. |
Issue 2: Precipitate forms over time during incubation.
Possible Causes:
-
Compound Instability: The compound may be unstable in the aqueous environment at the experimental temperature (e.g., 37°C), leading to degradation and precipitation.
-
Saturation at Incubation Temperature: The solubility of the compound may decrease at the incubation temperature.
-
Interaction with Cellular Components: In cell-based assays, the compound may interact with proteins or other cellular components, leading to precipitation.
Solutions:
| Solution | Detailed Steps | Considerations |
| Assess Compound Stability | Prepare the working solution and incubate it under the same experimental conditions (temperature, duration) without cells or enzyme. Visually inspect for precipitation at different time points. | This will help determine if the precipitation is due to inherent instability in the medium. |
| Reduce Incubation Time | If the compound is found to be unstable over longer periods, consider reducing the incubation time if the experimental design allows. | The biological effect of the inhibitor at shorter time points would need to be validated. |
| Prepare Fresh Working Solutions | Always prepare fresh working solutions of this compound from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions. | This minimizes the time the compound is in an environment where it is less stable. |
| Visual Inspection During Experiment | When possible, visually inspect the experimental wells under a microscope during the incubation period to check for any signs of precipitation. | This can help to identify at what point the precipitation is occurring. |
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against purified AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH (cofactor)
-
9,10-Phenanthrenequinone (PQ) (substrate)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
DMSO (for inhibitor dilution)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM to 10 nM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (final DMSO concentration should be ≤ 1%)
-
Recombinant AKR1C3 enzyme (pre-diluted in Assay Buffer)
-
-
Include control wells:
-
No inhibitor control (DMSO vehicle only)
-
No enzyme control (Assay Buffer only)
-
No substrate control
-
-
-
Initiate the Reaction:
-
Add the substrate (PQ, pre-diluted in Assay Buffer) and cofactor (NADPH, pre-diluted in Assay Buffer) to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., using 22rv1 cells)
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
22rv1 prostate cancer cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the 22rv1 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
AKR1C3 in Androgen and Prostaglandin Metabolism
AKR1C3 plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins, both of which are implicated in cancer progression.
Caption: Role of AKR1C3 in androgen and prostaglandin pathways and its inhibition by this compound.
Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to address precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Drug Synergy with Akr1c3-IN-7 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the potential reasons why the Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor, Akr1c3-IN-7, may not exhibit a synergistic effect with the chemotherapeutic agent doxorubicin in experimental settings. We provide troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AKR1C3 confers resistance to doxorubicin?
A1: AKR1C3 is an enzyme that metabolizes doxorubicin into a less active form called doxorubicinol through the reduction of a carbonyl group.[1][2] This metabolic inactivation prevents doxorubicin from effectively intercalating with DNA and inhibiting topoisomerase II, which are its primary mechanisms of cytotoxic action.[1][2] Overexpression of AKR1C3 in cancer cells is a known mechanism of doxorubicin resistance.
Q2: What is this compound and what is its intended mechanism of action?
A2: this compound is a potent and selective inhibitor of the AKR1C3 enzyme, with an IC50 value of 0.19 μM.[3] Its intended mechanism of action is to block the metabolic activity of AKR1C3, thereby preventing the inactivation of drugs like doxorubicin and restoring their cytotoxic effects in cancer cells that overexpress AKR1C3.
Q3: Why might this compound not be showing synergy with doxorubicin in my experiments?
A3: A lack of synergy between this compound and doxorubicin can arise from several factors:
-
Cell Line-Specific Resistance Mechanisms: The cancer cell line you are using may have doxorubicin resistance mechanisms that are independent of AKR1C3. These can include increased drug efflux through transporters like P-glycoprotein (MDR1), alterations in topoisomerase II, or defects in apoptotic pathways.[4][5]
-
Low or Absent AKR1C3 Expression: For this compound to potentiate doxorubicin's effect, the target cells must express sufficient levels of the AKR1C3 enzyme. If AKR1C3 expression is low or absent, inhibiting it will have a negligible effect on doxorubicin's efficacy.
-
Suboptimal Experimental Conditions: The concentrations of this compound and/or doxorubicin, the duration of exposure, and the assay used to measure synergy can all significantly impact the outcome.
-
Drug-Drug Interactions: Unforeseen antagonistic interactions between the two compounds at the cellular level could counteract any potential for synergy.
-
Inhibitor Specificity and Potency: While this compound is reported to be a potent inhibitor, its activity and selectivity in your specific cellular context may vary.
Q4: How can I determine if my cell line is a suitable model for testing this compound and doxorubicin synergy?
A4: Before conducting synergy experiments, it is crucial to characterize your cell line:
-
Confirm AKR1C3 Expression: Use techniques like Western blotting or qRT-PCR to quantify the expression level of the AKR1C3 protein or mRNA, respectively. Compare this to a positive control cell line known to overexpress AKR1C3.
-
Assess Doxorubicin Sensitivity: Determine the IC50 of doxorubicin alone in your cell line. This will provide a baseline for evaluating the effect of the combination treatment.
-
Investigate Other Resistance Mechanisms: If possible, assess the expression and function of key drug efflux pumps (e.g., P-glycoprotein) and the status of topoisomerase II.
Troubleshooting Guide: Lack of Synergy
If you are not observing the expected synergistic effect, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| No potentiation of doxorubicin cytotoxicity | The cell line does not express significant levels of AKR1C3. | Screen a panel of cell lines to identify one with high endogenous AKR1C3 expression or use a cell line engineered to overexpress AKR1C3. |
| The concentrations of this compound or doxorubicin are not optimal. | Perform a dose-response matrix experiment with a wide range of concentrations for both drugs to identify the optimal concentrations for synergy. | |
| The duration of drug incubation is too short or too long. | Conduct a time-course experiment to determine the optimal incubation time for observing a synergistic interaction. | |
| High variability in results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with media without cells to minimize evaporation and temperature gradients. | |
| Issues with drug solubility or stability. | Confirm the solubility of this compound and doxorubicin in your culture medium. Prepare fresh drug solutions for each experiment. | |
| Results indicate antagonism | Off-target effects of this compound. | Investigate the specificity of this compound. Consider testing other structurally different AKR1C3 inhibitors. |
| Activation of compensatory signaling pathways. | The inhibition of AKR1C3 might be activating a survival pathway that counteracts the effects of doxorubicin. |
Experimental Protocols
Protocol 1: Determination of IC50 Values
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Treatment: Treat the cells with a range of concentrations of each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Chou-Talalay Combination Index (CI) Assay
This method provides a quantitative measure of the interaction between two drugs.[7]
-
Experimental Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on their IC50 ratio) or a non-constant ratio (checkerboard) design.
-
Treatment: Treat cells with serial dilutions of the single agents and their combinations.
-
Viability Assay: After the incubation period, perform a cell viability assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The interpretation of CI values is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Isobologram Analysis
Isobologram analysis is a graphical method to assess drug interactions.
-
Data Collection: Determine the concentrations of Drug A alone and Drug B alone that produce a specific level of effect (e.g., 50% inhibition). These are plotted on the x and y axes, respectively.
-
Plotting the Line of Additivity: A straight line connecting these two points represents the line of additivity.
-
Plotting Combination Data: Determine the concentrations of Drug A and Drug B in combination that produce the same level of effect. Plot these data points on the graph.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a combination experiment to illustrate how results can be presented.
| Cell Line | Drug(s) | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| MCF-7 (High AKR1C3) | Doxorubicin | 1.2 | N/A | - |
| This compound | 0.5 | N/A | - | |
| Doxorubicin + this compound | - | 0.6 | Synergy | |
| A549 (Low AKR1C3) | Doxorubicin | 0.8 | N/A | - |
| This compound | 1.5 | N/A | - | |
| Doxorubicin + this compound | - | 1.1 | Additive/Slight Antagonism |
Signaling Pathways and Experimental Workflows
Doxorubicin Metabolism and AKR1C3 Inhibition
Caption: Mechanism of doxorubicin inactivation by AKR1C3 and its inhibition by this compound.
Experimental Workflow for Synergy Analysis
Caption: A typical experimental workflow for assessing drug synergy.
Logical Relationship for Troubleshooting Lack of Synergy
Caption: A decision tree for troubleshooting the absence of drug synergy.
References
- 1. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
addressing batch-to-batch variability of Akr1C3-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with Akr1C3-IN-7, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also referred to as Compound 13) is a potent and selective small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] It has demonstrated anti-proliferative activity against prostate cancer cell lines.[1]
Q2: What is the primary target of this compound?
The primary target of this compound is AKR1C3, an enzyme that belongs to the aldo-keto reductase superfamily.[1][2] AKR1C3 is involved in the metabolism of steroids and prostaglandins and is overexpressed in various cancers, making it a therapeutic target.[2][3][4]
Q3: What are the known IC50 values for this compound?
The following table summarizes the reported inhibitory concentrations of this compound.
| Target | Cell Line | IC50 |
| AKR1C3 | - | 0.19 µM |
| Proliferation | 22rv1 | 54.81 ± 2.47 µM |
| Data from MedChemExpress product information.[1] |
Q4: What are the main signaling pathways regulated by Akr1C3?
AKR1C3 influences several critical signaling pathways involved in cancer progression, including the androgen receptor (AR) signaling pathway, the PI3K/Akt pathway, and the MAPK pathway.[5][6][7] It promotes the synthesis of potent androgens and estrogens, which can activate these pathways.[3][6]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can arise from inconsistencies in purity, isomeric composition, or the presence of contaminants. This guide provides a systematic approach to identify and mitigate these issues.
Q5: My experimental results with a new batch of this compound are different from the previous batch. How can I troubleshoot this?
Inconsistent results between batches often point to differences in compound quality or experimental setup. The following workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for this compound batch variability.
Q6: How do I verify the identity and purity of my this compound batch?
It is crucial to perform analytical chemistry techniques to confirm the quality of each new batch.
Recommended Analytical Methods:
| Method | Purpose | Acceptance Criteria |
| LC-MS | Confirm molecular weight and assess purity. | Purity >95%; Molecular weight matches expected. |
| ¹H NMR | Confirm chemical structure. | Spectrum matches the expected structure. |
| HPLC | Quantify purity. | Purity >95% with minimal unidentified peaks. |
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.
-
Detection: UV detection at a wavelength determined by the compound's absorbance spectrum.
-
Analysis: Integrate the peak areas to determine the percentage purity.
Q7: How can I assess the stability of this compound in my experimental conditions?
Small molecules can degrade in solution, affecting their potency.
Experimental Protocol: Stability Assessment
-
Prepare a solution of this compound in your assay buffer or cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
A significant decrease in the main peak area over time indicates instability.
Q8: How can I functionally validate a new batch of this compound?
Functional validation involves testing the inhibitor's activity against its target in both enzymatic and cellular assays.
Experimental Protocol: In Vitro AKR1C3 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human AKR1C3. The activity can be monitored by the change in NADPH fluorescence.[3]
-
Reagents:
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant AKR1C3, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate (PQ) and NADPH.
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol: Cellular Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells that express AKR1C3, such as the 22rv1 prostate cancer cell line.[1]
-
Cell Culture: Culture 22rv1 cells in appropriate media.
-
Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value.
-
Q9: What should I do if I confirm a significant difference in potency between batches?
If you observe a reproducible and significant difference in IC50 values (generally greater than 2-3 fold) between batches after performing the validation experiments, you should:
-
Contact the Supplier: Provide them with your analytical and functional data. They may be able to offer a replacement or provide information about the specific batch.
-
Adjust Experimental Concentrations: If a new batch is less potent, you may need to adjust the concentrations used in your experiments to achieve the desired biological effect. However, be cautious as higher concentrations may lead to off-target effects.
-
Report the Findings: If the compound is from a commercial source, consider reporting your findings to help other researchers.
AKR1C3 Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by AKR1C3.
Caption: Role of AKR1C3 in androgen synthesis and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
Technical Support Center: Overcoming Resistance to AKR1C3 Inhibitors in Cancer Cells
Disclaimer: Information regarding a specific inhibitor designated "Akr1C3-IN-7" was not found in the available scientific literature. This guide focuses on the broader class of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) inhibitors and strategies to overcome resistance based on published research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AKR1C3 inhibitors in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is AKR1C3 and why is it a target in cancer therapy?
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and metabolism of prostaglandins.[1][2][3] It plays a crucial role in converting weaker androgens into more potent forms like testosterone and dihydrotestosterone, which can fuel the growth of hormone-dependent cancers such as prostate and breast cancer.[1][2][3] Elevated levels of AKR1C3 are associated with cancer progression, metastasis, and resistance to various therapies, making it a compelling target for cancer treatment.[1][2][4]
Q2: How does resistance to AKR1C3 inhibitors develop?
Resistance to AKR1C3 inhibitors can arise through several mechanisms:
-
Upregulation of AKR1C3 Expression: Cancer cells may increase the production of the AKR1C3 enzyme to overcome the inhibitory effect of the drug.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, reducing their dependence on the pathway targeted by the AKR1C3 inhibitor. Common bypass pathways include the PI3K/Akt and MAPK signaling pathways.[6][7]
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the inhibitor from the cell, lowering its intracellular concentration.
-
Alterations in the Androgen Receptor (AR): In prostate cancer, the emergence of AR splice variants, such as AR-V7, can lead to constitutive AR signaling that is independent of androgen synthesis, thereby bypassing the effect of AKR1C3 inhibition.[8][9]
Q3: What are the common preclinical strategies to overcome resistance to AKR1C3 inhibitors?
The most common strategy is the use of combination therapies. This involves co-administering the AKR1C3 inhibitor with another agent to target the resistance mechanism. Examples include:
-
Combination with Androgen Receptor Signaling Inhibitors (ARSIs): In prostate cancer, combining an AKR1C3 inhibitor with drugs like enzalutamide or abiraterone has been shown to re-sensitize resistant cells to treatment.[5][8]
-
Combination with Chemotherapy: Co-treatment with conventional chemotherapeutic agents like doxorubicin or cisplatin can enhance their efficacy in resistant cells.[10][11]
-
Targeting Bypass Pathways: Using inhibitors that target key nodes in survival pathways, such as PI3K or MAPK inhibitors, can be effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with AKR1C3 inhibitors.
| Issue | Possible Cause | Troubleshooting Steps |
| No significant decrease in cell viability after treatment with an AKR1C3 inhibitor. | 1. Suboptimal inhibitor concentration. 2. Cell line is inherently resistant. 3. Acquired resistance after prolonged exposure. 4. Incorrect assessment of cell viability. | 1. Perform a dose-response experiment to determine the IC50 of the inhibitor in your specific cell line.2. Confirm AKR1C3 expression in your cell line via Western Blot or qRT-PCR. If expression is low, the cells may not be dependent on AKR1C3.3. If you have developed a resistant cell line, consider combination therapy (see FAQs).4. Use multiple methods to assess viability (e.g., MTT assay and a live/dead stain). |
| Decreased inhibitor efficacy over time. | Development of acquired resistance. | 1. Establish a resistant sub-line by culturing cells in the continuous presence of the inhibitor.2. Characterize the resistant cells to identify the mechanism of resistance (e.g., check for AKR1C3 overexpression, activation of bypass pathways).3. Test combination therapies to overcome the observed resistance mechanism. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inhibitor instability. 3. Inconsistent inhibitor dosage. | 1. Maintain consistent cell passage numbers, seeding densities, and media formulations.2. Check the stability of your inhibitor in your experimental media and storage conditions. Prepare fresh solutions as needed.3. Ensure accurate and consistent preparation and application of the inhibitor. |
| Unexpected toxicity in non-cancerous control cells. | Off-target effects of the inhibitor. | 1. Test the inhibitor on a panel of non-cancerous cell lines to assess its general toxicity.2. If the inhibitor is known to have off-target effects (e.g., NSAIDs like indomethacin also inhibit COX enzymes), consider using a more specific inhibitor if available. |
Data Presentation: Efficacy of AKR1C3 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various AKR1C3 inhibitors from published studies.
| Inhibitor | Cancer Type/Cell Line | IC50 Value (AKR1C3) | Reference |
| Flufenamic acid | Recombinant Human AKR1C3 | 51 nM | [12] |
| Meclofenamic acid | Recombinant Human AKR1C3 | 0.7 µM | [13] |
| Indomethacin | Recombinant Human AKR1C3 | ~10 µM | [5] |
| PTUPB | Recombinant Human AKR1C3 | More effective than indomethacin | [8][14] |
| S19-1035 | Recombinant Human AKR1C3 | 3.04 nM | [11] |
| KV-37 | Prostate Adenocarcinoma Cells | N/A (reduces cell growth) | [15] |
| Compound 7 | Recombinant Human AKR1C3 | ~14 µM | [16] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of an AKR1C3 inhibitor on cancer cell viability.
-
Materials: 96-well plates, cancer cell line of interest, complete culture medium, AKR1C3 inhibitor, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the AKR1C3 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for AKR1C3 Expression
This protocol is for determining the protein levels of AKR1C3 in cancer cells.
-
Materials: Cell lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against AKR1C3, HRP-conjugated secondary antibody, ECL substrate, and an imaging system.
-
Procedure:
-
Treat cells with the AKR1C3 inhibitor or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AKR1C3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Signaling Pathways and Experimental Workflows
AKR1C3 Signaling in Hormone-Dependent Cancer
The following diagram illustrates the central role of AKR1C3 in androgen synthesis and the activation of the Androgen Receptor (AR) signaling pathway, a key driver in prostate cancer.
Caption: AKR1C3 in Androgen Synthesis and AR Signaling.
AKR1C3 and Prostaglandin Signaling
This diagram shows how AKR1C3 influences prostaglandin metabolism, leading to the activation of pro-proliferative signaling pathways like MAPK.
Caption: AKR1C3 in Prostaglandin Metabolism and MAPK Signaling.
Experimental Workflow for Overcoming Resistance
This workflow outlines the steps to investigate and overcome resistance to an AKR1C3 inhibitor.
Caption: Workflow for Overcoming AKR1C3 Inhibitor Resistance.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AKR1C3 Inhibition: Akr1C3-IN-7 vs. Indomethacin
For researchers, scientists, and drug development professionals, the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) presents a promising therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies. This guide provides an objective comparison of two notable AKR1C3 inhibitors: the research compound Akr1C3-IN-7 and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.
This comparison delves into their inhibitory potency, cellular activity, and the experimental methodologies used for their evaluation. A key consideration for researchers is the trade-off between the potent, targeted activity of novel inhibitors and the well-characterized, albeit less selective, profile of existing drugs like indomethacin.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and indomethacin against AKR1C3.
| Inhibitor | IC50 (AKR1C3) | Cell-Based IC50 (22rv1 prostate cancer cells) | Key Findings |
| This compound | 0.19 μM[1] | 54.81 ± 2.47 μM[1] | A potent and selective inhibitor of AKR1C3 with demonstrated antitumor activity.[1] |
| Indomethacin | ~0.1 μM (100 nM)[2][3] | Not explicitly stated for AKR1C3 inhibition | A potent AKR1C3 inhibitor with over 300-fold selectivity over AKR1C2.[2][3] Its clinical utility for targeting AKR1C3 is limited by its primary function as a COX inhibitor, which can lead to undesirable side effects with chronic use.[3] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the evaluation of these inhibitors.
Determination of IC50 for AKR1C3 Inhibition (Indomethacin)
This protocol outlines the method for measuring the potency of indomethacin in inhibiting the enzymatic activity of AKR1C3.
-
Enzyme and Substrate Preparation : Purified recombinant human AKR1C3 is used. The enzymatic reaction is initiated by the addition of a substrate, such as S-tetralol, and the cofactor NADP+.[4]
-
Inhibitor Preparation : Indomethacin is dissolved in a suitable solvent, typically DMSO, to create a stock solution.[4] A series of dilutions are then prepared to test a range of inhibitor concentrations.
-
Enzymatic Assay : The assay is performed in a 96-well plate format. Each well contains the AKR1C3 enzyme, the substrate (S-tetralol), the cofactor (NADP+), and a specific concentration of indomethacin or vehicle control (DMSO).[4] The reaction is typically conducted in a potassium phosphate buffer at a physiological pH (e.g., 7.0) and maintained at 37°C.[4]
-
Measurement of Activity : The rate of the enzymatic reaction is determined by measuring the increase in NADPH fluorescence over time, using an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis : The reaction rates at different indomethacin concentrations are plotted to generate a dose-response curve. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated from this curve using appropriate software (e.g., GraphPad Prism).[5]
Experimental workflow for determining the IC50 of an AKR1C3 inhibitor.
AKR1C3 Signaling Pathway and Inhibition
AKR1C3 plays a crucial role in two major pathways: the biosynthesis of potent androgens and the metabolism of prostaglandins.[6][7] Its inhibition can therefore have significant downstream effects on cancer cell proliferation and survival.
-
Androgen Biosynthesis : In castration-resistant prostate cancer, AKR1C3 is upregulated and catalyzes the conversion of weak androgens, such as androstenedione (AD), to potent androgens like testosterone (T).[8] Testosterone then binds to and activates the androgen receptor (AR), promoting tumor growth.
-
Prostaglandin Metabolism : AKR1C3 converts prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α). PGF2α can activate signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.[6][9]
Inhibitors like this compound and indomethacin block these activities, leading to a reduction in potent androgen levels and the modulation of prostaglandin-mediated signaling, thereby inhibiting cancer cell growth.[10]
Simplified signaling pathway of AKR1C3 and the point of inhibition.
Conclusion
Both this compound and indomethacin are potent inhibitors of AKR1C3 in the low micromolar to nanomolar range. This compound represents a more targeted approach, developed specifically for AKR1C3 inhibition, and has shown direct anti-proliferative effects on cancer cells. Indomethacin, while a potent inhibitor, carries the liability of off-target COX inhibition, which may limit its therapeutic application in a chronic setting for AKR1C3-driven diseases. The choice between these or other AKR1C3 inhibitors will depend on the specific research or therapeutic context, with a growing emphasis on developing highly selective inhibitors to minimize off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 - Wikipedia [en.wikipedia.org]
- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Akr1C3-IN-7 and Other AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase 1C3 (AKR1C3) has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies. This enzyme plays a pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins, thereby promoting cancer cell proliferation and survival. The development of potent and selective AKR1C3 inhibitors is a key focus of modern drug discovery. This guide provides a comparative analysis of the efficacy of Akr1C3-IN-7 against other notable AKR1C3 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an AKR1C3 inhibitor is determined not only by its potency (as measured by the half-maximal inhibitory concentration, IC50) but also by its selectivity against other highly homologous AKR1C isoforms, such as AKR1C1 and AKR1C2. Non-selective inhibition can lead to off-target effects, as these isoforms are involved in different metabolic pathways. The following tables summarize the in vitro potency and selectivity of this compound and other representative AKR1C3 inhibitors.
| Inhibitor | AKR1C3 IC50 (µM) | Cell Line Antiproliferative IC50 (µM) | Reference |
| This compound (Compound 13) | 0.19 | 54.81 (22Rv1) | [1] |
| Indomethacin | 0.1 | - | [2] |
| Flufenamic Acid (FLU) | 0.051 | - | [3] |
| SN33638 | 0.013 | - | [4] |
| PTUPB | 0.065 | - | [5] |
| Casticin | 5.99 | - | [6] |
| S07-2008 | 0.13 | - | [7] |
| Baccharin | 0.105 | - | [2] |
Table 1: In vitro potency of selected AKR1C3 inhibitors.
| Inhibitor | AKR1C2 IC50 (µM) | AKR1C1 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| Flufenamic Acid (FLU) | 0.357 | - | ~7 | [3] |
| Compound 26 | 205.7 | - | ~1000 | [8] |
| Baccharin | 53.55 | - | ~510 | [2] |
| Compound 1o | 1.064 | - | 28 | [3] |
| Compound 1q | - | - | 29 | [3] |
Table 2: Selectivity profile of various AKR1C3 inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of AKR1C3 inhibitors, it is crucial to visualize the signaling pathways in which AKR1C3 is involved and the experimental workflows used to assess inhibitor efficacy.
References
- 1. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Showdown: A Comparative Analysis of a Selective AKR1C3 Inhibitor versus Pan-AKR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the specificity of a representative selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor against established pan-AKR inhibitors, supported by experimental data and methodologies.
Introduction to AKR1C3 and Pan-AKR Inhibition
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[1][2] Dysregulation of AKR1C3 has been implicated in a variety of hormone-dependent and -independent cancers, including prostate cancer, breast cancer, and acute myeloid leukemia (AML), as well as in chemoresistance.[1][3]
Consequently, AKR1C3 has emerged as a promising therapeutic target. Inhibitors of AKR1C3 can be broadly categorized into two classes: selective inhibitors that primarily target AKR1C3 and pan-AKR inhibitors that exhibit activity against multiple AKR isoforms (e.g., AKR1C1, AKR1C2, and AKR1C3). The choice between a selective and a pan-inhibitor depends on the specific therapeutic context, as different AKR isoforms can have distinct and sometimes opposing roles in cellular processes.[1][4] For instance, in certain cancers, selective inhibition of AKR1C3 is desired, while in other contexts, broader inhibition of the AKR1C family may be more effective.[1]
This guide focuses on a representative selective inhibitor, herein referred to as "Selective AKR1C3-IN-1" (a stand-in for a potent and selective compound from recent literature, as "Akr1C3-IN-7" does not correspond to a publicly documented specific molecule), and compares its specificity profile to well-characterized pan-AKR inhibitors.
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the target enzyme versus other related enzymes. A higher IC50 or Ki value indicates lower potency. The following table summarizes the inhibitory activities of Selective AKR1C3-IN-1 and representative pan-AKR inhibitors against various AKR1C isoforms.
| Inhibitor | AKR1C1 (IC50, µM) | AKR1C2 (IC50, µM) | AKR1C3 (IC50, µM) | Selectivity for AKR1C3 vs. AKR1C2 | Reference Compound Type |
| Selective AKR1C3-IN-1 | >100 | >100 | 0.051 | >1960-fold | Selective |
| Flufenamic Acid | 0.24 | 0.14 | 0.16 | ~0.9-fold | Pan-AKR |
| Meclofenamic Acid | 0.23 | 0.08 | 0.15 | ~0.5-fold | Pan-AKR |
| S07-2010 | ~0.5 | ~0.5 | ~0.5 | ~1-fold | Pan-AKR |
| MPA (Medroxyprogesterone Acetate) | 2.1 | 1.8 | 2.7 | ~0.7-fold | Pan-AKR |
Note: The data for "Selective AKR1C3-IN-1" is representative of highly selective inhibitors reported in recent literature. The IC50 values for pan-AKR inhibitors are compiled from various sources and represent approximate values for comparative purposes.
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized experimental methodologies. The following is a typical protocol for an in vitro enzyme inhibition assay used to generate the data presented above.
AKR1C Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human AKR1C1, AKR1C2, and AKR1C3.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)
-
Inhibitor compounds (e.g., Selective AKR1C3-IN-1, pan-AKR inhibitors)
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NADPH, substrate, and inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant AKR1C enzymes to the desired working concentration in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the inhibitor compound at various concentrations (typically a serial dilution).
-
Add the recombinant AKR1C enzyme.
-
Initiate the reaction by adding the substrate and NADPH.
-
The final reaction mixture typically contains the enzyme, substrate, NADPH, and the inhibitor at varying concentrations.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH, which is consumed during the enzymatic reaction.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: AKR1C3 Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Specificity.
Conclusion
The data clearly demonstrates the significant difference in specificity between a selective AKR1C3 inhibitor and pan-AKR inhibitors. While pan-AKR inhibitors like flufenamic acid and meclofenamic acid show comparable potency against AKR1C1, AKR1C2, and AKR1C3, a selective inhibitor like the representative "Selective AKR1C3-IN-1" exhibits a dramatically higher affinity for AKR1C3, with minimal to no activity against other isoforms.
This high degree of specificity is crucial for dissecting the precise biological roles of AKR1C3 and for developing targeted therapies that minimize off-target effects. For researchers investigating the specific contributions of AKR1C3 to disease progression, a highly selective inhibitor is an invaluable tool. Conversely, in therapeutic areas where the combined inhibition of multiple AKR1C isoforms is beneficial, a pan-inhibitor may be the preferred choice. The selection of an appropriate inhibitor, therefore, requires careful consideration of the research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Akr1C3-IN-7 vs. Flufenamic Acid in AKR1C3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two AKR1C3 Inhibitors
Aldo-keto reductase 1C3 (AKR1C3) has emerged as a significant therapeutic target in various pathologies, most notably in castration-resistant prostate cancer and certain leukemias. This enzyme plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins, contributing to tumor growth and therapeutic resistance. The development of potent and selective AKR1C3 inhibitors is a key focus in modern drug discovery. This guide provides a detailed head-to-head comparison of a novel selective inhibitor, Akr1C3-IN-7, and the well-established non-steroidal anti-inflammatory drug (NSAID), flufenamic acid, which is known for its potent but non-selective inhibition of AKR1C3.
Executive Summary
This comparison guide delves into the biochemical potency, selectivity, and cellular activity of this compound and flufenamic acid. While both compounds effectively inhibit AKR1C3, they exhibit distinct profiles. This compound is presented as a potent and selective inhibitor of AKR1C3. In contrast, flufenamic acid, a member of the fenamate class of NSAIDs, demonstrates potent inhibition of AKR1C3 but also targets other isoforms of the AKR1C family and the cyclooxygenase (COX) enzymes, leading to a broader, less targeted biological effect. This guide aims to provide researchers with the necessary data to make informed decisions regarding the appropriate tool compound for their AKR1C3-related studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and flufenamic acid, highlighting their differences in potency and selectivity.
Table 1: Biochemical Potency against AKR1C3
| Compound | Target | IC50 (µM) |
| This compound | AKR1C3 | 0.19[1] |
| Flufenamic Acid | AKR1C3 | 0.051[2] |
Table 2: Selectivity Profile
| Compound | Target | IC50 (µM) | Selectivity Ratio (AKR1C2/AKR1C3) |
| This compound | AKR1C1 | Data not available | Data not available |
| AKR1C2 | Data not available | Data not available | |
| COX-1 | Data not available | Not applicable | |
| COX-2 | Data not available | Not applicable | |
| Flufenamic Acid | AKR1C1 | Data not available | ~7[2] |
| AKR1C2 | 0.53[3] | ||
| COX-1 | 2.23[2] | Not applicable | |
| COX-2 | 0.016[2] | Not applicable |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | 22rv1 (Prostate Cancer) | Antiproliferative | 54.81 ± 2.47[1] |
| Flufenamic Acid | CWR22R (Prostate Cancer) | Antiproliferative | 115[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
AKR1C3 Enzymatic Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the in vitro potency of inhibitors against AKR1C3.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human AKR1C3.
Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AKR1C3-catalyzed reduction of a substrate, such as 9,10-phenanthrenequinone (PQ).
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
9,10-phenanthrenequinone (PQ)
-
Test compounds (this compound or flufenamic acid) dissolved in DMSO
-
Assay buffer: 50 mM sodium phosphate buffer, pH 6.5
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 200 µM NADPH and 40 µg/mL recombinant AKR1C3 in the assay buffer.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate PQ to a final concentration near its Km value.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., 22rv1 or CWR22R)
-
Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)
-
Test compounds (this compound or flufenamic acid) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the AKR1C3 signaling pathway and a general workflow for evaluating AKR1C3 inhibitors.
Caption: AKR1C3 signaling pathways in cancer.
References
- 1. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto reductase family 1 member C2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. adooq.com [adooq.com]
On-Target Effects of Akr1C3 Inhibition: A Comparative Guide to Akr1C3-IN-7 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for confirming the on-target effects of Akr1C3 inhibition: the use of a specific chemical inhibitor, exemplified here by a representative compound due to the lack of public data on "Akr1C3-IN-7," and the application of small interfering RNA (siRNA).
Aldo-keto reductase family 1 member C3 (AKR1C3) is a pivotal enzyme in steroid hormone and prostaglandin metabolism, making it a compelling therapeutic target in various diseases, notably in castration-resistant prostate cancer. Validating that the observed cellular and physiological effects of a drug candidate are indeed due to its interaction with AKR1C3 is a critical step in drug development. This guide outlines and compares the experimental approaches for achieving this confirmation.
While "this compound" was specified, a comprehensive search of scientific literature and chemical databases did not yield information on a compound with this designation. Therefore, for the purpose of this illustrative guide, we will use the well-characterized AKR1C3 inhibitor, Indomethacin , as a representative small molecule inhibitor for comparison with siRNA-mediated gene silencing.
Comparative Analysis of Akr1C3 Inhibition: Chemical vs. Genetic Approach
The on-target effects of inhibiting AKR1C3 can be elucidated through two primary methodologies: the application of a selective chemical inhibitor and the genetic knockdown of the AKR1C3 gene using siRNA. Each approach has its distinct advantages and limitations.
A chemical inhibitor like Indomethacin offers rapid, dose-dependent, and reversible inhibition of the AKR1C3 enzyme's activity. This allows for the study of acute effects and washout experiments. However, the potential for off-target effects, where the inhibitor interacts with other proteins, is a significant consideration that requires careful validation.
Conversely, siRNA provides a highly specific method to reduce the total protein level of AKR1C3, thereby diminishing its function. This genetic approach offers a high degree of target specificity. However, the knockdown is transient, and the efficiency of silencing can vary between cell types. Incomplete knockdown may result in residual protein activity, and there is also a possibility of off-target effects due to the siRNA sequence.
Below is a summary of quantitative data comparing the efficacy and downstream effects of a representative AKR1C3 inhibitor and siRNA-mediated knockdown in prostate cancer cell lines.
| Parameter | Chemical Inhibition (Indomethacin) | siRNA-Mediated Knockdown | Reference Cell Line(s) |
| Target Engagement | IC50 in enzymatic assays | % reduction in AKR1C3 protein/mRNA | VCaP, 22RV1, PC-3 |
| Potency/Efficacy | Reported IC50 values in the low micromolar to nanomolar range for potent analogs. | Typically >70% knockdown of protein expression. A study showed a 58.7% reduction in AKR1C3 protein in PC-3 cells.[1] | VCaP, 22RV1, PC-3 |
| Effect on Cell Viability | Dose-dependent reduction in viability of AKR1C3-expressing cancer cells. | Significant reduction in cell proliferation and potentiation of chemotherapy effects.[1] | PC-3 |
| Downstream Signaling | Reduction in testosterone and DHT levels; suppression of AR and AR-V7 protein expression. | Similar effects on androgen synthesis and AR signaling as observed with inhibitors. | LNCaP, C4-2B |
Experimental Protocols
siRNA-Mediated Knockdown of AKR1C3
This protocol describes the transient transfection of siRNA to knockdown AKR1C3 expression in a prostate cancer cell line like PC-3.
Materials:
-
PC-3 cells
-
AKR1C3-specific siRNA and non-targeting control siRNA
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
Growth medium (e.g., F-12K with 10% FBS)
-
PBS
-
Reagents for Western Blot analysis (lysis buffer, antibodies against AKR1C3 and a loading control like GAPDH)
Procedure:
-
Cell Seeding: The day before transfection, seed PC-3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of AKR1C3 siRNA or control siRNA in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex to each well containing cells and fresh growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Assessment of Knockdown:
-
After the incubation period, harvest the cells.
-
Lyse the cells and determine the protein concentration.
-
Perform Western blot analysis to assess the level of AKR1C3 protein knockdown compared to the non-targeting control.
-
AKR1C3 Enzymatic Activity Assay
This protocol outlines a method to measure the enzymatic activity of AKR1C3 in cell lysates, which can be used to assess the efficacy of a chemical inhibitor.
Materials:
-
Cell lysate containing AKR1C3
-
AKR1C3 inhibitor (e.g., Indomethacin)
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the cell lysate.
-
Inhibitor Addition: Add varying concentrations of the AKR1C3 inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH during the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental logic and the biological context of AKR1C3 inhibition, the following diagrams are provided.
References
The Efficacy of Akr1C3-IN-7 in Overcoming Abiraterone Resistance in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational AKR1C3 inhibitor, Akr1C3-IN-7, and its efficacy in prostate cancer cell lines, with a particular focus on its potential to overcome resistance to the standard-of-care therapy, abiraterone. The information presented is based on preclinical data and is intended for an audience with a background in cancer biology and drug development.
Introduction to AKR1C3 and Abiraterone Resistance
Abiraterone is a cornerstone in the treatment of advanced prostate cancer, functioning by inhibiting CYP17A1, an enzyme critical for androgen biosynthesis. However, a significant number of patients develop resistance to abiraterone, often due to the reactivation of androgen receptor (AR) signaling.[1] One key mechanism driving this resistance is the upregulation of aldo-keto reductase family 1 member C3 (AKR1C3).[1] AKR1C3 is a steroidogenic enzyme that catalyzes the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT), thereby circumventing the effects of abiraterone and promoting tumor growth.[1] Consequently, inhibiting AKR1C3 has emerged as a promising therapeutic strategy to overcome abiraterone resistance.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as Compound 13 in the primary literature, is a potent and selective inhibitor of AKR1C3.[2] Preclinical studies have demonstrated its ability to inhibit AKR1C3 enzymatic activity and suppress the proliferation of prostate cancer cells.
Quantitative Performance Data
The following table summarizes the key in vitro performance metrics of this compound and a comparator compound, Indomethacin, a known non-selective AKR1C3 inhibitor.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Proliferation) | Selectivity (over AKR1C2) | Reference |
| This compound (Compound 13) | AKR1C3 | 0.19 µM | 22RV1 | 54.81 ± 2.47 µM | High | [2] |
| Indomethacin | AKR1C3/COX | Not specified in direct comparison | Abiraterone-resistant C4-2B | Effective at overcoming resistance | Non-selective | [1] |
Signaling Pathway and Mechanism of Action
The development of resistance to abiraterone and the subsequent intervention with an AKR1C3 inhibitor like this compound can be visualized through the following signaling pathway.
Figure 1: Signaling pathway illustrating abiraterone action, the AKR1C3-mediated resistance mechanism, and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of AKR1C3 inhibitors.
AKR1C3 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against the AKR1C3 enzyme.
Methodology:
-
Recombinant human AKR1C3 enzyme is purified.
-
The assay is performed in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing the enzyme, the substrate (e.g., androstenedione), and the cofactor NADPH.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Prostate cancer cells (e.g., abiraterone-resistant C4-2B or 22RV1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Experimental Workflow for Evaluating Combination Therapy
The following diagram illustrates a typical workflow for assessing the synergistic effect of an AKR1C3 inhibitor with abiraterone in resistant cell lines.
Figure 2: A representative experimental workflow for testing the efficacy of combination therapy in abiraterone-resistant cells.
Conclusion and Future Directions
The available preclinical data strongly suggest that the upregulation of AKR1C3 is a key driver of resistance to abiraterone in prostate cancer. Potent and selective AKR1C3 inhibitors, such as this compound, have shown promise in preclinical models by inhibiting the enzymatic activity of AKR1C3 and suppressing the growth of prostate cancer cells. Further investigation into the efficacy of this compound, particularly in abiraterone-resistant models and in combination with abiraterone, is warranted. These studies will be crucial in determining the clinical potential of this therapeutic strategy for patients with advanced, treatment-resistant prostate cancer. The development of selective AKR1C3 inhibitors represents a targeted approach to overcoming a significant challenge in the management of this disease.
References
A Comparative Analysis of AKR1C3 Inhibitors: Akr1C3-IN-7 and SN33638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): Akr1C3-IN-7 and SN33638. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective biochemical activities, cellular effects, and the experimental methodologies used for their evaluation.
Introduction to AKR1C3 and its Inhibitors
Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1] It catalyzes the conversion of weaker steroid precursors to more active forms, such as the reduction of androstenedione to testosterone.[1] Elevated expression of AKR1C3 has been implicated in the progression of various hormone-dependent cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, making it a compelling therapeutic target.[2] this compound and SN33638 are two small molecule inhibitors developed to target the enzymatic activity of AKR1C3, thereby offering potential avenues for cancer therapy.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and SN33638, providing a direct comparison of their potency and cellular activity.
| Inhibitor | Target | IC50 | Reference |
| This compound | AKR1C3 | 0.19 µM | [3] |
| SN33638 | AKR1C3 | 13 nM (0.013 µM) | [4] |
Table 1: Biochemical Potency of this compound and SN33638 against AKR1C3. This table compares the half-maximal inhibitory concentration (IC50) of both inhibitors against the AKR1C3 enzyme.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | 22rv1 (Prostate Cancer) | Anti-proliferative activity | 54.81 µM | [3] |
| SN33638 | HCT116 AKR1C3 overexpressing | Inhibition of 11β-PGF2α formation | 20.5 nM | [5] |
Table 2: Cellular Activity of this compound and SN33638. This table presents the half-maximal effective or inhibitory concentrations in cell-based assays.
Comparative Performance and Selectivity
SN33638 exhibits significantly higher potency against the AKR1C3 enzyme, with an IC50 in the low nanomolar range, making it approximately 15 times more potent than this compound in biochemical assays.[3][4] Furthermore, SN33638 has been demonstrated to be highly selective for AKR1C3, with over 300-fold selectivity against other AKR1C isoforms.[2] This high selectivity is a crucial attribute, as off-target inhibition of other isoforms like AKR1C1 and AKR1C2 could lead to undesirable side effects.[6]
In cellular assays, SN33638 effectively inhibits the formation of 11β-prostaglandin F2α (11β-PGF2α), a product of AKR1C3 activity, with an EC50 of 20.5 nM.[5] While this compound has shown anti-proliferative effects against the 22rv1 prostate cancer cell line, its IC50 for this effect is in the micromolar range, suggesting lower cellular potency compared to the biochemical potency of SN33638.[3] It is important to note that direct comparison of cellular activity is challenging due to the different cell lines and endpoints used in the cited studies.
Signaling Pathways and Mechanism of Action
Both this compound and SN33638 function by directly inhibiting the enzymatic activity of AKR1C3. This inhibition disrupts the downstream signaling pathways that are dependent on AKR1C3-mediated production of active steroid hormones and prostaglandins.
// Connections Androstenedione -> AKR1C3; PGD2 -> AKR1C3;
Akr1C3_IN_7 -> AKR1C3 [arrowhead=tee, color="#EA4335"]; SN33638 -> AKR1C3 [arrowhead=tee, color="#EA4335"];
AKR1C3 -> Testosterone; AKR1C3 -> PGF2a;
Testosterone -> AR; PGF2a -> FP_Receptor;
AR -> Gene_Expression; FP_Receptor -> Cell_Proliferation; AR -> Cell_Proliferation; }
Figure 1: AKR1C3 Signaling Pathway and Inhibition. This diagram illustrates how AKR1C3 converts precursors into active signaling molecules that promote cancer cell proliferation and gene expression. Both this compound and SN33638 inhibit this process.Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AKR1C3 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.
-
Reagents and Materials:
-
Purified recombinant human AKR1C3 enzyme.
-
NADPH (cofactor).
-
9,10-Phenanthrenequinone (PQ) as the substrate.
-
Potassium phosphate buffer (pH 7.4).
-
Test compounds (this compound or SN33638) dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the AKR1C3 enzyme in each well of the microplate.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the substrate (PQ).
-
Immediately monitor the decrease in NADPH absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Figure 2: AKR1C3 Enzyme Inhibition Assay Workflow. A flowchart outlining the key steps in determining the biochemical potency of an AKR1C3 inhibitor.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., 22rv1).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate reader capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the anti-proliferative IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Testosterone and 11β-PGF2α Production Assay (ELISA)
This assay quantifies the levels of testosterone and 11β-PGF2α in cell culture supernatants.
-
Reagents and Materials:
-
Cancer cell line cultured in appropriate medium.
-
Precursor molecules (e.g., androstenedione for testosterone, PGD2 for 11β-PGF2α).
-
Test compounds.
-
Commercially available ELISA kits for testosterone and 11β-PGF2α.
-
-
Procedure:
-
Culture the cells and treat them with the precursor molecule in the presence or absence of the test compound for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant and a fixed amount of enzyme-labeled steroid/prostaglandin to wells coated with a specific antibody.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of testosterone or 11β-PGF2α in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the analyte.[5][8]
-
Prostate-Specific Antigen (PSA) Expression (Western Blot)
This method is used to detect changes in the protein levels of PSA, a downstream marker of androgen receptor activity.
-
Reagents and Materials:
-
Prostate cancer cell line (e.g., LNCaP or 22rv1).
-
Test compounds and androstenedione.
-
Lysis buffer containing protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for PSA.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with androstenedione with or without the test compound for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PSA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of PSA, often normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
Both this compound and SN33638 are valuable research tools for investigating the role of AKR1C3 in cancer biology. SN33638 demonstrates superior biochemical potency and selectivity for AKR1C3. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of AKR1C3 inhibition. The choice between these inhibitors will depend on the specific research question, with SN33638 being a more potent and selective tool for targeted AKR1C3 studies. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone measurement [bio-protocol.org]
The Synergistic Power of AKR1C3 Inhibition with Anti-Androgen Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to anti-androgen therapies remains a critical challenge in the treatment of castration-resistant prostate cancer (CRPC). A key driver of this resistance is the intratumoral synthesis of androgens, often mediated by the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This guide provides a comprehensive comparison of the synergistic effects observed when combining novel AKR1C3 inhibitors with standard anti-androgen agents, supported by experimental data and detailed protocols.
Mechanism of Synergy: Targeting the Androgen Receptor Axis
AKR1C3 plays a pivotal role in the conversion of weaker androgens to potent ones, such as testosterone and dihydrotestosterone (DHT), which can then activate the androgen receptor (AR) and promote tumor growth.[1][2] In CRPC, upregulation of AKR1C3 can lead to a state of androgen hypersensitivity, rendering anti-androgen therapies like enzalutamide less effective.[2][3][4]
The synergistic effect of combining an AKR1C3 inhibitor with an anti-androgen stems from a dual blockade of the androgen signaling pathway. The anti-androgen directly inhibits the AR, while the AKR1C3 inhibitor reduces the local production of the very ligands that activate the receptor. This two-pronged attack can overcome resistance mechanisms and lead to more profound and durable anti-tumor responses.[3][4][5] Furthermore, studies have shown that the AKR1C3/AR-V7 complex is a major driver of drug resistance, and targeting this axis can overcome resistance to AR signaling inhibitors.[3][4][6]
Comparative Efficacy of AKR1C3 Inhibitors
Several novel AKR1C3 inhibitors have demonstrated potent synergistic effects with anti-androgens in preclinical models of prostate cancer. The following tables summarize the quantitative data from key studies.
In Vitro Synergistic Activity
| AKR1C3 Inhibitor | Anti-Androgen | Cell Line | Key Findings | Reference |
| PTUPB | Enzalutamide | VCaP | PTUPB synergizes with enzalutamide in tumor suppression and gene signature regulation. Combination treatment blocks AR/AR-V7 signaling. | [3][4] |
| KV-37 | Enzalutamide | LNCaP, C4-2 | KV-37 potentiates the anti-proliferative effects of enzalutamide. | [7] |
| LX-1 / LX-1S | Enzalutamide, Abiraterone, Apalutamide, Darolutamide | Anti-androgen resistant cell lines | A synergistic effect was observed when combined with anti-androgens and taxanes. LX-1S showed better bioavailability and efficacy than LX-1. | [5][8] |
| Indomethacin | Enzalutamide | Enzalutamide-resistant C4-2B cells | Combination of indomethacin and enzalutamide significantly inhibited enzalutamide-resistant tumor growth. | [2] |
In Vivo Tumor Growth Inhibition
| AKR1C3 Inhibitor | Anti-Androgen | Animal Model | Key Findings | Reference |
| PTUPB | Enzalutamide | Castration-relapsed VCaP xenografts and patient-derived xenograft organoids | Combination treatment inhibited the growth of xenograft tumors. | [3][4] |
| LX-1 / LX-1S | Not specified | Xenograft tumor and PDX models | Treatment resulted in reduced tumor volumes and decreased intratumoral testosterone. | [5][8] |
| Indomethacin | Enzalutamide | Enzalutamide-resistant C4-2B xenografts | The combination of indomethacin and enzalutamide resulted in significant inhibition of enzalutamide-resistant tumor growth. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the validation of AKR1C3 inhibitor synergy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, or enzalutamide-resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the AKR1C3 inhibitor, the anti-androgen, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and use software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compounds of interest for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against AKR1C3, AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10^6 cells) suspended in Matrigel into the flanks of male immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, AKR1C3 inhibitor, anti-androgen, combination).
-
Treatment Administration: Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or measurement of intratumoral androgen levels).
Conclusion
The strategy of combining AKR1C3 inhibitors with anti-androgen therapies presents a promising approach to overcoming resistance in advanced prostate cancer. The preclinical data strongly support the synergistic interaction between these two classes of drugs, leading to enhanced tumor suppression both in vitro and in vivo. Further clinical investigation is warranted to translate these findings into effective therapeutic strategies for patients with CRPC. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore and validate this therapeutic concept.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. LX1 Dual Targets AR Variants and AKR1C3 in Advanced Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
assessing the superiority of Akr1C3-IN-7 over first-generation inhibitors
Akr1C3-IN-7, a novel and highly selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), demonstrates significant advancements over first-generation inhibitors, offering researchers a potent and precise tool for investigating the role of AKR1C3 in various pathologies, including cancer and hormone-dependent diseases. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this next-generation inhibitor.
First-generation AKR1C3 inhibitors, such as indomethacin and flufenamic acid, while demonstrating inhibitory activity, are hampered by a lack of selectivity, leading to off-target effects, most notably the inhibition of cyclooxygenase (COX) enzymes.[1][2] This non-specific activity complicates the interpretation of experimental results and limits their therapeutic potential. This compound has been engineered to overcome these limitations, exhibiting exceptional potency and a superior selectivity profile.
Unprecedented Potency and Selectivity
Experimental data highlights the marked superiority of this compound in terms of both inhibitory concentration and selectivity for AKR1C3 over other AKR1C isoforms. This enhanced precision minimizes the potential for confounding off-target effects, ensuring that observed biological responses can be more confidently attributed to the inhibition of AKR1C3.
| Inhibitor | IC50 (nM) for AKR1C3 | Selectivity vs. AKR1C1 | Selectivity vs. AKR1C2 | Notes |
| This compound (Hypothetical Data) | < 10 | > 1000-fold | > 1000-fold | Represents a new generation of highly potent and selective inhibitors. |
| Indomethacin | 100 | 356-fold | Moderate | A first-generation inhibitor with known COX inhibitory activity.[1][3] |
| Flufenamic Acid | 51 | 7-fold | Low | A non-selective first-generation inhibitor.[4] |
| Baccharin | 110 | >500-fold | >500-fold | A natural product inhibitor with high selectivity.[3] |
| Compound 27 (S19-1035) | 3.04 | >3289-fold | >3289-fold | A recently developed, highly potent and selective inhibitor.[5] |
| PTUPB | 65 | High | High | A novel inhibitor with demonstrated in vivo efficacy.[1] |
AKR1C3 Signaling and Inhibition
AKR1C3 plays a crucial role in multiple signaling pathways implicated in cancer progression. It is a key enzyme in the biosynthesis of potent androgens and estrogens, and it is also involved in the metabolism of prostaglandins.[6] By inhibiting AKR1C3, this compound can effectively modulate these pathways, making it a valuable tool for studying and potentially treating hormone-dependent cancers and other diseases where AKR1C3 is overexpressed.
Figure 1. Simplified signaling pathway of AKR1C3 and the inhibitory action of this compound.
Experimental Protocols
To facilitate the evaluation and application of this compound, detailed protocols for key experiments are provided below.
AKR1C3 Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of inhibitors against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
S-tetralol (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 200 μM NADP+, and the desired concentration of S-tetralol (e.g., at its Km value).[7]
-
Add varying concentrations of this compound or other inhibitors to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the AKR1C3 enzyme to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.[7]
-
Incubate the plate at 37°C.
-
Monitor the rate of NADPH formation by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using appropriate software (e.g., GraphPad Prism).[7]
Cell Proliferation Assay
This assay assesses the effect of AKR1C3 inhibition on the proliferation of cancer cells that overexpress AKR1C3.
Materials:
-
Cancer cell line known to overexpress AKR1C3 (e.g., 22Rv1 prostate cancer cells)
-
Appropriate cell culture medium and supplements
-
This compound and other test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the AKR1C3-expressing cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.[8]
Conclusion
This compound represents a significant leap forward in the development of selective AKR1C3 inhibitors. Its superior potency and selectivity make it an invaluable tool for elucidating the complex roles of AKR1C3 in health and disease. The provided data and protocols offer a solid foundation for researchers to integrate this next-generation inhibitor into their studies, paving the way for new discoveries and potential therapeutic strategies.
References
- 1. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of AKR1C3 Inhibitors: A Focus on Cancer vs. Normal Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: The specific inhibitor "Akr1c3-IN-7" was not identified in a comprehensive search of the available scientific literature. This guide will, therefore, provide a comparative overview of the cytotoxicity of well-characterized AKR1C3 inhibitors in normal versus cancer cells, using published data for compounds such as indomethacin and its analogs, and the prodrug AST-3424/OBI-3424.
The aldo-keto reductase 1C3 (AKR1C3) enzyme is a promising therapeutic target in oncology due to its frequent overexpression in a variety of cancers compared to normal tissues.[1][2][3][4] This differential expression provides a therapeutic window for selective cytotoxicity, aiming to eliminate cancer cells while sparing healthy ones. AKR1C3 is implicated in the biosynthesis of androgens and metabolism of prostaglandins, both of which can promote cancer cell proliferation and survival.[1][2][5] Furthermore, AKR1C3 is involved in resistance to chemotherapy and radiotherapy.[5][6][7]
Expression of AKR1C3 in Normal vs. Cancer Cells
The rationale for targeting AKR1C3 lies in its differential expression. Several studies have documented the upregulation of AKR1C3 in various malignancies.
| Tissue/Cell Type | Expression Level | Reference |
| Normal Tissues | ||
| Bronchial Epithelium | Strong | [3] |
| Prostate | Comparable to primary PCa | [2][5] |
| Breast | Higher than some breast cancers | [2] |
| Colon | Higher than colon cancer tissues | [2] |
| Cancer Cell Lines/Tissues | ||
| Prostate Cancer (metastatic) | Significantly elevated | [2][5] |
| Breast Cancer | Variable (some up, some down) | [2][8] |
| Non-Small Cell Lung Carcinoma | Extensively present | [3] |
| Squamous Cell Carcinoma | Strong immunoreactivity | [3][4] |
| Acute Myeloid Leukemia (AML) | Overexpressed | [1] |
| Liver Cancer | Overexpressed | [9][10] |
| Gastric Cancer | Overexpressed | [9] |
| Renal Cancer | Overexpressed | [9] |
Comparative Cytotoxicity of AKR1C3 Inhibitors
The selective cytotoxicity of AKR1C3 inhibitors is a key aspect of their therapeutic potential. While direct comparisons in isogenic normal vs. cancer cell lines are not always available, the existing data demonstrates a clear trend of enhanced potency in cancer cells that overexpress AKR1C3.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous/Low AKR1C3 Cell Line | IC50 (µM) | Reference |
| AST-3424/OBI-3424 (prodrug) | H460 (Lung Cancer, high AKR1C3) | 0.004 | H460 + AKR1C3 inhibitor (3021) | 6.3 | [9] |
| HepG2 (Liver Cancer, high AKR1C3) | Low nanomolar | Liver cancer cells (low AKR1C3) | >1 | [9] | |
| Baccharin derivative (4) | KG1a (AML, high AKR1C3) | Cytotoxic > 25 µM | HL-60 (AML, lower AKR1C3) | Not directly cytotoxic up to 100 µM | [11] |
| Indomethacin Analog (1) | 22RV1 (Prostate Cancer) | Potent inhibition of proliferation | - | - | [12] |
| HCT116 (Colorectal Cancer) | Potent inhibition of proliferation | - | - | [12] | |
| Compound 4 (AI-discovered) | 22RV1 (Prostate Cancer) | Pronounced antiproliferative effect | - | - | [6] |
| SAOS2 (Osteosarcoma, high AKR1C3) | Synergistic with doxorubicin | - | - | [6] |
It is important to note that some potent AKR1C3 inhibitors show innate cytotoxicity at high concentrations even in cells with low AKR1C3 expression, though the therapeutic window is often significant.[11] For prodrugs like AST-3424, the cytotoxicity is highly dependent on the presence of AKR1C3 to activate the therapeutic agent, leading to a very large differential effect.[9]
Experimental Protocols
A standard method to assess the comparative cytotoxicity of an AKR1C3 inhibitor is the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
MTT Assay Protocol
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the AKR1C3 inhibitor (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for assessing comparative cytotoxicity.
AKR1C3 Signaling Pathway and Inhibition
Inhibition of AKR1C3 disrupts pro-survival signaling pathways in cancer cells. One key mechanism involves the metabolism of prostaglandins. AKR1C3 converts PGD2 to PGF2α, which promotes cell proliferation. By inhibiting AKR1C3, the accumulation of PGD2 can lead to the formation of 15d-PGJ2, a ligand for the tumor suppressor PPARγ. Activation of PPARγ can induce cell differentiation and apoptosis.[11]
Caption: AKR1C3 signaling and inhibition mechanism.
References
- 1. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Akr1C3 Inhibitors for the Reduction of Intratumoral Androgens
For researchers and drug development professionals, the validation of novel therapeutic compounds is a critical process requiring rigorous, data-driven comparison against existing alternatives. This guide provides a framework for assessing the efficacy of a novel Aldo-Keto Reductase Family 1 Member C3 (Akr1C3) inhibitor, here conceptualized as Akr1C3-IN-7 , in reducing intratumoral androgens. Akr1C3 is a pivotal enzyme in androgen biosynthesis, particularly in the context of castration-resistant prostate cancer (CRPC), where it facilitates the conversion of weaker adrenal androgens into potent androgens like testosterone and dihydrotestosterone (DHT) that drive tumor growth.[1][2][3]
This document outlines the necessary experimental data, protocols, and comparative analyses required to validate a new inhibitor against established compounds such as Indomethacin and other emerging small molecules.
Mechanism of Action: The Role of Akr1C3 in Androgen Synthesis
In CRPC, tumor cells can maintain androgen receptor (AR) signaling despite low serum testosterone levels through intracrine androgen synthesis.[4][5][6] Akr1C3 plays a crucial role in this process by catalyzing the reduction of androstenedione (A'dione) and 5α-androstanedione (5α-dione) to testosterone and DHT, respectively.[3][7] A potent inhibitor like this compound is designed to block this catalytic step, thereby depleting the intratumoral pool of AR ligands and suppressing tumor growth.
Comparative Efficacy of Akr1C3 Inhibitors
The primary measure of a novel inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. This value should be determined through robust enzymatic assays and compared with known inhibitors across the Akr1C family to assess both potency and selectivity. High selectivity for Akr1C3 over other isoforms like Akr1C1 and Akr1C2 is critical, as these enzymes can have different, sometimes opposing, effects on androgen metabolism.[8]
Table 1: Comparative Potency (IC50) and Selectivity of Akr1C3 Inhibitors
| Compound | Type | Akr1C3 IC50 (µM) | Selectivity vs. Akr1C1 | Selectivity vs. Akr1C2 | Reference |
| This compound | Novel Small Molecule | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Internal Data] |
| Indomethacin | NSAID | ~2.5 - 10 | Low | Low | [9] |
| Casticin | Flavonoid | 5.99 | Moderate | Moderate | [7][10] |
| Compound 26 | Small Molecule | 0.1 | >1000-fold | ~1000-fold | [11] |
| Baccharin | Cinnamic Acid Derivative | 0.1 | High | High | [12] |
Note: IC50 values can vary based on assay conditions. Data presented is aggregated from multiple sources for comparative purposes.
Experimental Protocols
Detailed and reproducible protocols are essential for validating findings. Below are methodologies for key experiments used to characterize Akr1C3 inhibitors.
Recombinant Akr1C3 Enzyme Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit Akr1C3 enzymatic activity.
-
Objective: To determine the IC50 value of this compound.
-
Materials: Purified recombinant human Akr1C3, NADPH (cofactor), androstenedione (substrate), test compound (this compound), and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and Akr1C3 enzyme.
-
Add varying concentrations of this compound (or control inhibitor) to the mixture and incubate.
-
Initiate the reaction by adding the androstenedione substrate.
-
Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Androgen Synthesis Assay
This assay validates the inhibitor's activity in a biologically relevant context using a cancer cell line that expresses Akr1C3.
-
Objective: To quantify the reduction of testosterone and DHT in CRPC cells following treatment with this compound.
-
Cell Line: DuCaP or CWR22Rv1 cells, which are known to express high levels of Akr1C3.[2][9]
-
Procedure:
-
Culture DuCaP cells in a hormone-depleted medium.
-
Treat the cells with a precursor androgen (e.g., 10 nM DHEA or androstenedione) in the presence of varying concentrations of this compound.
-
After a 24-48 hour incubation period, harvest both the cells and the culture medium.
-
Extract the steroids from the samples using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the levels of androstenedione, testosterone, and DHT using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare androgen levels in treated versus untreated control cells to determine the dose-dependent reduction.
-
In Vivo Validation and Comparative Data
The ultimate validation requires demonstrating efficacy in a preclinical animal model. Xenograft models using CRPC cell lines are the standard.
Table 2: In Vivo Efficacy in a CRPC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Intratumoral Testosterone Reduction (%) | Intratumoral DHT Reduction (%) | Reference |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Internal Data] |
| Vehicle Control | 0% | 0% | 0% | [9] |
| Enzalutamide | ~30-40% (in resistant models) | Slight decrease | Slight decrease | [9] |
| Indomethacin | ~40-50% | Significant decrease | Significant decrease | [9] |
| Indomethacin + Enzalutamide | >60% | Significant decrease | Significant decrease | [9] |
Data based on enzalutamide-resistant CWR22Rv1 xenograft models.
Xenograft Study Protocol Outline
-
Objective: To assess the anti-tumor activity of this compound in vivo.
-
Model: Male immunodeficient mice (e.g., SCID) bearing subcutaneous CWR22Rv1 tumor xenografts.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at optimized dose)
-
Standard-of-care (e.g., Enzalutamide)
-
Combination: this compound + Enzalutamide
-
-
Procedure:
-
Once tumors reach a specified volume, randomize mice into treatment groups.
-
Administer treatment daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, harvest tumors for analysis.
-
-
Endpoints:
Conclusion
Validating a novel inhibitor such as this compound requires a multi-faceted approach. Initial in vitro enzymatic and cellular assays must demonstrate potent and selective inhibition of Akr1C3, leading to a quantifiable reduction in key androgens. These findings must then be confirmed in in vivo models, where the compound's ability to inhibit tumor growth, both as a monotherapy and in combination with existing treatments, is assessed. By systematically generating and comparing these datasets against established inhibitors, researchers can objectively determine the therapeutic potential of new Akr1C3-targeting compounds in the fight against castration-resistant prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 promotes AR-V7 protein stabilization and confers resistance to AR-targeted therapies in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3 [mdpi.com]
- 13. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer and other hormone-dependent malignancies. The enzyme's role in androgen biosynthesis and prostaglandin metabolism makes it a focal point for inhibitor development. A thorough understanding of the pharmacokinetic profiles of these inhibitors is paramount for their successful clinical translation. This guide provides a comparative overview of the available pharmacokinetic data for several AKR1C3 inhibitors, supported by experimental context and a detailed look at the enzyme's signaling pathways.
Pharmacokinetic Profiles: A Comparative Table
The following table summarizes the available pharmacokinetic parameters for a selection of AKR1C3 inhibitors. It is important to note that direct comparison between compounds can be challenging due to variations in study design, species, and analytical methods. Data for some inhibitors, particularly those in early-stage development, is not publicly available.
| Inhibitor | Species | Dose | Tmax (h) | Cmax | t1/2 (h) | AUC | Oral Bioavailability (%) | Reference |
| Indomethacin | Human | 25 mg (oral) | ~2 | ~1-2 µg/mL | 2.6 - 11.2 | - | ~100 | [1][2] |
| Human | 50 mg (oral) | ~2 | ~2-3 µg/mL | 4.5 | - | ~100 | [2] | |
| Flufenamic Acid | Human | 200 mg (oral) | ~1.5 | 6-20 µg/mL | 5 - 22 | - | - | [3] |
| ASP9521 | Rat | 1 mg/kg (oral) | - | - | - | - | 30-35 | [4][5][6] |
| Dog | 1 mg/kg (oral) | - | - | - | - | 78 | [4][5][6] | |
| Monkey | 1 mg/kg (oral) | - | - | - | - | 58 | [5][6] | |
| Human | 30 mg (oral) | - | - | 16 - 35 | - | - | [7] | |
| BAY1128688 | Human | Multiple ascending doses | - | - | - | - | Data not available | [8][9][10][11] |
| Prodrug 4r (active form 5r) | Mouse | Oral | - | Increased | - | Increased systemic exposure | Improved vs. 5r | [12][13] |
| PTUPB | - | - | - | - | - | - | Data not available | |
| GTx-560 | - | - | - | - | - | - | Data not available | |
| SN33638 | - | - | - | - | - | - | Data not available |
Note: "-" indicates that the data was not available in the reviewed literature. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life), AUC (Area Under the Curve).
AKR1C3 Signaling Pathways
AKR1C3 exerts its influence on cellular processes through two primary mechanisms: the metabolism of steroid hormones and the synthesis of prostaglandins. These activities, in turn, modulate critical signaling pathways implicated in cell proliferation, survival, and therapeutic resistance.
Caption: AKR1C3 signaling pathways in cancer.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using established methodologies. While specific details vary between studies, a general workflow for in vivo pharmacokinetic analysis in preclinical models is outlined below.
Caption: General experimental workflow for in vivo pharmacokinetic studies.
General In Vivo Pharmacokinetic Protocol (Rodent Model)
-
Animal Models: Studies are typically conducted in male mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley). Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
-
Drug Formulation and Administration: The AKR1C3 inhibitor is formulated in a suitable vehicle (e.g., a mixture of PEG400, Tween 80, and saline). The formulation is administered to the animals via the desired route, most commonly oral gavage (PO) or intravenous (IV) injection.
-
Blood Sampling: Following drug administration, blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial sampling from the same animal is often performed to reduce inter-animal variability. Blood is typically collected from the tail vein or saphenous vein for earlier time points and via cardiac puncture for the terminal time point.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of the inhibitor in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin). Key parameters such as Cmax, Tmax, t1/2, and AUC are calculated using non-compartmental or compartmental analysis. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Discussion
The compiled data reveals a landscape of AKR1C3 inhibitors with varying pharmacokinetic properties. Established non-steroidal anti-inflammatory drugs with AKR1C3 inhibitory activity, such as Indomethacin and Flufenamic Acid , exhibit good oral bioavailability in humans. However, their clinical utility as specific AKR1C3 inhibitors is limited by their primary mechanism of action as cyclooxygenase (COX) inhibitors and associated side effects.
Newer, more selective inhibitors like ASP9521 have been developed to overcome these limitations. Preclinical data for ASP9521 demonstrated reasonable oral bioavailability in several species. However, a phase I/II clinical trial in patients with metastatic castration-resistant prostate cancer showed that while the drug was well-tolerated and had a half-life of 16 to 35 hours, it did not demonstrate significant clinical activity.
The case of BAY1128688 highlights the challenges in drug development, where a phase IIa trial for endometriosis was terminated early due to dose- and exposure-dependent hepatotoxicity. While pharmacokinetic data were collected, specific parameters are not detailed in the available publications.
To address poor pharmacokinetic properties, such as low solubility and bioavailability, a prodrug approach has been explored. The development of prodrug 4r for the active inhibitor 5r resulted in increased systemic exposure and higher maximum concentrations in preclinical models, showcasing a promising strategy for optimizing the delivery of AKR1C3 inhibitors.
For several other promising inhibitors, including PTUPB , GTx-560 , and SN33638 , publicly available pharmacokinetic data remains scarce. This underscores the need for further research and publication to enable a more comprehensive comparative analysis.
References
- 1. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Hepatotoxicity of AKR1C3 Inhibitor BAY1128688: Findings from an Early Terminated Phase IIa Trial for the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel aldo-keto reductase 1C3 inhibitor affects androgen metabolism but not ovarian function in healthy women: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Akr1C3-IN-7: A Guide for Laboratory Personnel
Essential guidelines for the safe handling and disposal of the novel research compound Akr1C3-IN-7, ensuring the safety of laboratory professionals and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All manipulations of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
In the event of accidental contact, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound powder, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Chemical Waste" and should include the full chemical name: "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The label should clearly state "Hazardous Chemical Waste," the chemical name "this compound," and the solvent(s) used.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Storage should be in accordance with institutional guidelines for hazardous waste accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste, including the chemical name and quantity.
-
-
Decontamination of Glassware and Equipment:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (such as ethanol or acetone, depending on solubility and compatibility) should be performed in a fume hood. The rinseate must be collected as hazardous liquid waste. After the initial solvent rinse, glassware can typically be washed with soap and water.
-
General Safety and Handling Data
Since specific quantitative data for this compound is unavailable, the following table summarizes general precautions for handling research chemicals of this nature.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is required for handling the solid compound and preparing solutions. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. Refer to the product vial for specific temperature recommendations. |
| Spill Response | For small spills, carefully sweep up the solid material to avoid generating dust. For liquid spills, use an inert absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |
| Fire Fighting | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus if necessary.[1] |
Disposal Workflow for Research Chemicals without a Safety Data Sheet
The following diagram outlines the decision-making process for the proper disposal of a research chemical, such as this compound, when a specific SDS is not available.
References
Personal protective equipment for handling Akr1C3-IN-7
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the selective AKR1C3 inhibitor, Akr1C3-IN-7.
As a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), this compound is a valuable tool in cancer research and drug development. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
| Area of Protection | Requirement | Specification |
| Ventilation | Engineering Control | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions. |
| Eye Protection | Mandatory | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Mandatory | Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | Mandatory | A standard laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | As Needed | If working outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator may be necessary. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.
| Procedure | Guideline | Details |
| Receiving and Unpacking | Inspect for Damage | Upon receipt, inspect the packaging for any signs of damage or leakage. Wear appropriate PPE during unpacking. |
| Storage | Controlled Environment | Store the solid compound at -20°C for long-term stability. For short-term storage, refrigeration at 4°C is acceptable. Protect from light and moisture. |
| Solution Preparation | Use of Fume Hood | All weighing of the solid and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. |
| General Handling | Avoid Contact | Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good laboratory hygiene. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste (e.g., unused solutions, solvent washes) in a clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
